molecular formula C₁₅H₁₄O₃ B1147440 (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone CAS No. 134612-39-8

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Cat. No.: B1147440
CAS No.: 134612-39-8
M. Wt: 242.27
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Description

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone (CAS 134612-80-9) is a benzophenone derivative of significant interest in organic and pharmaceutical chemistry . With a molecular formula of C15H13NO5 and a molecular weight of 287.27 g/mol, this compound serves as a valuable synthetic intermediate . Its key structural features—a hydroxy group, a methoxy group, and a nitro group on the aromatic rings—make it a versatile building block for further chemical transformations, including reductions and etherifications . This compound is recognized as Tolcapone Related Compound B, highlighting its specific role as a pharmaceutical impurity or reference standard in quality control for drug substances . Benzophenone derivatives, in general, are widely studied for their diverse biological activities, which include potential anti-fungal and anti-inflammatory properties, making them valuable scaffolds in the development of chemotherapeutic agents and enzyme inhibitors . The conjugated aromatic system of this methanone also suggests potential applications in the preparation of dyes and UV-absorbing compounds . This product is intended for research and industrial manufacturing purposes only. It is not for diagnostic or therapeutic use. Please handle with care and refer to the Safety Data Sheet for proper handling instructions. Storage recommendations are at 2-8°C .

Properties

IUPAC Name

(4-hydroxy-3-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)12-7-8-13(16)14(9-12)18-2/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHQYMIZAGQGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134612-39-8
Record name 4-HYDROXY-3-METHOXY-4'-METHYLBENZOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the diaryl ketone, (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. It is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into its molecular architecture, viable synthetic routes, and detailed spectroscopic characterization.

Introduction and Significance

This compound, a substituted benzophenone, represents a core structural motif found in numerous biologically active compounds. Its architecture, featuring a guaiacol moiety linked to a tolyl group via a ketone bridge, makes it a valuable intermediate in medicinal chemistry. The functional groups present—a phenolic hydroxyl, a methoxy ether, and a diaryl ketone—offer multiple points for synthetic modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document serves to elucidate the foundational chemical principles of this molecule, providing a robust framework for its application in advanced scientific research.

Molecular Structure and Physicochemical Properties

The molecule consists of two aromatic rings connected by a carbonyl group. The first ring is a guaiacol system (a benzene ring substituted with a hydroxyl group at position 4 and a methoxy group at position 3). The second is a p-tolyl ring (a benzene ring with a methyl group at position 4). The ketone's carbonyl group conjugates with both aromatic rings, influencing the molecule's electronic properties, planarity, and reactivity. The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and providing a site for further functionalization.

Below is a diagram illustrating the 2D structure of the molecule.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 134612-39-8[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molar Mass 242.27 g/mol [1]
Appearance Light Brown Solid[1]
Melting Point 103–105 °C[1]
Boiling Point 432.07 °C at 760 mmHg[1]
Solubility Soluble in Dichloromethane, Ethanol, Acetone[1]

Synthesis Pathway: The Fries Rearrangement

Direct Friedel-Crafts acylation of guaiacol with p-toluoyl chloride is complicated by the presence of the acidic phenolic proton, which consumes the Lewis acid catalyst. A more robust and widely applicable method is the two-step sequence involving esterification followed by a Fries rearrangement.[2][3] This classic reaction converts a phenolic ester into a hydroxy aryl ketone and offers good control over regioselectivity.[2][4]

The general workflow for this synthetic approach is outlined below.

Synthesis_Workflow Start Reactants: Guaiacol & p-Toluoyl Chloride Step1 Step 1: Esterification (e.g., Pyridine, DCM) Start->Step1 Intermediate Intermediate: Guaiacol p-toluate Step1->Intermediate Step2 Step 2: Fries Rearrangement (e.g., AlCl₃, heat) Intermediate->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Step 3: Work-up & Purification (Acid quench, Extraction, Chromatography) Product_Crude->Step3 Final_Product Final Product: (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone Step3->Final_Product Analysis Characterization (NMR, IR, MS, MP) Final_Product->Analysis

Caption: Workflow for Synthesis via Fries Rearrangement.

Detailed Experimental Protocol

Step 1: Synthesis of Guaiacol p-toluate (Phenolic Ester)

  • To a stirred solution of guaiacol (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq.).

  • Slowly add a solution of p-toluoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of guaiacol.

  • Quench the reaction with 1M HCl (aq.). Separate the organic layer, wash with saturated NaHCO₃ (aq.) and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude guaiacol p-toluate, which can be used in the next step without further purification.

Step 2: Fries Rearrangement to this compound

  • To a flask charged with anhydrous aluminum chloride (AlCl₃, 1.5 eq.), add the crude guaiacol p-toluate (1.0 eq.).

  • Heat the mixture to 130-150 °C with stirring for 2-3 hours. Higher temperatures favor the formation of the ortho-isomer, while lower temperatures favor the desired para-isomer.[2]

  • Cool the reaction mixture to room temperature and then carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure product.

The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the guaiacol ring.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton AssignmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
p-Tolyl -CH₃~ 2.42Singlet (s)3HStandard benzylic methyl proton signal.
Methoxy -OCH₃~ 3.90Singlet (s)3HMethoxy group on an aromatic ring.
Phenolic -OH~ 6.0Broad Singlet (br s)1HExchangeable proton; shift is concentration-dependent.
Guaiacol H-5~ 6.95Doublet (d)1Hortho to -OH, meta to -C=O.
Guaiacol H-2~ 7.30Doublet (d)1Hortho to -OCH₃ and -C=O.
Guaiacol H-6~ 7.40Doublet of Doublets (dd)1Hortho to -C=O, meta to -OH and -OCH₃.
p-Tolyl H-3', H-5'~ 7.30Doublet (d)2HProtons ortho to the methyl group.
p-Tolyl H-2', H-6'~ 7.75Doublet (d)2HProtons ortho to the carbonyl group, deshielded.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon skeleton and the presence of the carbonyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon AssignmentPredicted Shift (δ, ppm)Rationale
p-Tolyl -C H₃~ 21.7Typical benzylic methyl carbon.
Methoxy -OC H₃~ 55.9Typical methoxy carbon on an aromatic ring.
Aromatic C-H110 - 135Region for protonated aromatic carbons.
Aromatic Quaternary C125 - 150Region for non-protonated aromatic carbons.
C-OH (Guaiacol C-4)~ 150Aromatic carbon attached to hydroxyl, shielded.
C-OCH₃ (Guaiacol C-3)~ 147Aromatic carbon attached to methoxy.
Carbonyl C =O~ 195.5Deshielded ketone carbon, typical for diaryl ketones.[5]
Infrared (IR) Spectroscopy

The IR spectrum is key for identifying the primary functional groups.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
O-H Stretch (Phenolic)3200 - 3500Broad, StrongIntramolecular and intermolecular hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100Mediumsp² C-H stretching.
C-H Stretch (Aliphatic)2850 - 3000Mediumsp³ C-H stretching from methyl and methoxy groups.
C=O Stretch (Ketone)1640 - 1660Strong, SharpConjugation with two aryl rings lowers the frequency from a typical ketone (~1715 cm⁻¹).[7]
C=C Stretch (Aromatic)1580 - 1600Medium-StrongAromatic ring skeletal vibrations.
C-O Stretch (Ether/Phenol)1200 - 1280StrongAsymmetric C-O-C stretching.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns for diaryl ketones.

  • Molecular Ion (M⁺˙) : Expected at m/z = 242.

  • Primary Fragmentation : The most common cleavage for diaryl ketones is the alpha-cleavage on either side of the carbonyl group.[8] This would lead to the formation of two primary acylium ions:

    • p-Toluoyl cation : [CH₃-C₆H₄-CO]⁺ at m/z = 119.

    • 4-Hydroxy-3-methoxybenzoyl cation : [HO-(CH₃O)-C₆H₃-CO]⁺ at m/z = 151.

    • Further fragmentation of these ions (e.g., loss of CO, m/z = 28) would also be expected.

Potential Applications and Research Directions

The structural framework of this compound is a promising starting point for various research applications:

  • Pharmaceutical Intermediates : As noted, it serves as a building block for more complex drug molecules.[9] The phenolic hydroxyl and ketone functionalities are ideal handles for diversification through reactions like etherification, esterification, and reductive amination.

  • Antioxidant Research : The guaiacol moiety is structurally related to known antioxidants like vanillin and ferulic acid. Derivatives could be synthesized and screened for radical scavenging activity.

  • Photochemistry : Benzophenone derivatives are widely used as photoinitiators. The specific substitution pattern of this molecule could be explored for tuning photophysical properties.

Future research should focus on the synthesis of a library of derivatives based on this scaffold to explore its potential in oncology, neuropharmacology, and anti-inflammatory drug discovery.

Conclusion

This compound is a chemically significant molecule with a well-defined structure and predictable spectroscopic features. While direct synthesis via Friedel-Crafts acylation presents challenges, the Fries rearrangement of the corresponding phenolic ester offers a reliable and controllable synthetic route. Its versatile structure makes it an attractive building block for the development of novel compounds in medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

  • ChemBK. (4-Hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone - Physico-chemical Properties. Available at: [Link]

  • Taylor & Francis Online. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the vC=O Frequencies. Available at: [Link]

  • ResearchGate. (2006). (PDF) Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Available at: [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0192329). Available at: [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Available at: [Link]

  • ChemBK. (n.d.). (4-Hydroxy-3-Methoxyphenyl)(4-Methylphenyl)-Methanone. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of benzophenone-containing PSEBS during... Available at: [Link]

  • ResearchGate. (2020). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. Available at: [Link]

  • Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

  • YouTube. (2019). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • PubMed. (2023). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Available at: [Link]

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Sources

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a diaryl ketone with significance as a structural motif in medicinal chemistry. We present a critical analysis of two primary synthetic strategies: direct Friedel-Crafts acylation of guaiacol and the more strategic Fries rearrangement of a guaiacyl p-toluate intermediate. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into reaction mechanisms, experimental design, and protocol optimization. We emphasize the causality behind procedural choices to ensure reproducibility and high-yield synthesis of the target compound.

Introduction and Strategic Overview

This compound is a substituted benzophenone. The benzophenone framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of such hydroxyaryl ketones, however, presents a classic challenge in electrophilic aromatic substitution: controlling the regioselectivity and chemoselectivity on a highly activated and multifunctional aromatic ring like guaiacol (2-methoxyphenol).

The primary challenge stems from the presence of the phenolic hydroxyl group. While it is an activating, ortho, para-directing group for C-acylation on the aromatic ring, it is also a potent nucleophile itself. This duality creates a competitive reaction environment where O-acylation (ester formation) can dominate over the desired C-acylation (ketone formation).[2]

This guide will dissect the two most logical synthetic approaches to navigate this challenge:

  • Direct Friedel-Crafts Acylation: A one-step approach involving the reaction of guaiacol with an acylating agent. While direct, it is often plagued by poor selectivity.

  • The Fries Rearrangement: A two-step strategy that leverages the competing O-acylation to its advantage. An intermediate ester is deliberately formed and then catalytically rearranged to yield the desired hydroxyaryl ketone with superior control over the final product.[3][4]

We will demonstrate that the Fries rearrangement offers a more robust and selective pathway, constituting the core recommended protocol of this guide.

Recommended Synthesis Pathway: The Fries Rearrangement

The Fries rearrangement is a powerful and reliable method for converting phenolic esters into hydroxyaryl ketones using a Lewis acid or Brønsted acid catalyst.[3][5] The reaction proceeds by migrating the acyl group from the phenolic oxygen to the aromatic ring. A key advantage is that reaction conditions, particularly temperature, can be tuned to favor either the ortho or para isomer. Generally, lower temperatures favor the formation of the para product, which is the desired outcome for this synthesis.[5]

The overall strategy is a two-part process:

  • O-Acylation: Synthesis of the guaiacyl p-toluate ester intermediate.

  • Intramolecular Rearrangement: Lewis acid-catalyzed rearrangement of the ester to the target ketone.

Fries_Rearrangement_Pathway cluster_start Starting Materials cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Fries Rearrangement Guaiacol Guaiacol Ester Guaiacyl p-Toluate (Intermediate Ester) Guaiacol->Ester  + p-Toluoyl Chloride (Base, e.g., Pyridine) pToluoylCl p-Toluoyl Chloride Product (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone Ester->Product  Lewis Acid (AlCl₃) Low Temperature

Caption: Overall synthetic pathway via Fries Rearrangement.

Mechanistic Rationale

The Fries rearrangement is initiated by the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the carbonyl group, weakening the ester C-O bond and facilitating the formation of a resonance-stabilized acylium ion. This potent electrophile then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich phenol ring. Deprotonation of the resulting arenium ion intermediate restores aromaticity and, after workup, yields the final hydroxyaryl ketone.[4][6] The preference for para substitution at low temperatures is attributed to the thermodynamic stability of the less sterically hindered para intermediate complex.

Detailed Experimental Protocols

Part A: Synthesis of Guaiacyl p-Toluate (O-Acylation)

This step involves the straightforward esterification of the phenolic hydroxyl group of guaiacol.

Protocol:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add guaiacol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM, approx. 5 mL per 1 g of guaiacol).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add pyridine (1.2 eq.) dropwise to the solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.[7]

  • Acylating Agent Addition: Dissolve p-toluoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the guaiacol spot is consumed.

  • Workup: Quench the reaction by adding 1M HCl solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, guaiacyl p-toluate, can be purified by recrystallization from ethanol or column chromatography if necessary.

Part B: Fries Rearrangement to Target Compound

This is the critical rearrangement step where precise temperature control is essential for maximizing the yield of the para-substituted product.

Protocol:

  • Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent. For low-temperature reactions, 1,2-dichloroethane or carbon disulfide can be used. For higher temperatures, nitrobenzene is a classic solvent, though its toxicity is a concern.[4][7] Stir to create a slurry.

  • Substrate Addition: Cool the slurry to 0-5 °C. Dissolve the guaiacyl p-toluate (1.0 eq.) from Part A in the same anhydrous solvent and add it dropwise to the AlCl₃ slurry over 30-40 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: Maintain the reaction at a low temperature (e.g., <25 °C) to favor para-substitution.[5] Stir for 4-8 hours, monitoring the reaction progress by TLC.

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.[8] This decomposes the aluminum chloride complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x volumes).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the desired this compound.

Fries_Workflow cluster_ester Part A: Ester Synthesis cluster_rearrangement Part B: Rearrangement A1 Dissolve Guaiacol in DCM A2 Cool to 0°C, Add Pyridine A1->A2 A3 Add p-Toluoyl Chloride Dropwise A2->A3 A4 Stir at RT, Monitor by TLC A3->A4 A5 Workup & Extraction (HCl, NaHCO₃, Brine) A4->A5 A6 Isolate & Purify Guaiacyl p-Toluate A5->A6 B3 Add Ester Solution Dropwise A6->B3 Intermediate B1 Suspend AlCl₃ in Anhydrous Solvent B2 Cool to 0-5°C B1->B2 B2->B3 B4 Stir at <25°C, Monitor by TLC B3->B4 B5 Quench with Ice & Conc. HCl B4->B5 B6 Extract, Purify, & Isolate Final Product B5->B6

Caption: Experimental workflow for the two-part synthesis.

Data Summary
ParameterStep A: O-AcylationStep B: Fries Rearrangement
Key Reagents Guaiacol, p-Toluoyl Chloride, PyridineGuaiacyl p-Toluate, Aluminum Chloride
Solvent Dichloromethane (DCM)1,2-Dichloroethane or Nitrobenzene
Temperature 0 °C to Room Temperature0 °C to <25 °C (for para-selectivity)
Stoichiometry 1.1 eq. Acyl Chloride, 1.2 eq. Base2.0 - 3.0 eq. Lewis Acid
Typical Yield >90% (for ester)80-92% (reported for similar rearrangements)[5]
Purification Recrystallization / ChromatographyColumn Chromatography

Alternative Pathway: Direct Friedel-Crafts Acylation

A direct Friedel-Crafts acylation of guaiacol with p-toluoyl chloride is theoretically the most atom-economical route. The reaction is an electrophilic aromatic substitution where a Lewis acid catalyst generates a potent acylium ion electrophile that is attacked by the aromatic ring.[6]

However, for phenols and other highly activated aromatic systems, this reaction is notoriously difficult to control. The primary competing reaction is O-acylation at the hydroxyl group, which is often kinetically favored over C-acylation.[2] To drive the reaction towards the desired C-acylated product, a significant excess of the Lewis acid catalyst (typically >2 equivalents) is required. One equivalent of the catalyst is consumed by complexing with the phenolic oxygen, and the additional amount is needed to activate the acyl chloride.[7]

Direct_Acylation_Competition Start Guaiacol + p-Toluoyl Chloride + AlCl₃ C_Acyl C-Acylation (Desired Pathway) Start->C_Acyl O_Acyl O-Acylation (Competing Pathway) Start->O_Acyl Product_Para para-Product (Target) C_Acyl->Product_Para Major at Low Temp Product_Ortho ortho-Product (Isomer) C_Acyl->Product_Ortho Minor Product_Ester Ester Byproduct O_Acyl->Product_Ester

Sources

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Authored by a Senior Application Scientist

Introduction: Elucidating the Molecular Architecture

This compound, a derivative of benzophenone, represents a significant scaffold in medicinal chemistry and materials science. Its structure, featuring a vanilloid ring system linked to a tolyl group via a ketone bridge, imparts a unique combination of steric and electronic properties. Accurate structural confirmation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. Our approach moves beyond simple data reporting, focusing on the rationale behind the analytical workflow and the interpretation of spectral data to build a cohesive, validated structural picture.

The molecular formula of the target compound is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol .[1] The structural analysis hinges on identifying the key functional groups and mapping the connectivity of the atoms, a process for which NMR, IR, and MS provide complementary information.

Workflow for Spectroscopic Characterization

The logical flow for characterizing an unknown sample suspected to be this compound involves a multi-pronged spectroscopic approach. Each technique offers a unique piece of the structural puzzle.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation MassSpec Mass Spectrometry (MS) Provides Molecular Weight & Formula NMRSpec NMR Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Maps Atomic Connectivity MassSpec->NMRSpec Confirms Mass IRSpec Infrared (IR) Spectroscopy Identifies Functional Groups IRSpec->NMRSpec Confirms Functional Groups Structure Final Structure Confirmed (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone NMRSpec->Structure Defines Connectivity G cluster_0 Spectroscopic Techniques & Information MS MS (Molecular Weight, Fragmentation) Structure Structural Features of This compound MS->Structure Confirms MW = 242 Confirms C₁₅H₁₄O₃ IR IR (Functional Groups: C=O, O-H, C-O) IR->Structure Confirms Ketone Confirms Phenol NMR NMR (¹H-¹H Connectivity, ¹³C Environments) NMR->Structure Maps Skeleton Assigns Protons/Carbons

Sources

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone solubility and melting point.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Introduction

This compound, a benzophenone derivative, is a significant organic compound with applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] A thorough understanding of its fundamental physicochemical properties, namely its melting point and solubility, is paramount for professionals in drug development, chemical synthesis, and materials science. These parameters govern critical processes such as reaction kinetics, purification, formulation, and bioavailability.

This guide provides a comprehensive analysis of the melting point and solubility profile of this compound. It moves beyond a simple recitation of data to explore the underlying molecular principles that dictate these properties. Furthermore, it furnishes detailed, field-proven experimental protocols for their accurate determination, grounding theoretical knowledge in practical application for researchers and scientists.

Core Physicochemical Properties

The identity and fundamental properties of this compound are summarized below. This data serves as a foundational reference for any experimental work.

Table 1: Compound Identification and General Properties

Property Value Source
IUPAC Name This compound -
Synonyms 4-Hydroxy-3-Methoxy-4'-Methylbenzophenone [1]
CAS Number 134612-39-8 [1]
Molecular Formula C₁₅H₁₄O₃ [1]
Molar Mass 242.27 g/mol [1]

| Appearance | Light Brown Solid |[1] |

Table 2: Thermal and Solubility Data

Property Value Source
Melting Point 103–105°C [1]

| Solubility | Soluble in: Dichloromethane, Ethanol, Acetone, Dimethyl KetoneInsoluble in: Water |[1][2] |

Scientific Rationale and Causality

A molecule's physical properties are a direct manifestation of its structure. The interplay of functional groups, molecular size, and intermolecular forces dictates its melting point and solubility.

Analysis of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.

The observed melting point of 103–105°C for this compound is a reflection of its molecular structure:

  • Intermolecular Forces: The molecule possesses several functional groups that contribute to intermolecular attraction. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The ketone (>C=O) and methoxy (-OCH₃) groups act as hydrogen bond acceptors.[3] These hydrogen bonds, coupled with dipole-dipole interactions from the polar carbonyl group, create a relatively stable crystal lattice requiring significant energy to disrupt.

  • Molecular Size and Symmetry: The presence of two aromatic rings contributes to van der Waals forces, further stabilizing the solid state. The overall structure has a degree of rigidity that allows for efficient packing into a crystal lattice.

  • Purity Indication: A sharp melting range, such as the 2°C range observed (103-105°C), is a strong indicator of high compound purity.[4] Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.[4]

Solubility Profile: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

  • Insolubility in Water: Water is a highly polar, protic solvent. While this compound has polar, hydrogen-bonding functional groups, the molecule's overall character is dominated by its two large, nonpolar aromatic rings. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large nonpolar regions of the solute is unfavorable, leading to its insolubility.[1][2]

  • Solubility in Organic Solvents:

    • Dichloromethane (CH₂Cl₂): A polar aprotic solvent that effectively solvates a wide range of organic molecules. Its ability to engage in dipole-dipole interactions makes it a suitable solvent.

    • Ethanol (C₂H₅OH): A polar protic solvent. It can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the hydroxyl, ketone, and methoxy groups of the solute molecule, leading to good solubility.

    • Acetone (CH₃COCH₃) & Dimethyl Ketone: These are polar aprotic solvents. Their carbonyl oxygen can act as a hydrogen bond acceptor, interacting with the hydroxyl group of the solute, which facilitates dissolution.

Experimental Protocols

The following protocols describe standardized, self-validating methods for the determination of melting point and solubility.

Protocol: Melting Point Determination via the Capillary Method

This method is the standard technique recognized by most pharmacopeias for its accuracy and reliability.[7]

Causality: The slow, controlled heating of a finely packed sample ensures uniform heat distribution, allowing for the precise observation of the temperature range over which the solid-to-liquid phase transition occurs. A preliminary rapid test saves time by establishing an approximate range, after which a careful, slower measurement ensures accuracy.

Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, dry the sample in a desiccator over silica gel for 24 hours.[8]

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula or mortar and pestle.

    • Gently press the open end of a glass capillary tube into the powder several times to collect a small amount of the sample.[7]

    • Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder down. Alternatively, drop the capillary tube through a long glass tube (approx. 1 meter) onto a hard surface to achieve tight packing.[7] The final packed sample height should be approximately 3 mm.[8]

  • Apparatus Setup (Modern Melting Point Apparatus):

    • Turn on the apparatus and set the starting temperature to at least 5°C below the expected melting point (e.g., set to 95°C).

    • Set the heating ramp rate.

  • Measurement:

    • Preliminary (Fast) Run: To find an approximate melting point, use a fast ramp rate (e.g., 10-20°C/min). Record the approximate temperature at which melting occurs. Allow the apparatus to cool.

    • Accurate (Slow) Run: Using a fresh, new capillary tube with a new sample, place it in the apparatus.

    • Set the start temperature to 5°C below the approximate melting point found in the fast run.

    • Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium.[8]

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal disappears (T₂).

    • The melting point is reported as the range T₁ – T₂.

    • Perform at least two careful determinations to ensure consistency.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement p1 Dry Sample p2 Powder Sample p1->p2 p3 Pack Capillary Tube (3mm height) p2->p3 m1 Insert Tube into Apparatus p3->m1 m2 Fast Ramp Run (10-20°C/min) - Find Approx. MP m1->m2 m3 Use Fresh Sample m2->m3 m4 Slow Ramp Run (1-2°C/min) - Start 5°C below Approx. MP m3->m4 m5 Record T1 (First liquid) m4->m5 m6 Record T2 (All liquid) m5->m6 m7 Report Range (T1 - T2) m6->m7

Workflow for Melting Point Determination
Protocol: Qualitative Solubility Assessment

This protocol provides a systematic approach to determine if a compound is soluble, partially soluble, or insoluble in a given solvent.

Causality: By using a fixed mass of solute and a standard volume of solvent, this method provides a reproducible, albeit qualitative, measure of solubility. Shaking ensures maximum interaction between the solute and solvent.[9] The classification is based on visual observation of whether a single homogeneous phase is formed.

Methodology:

  • Preparation:

    • Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Dichloromethane, Acetone).

    • Accurately weigh approximately 25 mg of this compound and place it into each labeled test tube.

  • Solvent Addition and Observation:

    • To the first test tube, add the corresponding solvent in small portions, starting with 0.25 mL.[9]

    • After each addition, cap and shake the test tube vigorously for 10-20 seconds.[5]

    • Visually inspect the tube for any undissolved solid.

    • Continue adding solvent in 0.25 mL portions up to a total volume of 1.0 mL, shaking after each addition.[9][10]

  • Classification and Recording:

    • Soluble: The entire solid dissolves completely, resulting in a clear, homogeneous solution.

    • Partially Soluble: A portion of the solid dissolves, but some remains undissolved even after adding the total solvent volume and vigorous shaking.

    • Insoluble: No significant amount of the solid dissolves; it remains as a distinct solid phase.

    • Record the results for each solvent in a table.

SolubilityWorkflow start Start: Weigh 25mg of Compound into Labeled Test Tube add_solvent Add 0.25mL of Solvent start->add_solvent shake Shake Vigorously (10-20 seconds) add_solvent->shake observe Observe for Undissolved Solid shake->observe total_vol Total Volume < 1.0mL? observe->total_vol Yes result_soluble Result: SOLUBLE observe->result_soluble No total_vol->add_solvent Yes result_insoluble Result: INSOLUBLE total_vol->result_insoluble No, solid remains result_partial Result: PARTIALLY SOLUBLE

Workflow for Qualitative Solubility Assessment

Conclusion

The physicochemical properties of this compound are well-defined by its molecular structure. Its melting point of 103–105°C is indicative of a pure compound with significant intermolecular forces requiring substantial thermal energy to overcome. The solubility profile, characterized by insolubility in water and solubility in various organic solvents like dichloromethane and ethanol, is a classic example of the "like dissolves like" principle, where the large nonpolar aromatic structure dominates its overall behavior. The standardized protocols provided herein offer robust and reliable methods for verifying these properties, ensuring data integrity for researchers in pharmaceutical development and organic chemistry.

References

  • ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • SRS. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Faculty of Science, Taibah University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • ChemBK. (2024). (4-Hydroxy-3-Methoxyphenyl)(4-Methylphenyl)-Methanone. Retrieved from [Link]

  • Unacademy. (n.d.). Physical and Chemical Properties of Ketones. Retrieved from [Link]

Sources

A Technical Guide to the Predicted Biological Activities and Proposed Investigational Strategies for (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone is a diaryl ketone derivative featuring a structural backbone derived from vanillin, a well-established pharmacophore. A comprehensive review of current scientific literature reveals a notable absence of direct experimental data on the specific biological activities of this compound. However, its molecular architecture, combining the vanillin moiety with a diaryl ketone core, strongly suggests a high potential for a range of pharmacological effects. This technical guide synthesizes information from structurally related compounds to predict potential biological activities and proposes a detailed, logic-driven experimental framework for their investigation. By leveraging the known bioactivities of vanillin derivatives—including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects—and the established profiles of diaryl ketones as enzyme inhibitors and antifungal agents, we present a comprehensive roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this novel molecule. This document provides not only the mechanistic rationale for each predicted activity but also detailed, step-by-step protocols and data interpretation strategies to guide future research.

Introduction to this compound

Chemical Structure and Properties

This compound, with the molecular formula C₁₅H₁₄O₃, is a member of the benzophenone class of compounds.[1] Its structure is characterized by two aryl rings linked by a ketone carbonyl group.

  • Ring A: A 4-hydroxy-3-methoxyphenyl group. This moiety is directly derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), a phenolic aldehyde known for its broad spectrum of biological activities.[2][3] The presence of the phenolic hydroxyl and methoxy groups are key hotspots for potential biological interactions and metabolic modification.[4][5]

  • Ring B: A p-tolyl group (4-methylphenyl). This group adds lipophilicity to the molecule, which can influence its membrane permeability and interaction with hydrophobic binding pockets in biological targets.

The compound is described as a crystalline solid, soluble in common organic solvents like ethanol and acetone, but insoluble in water.[1]

Synthesis Overview

While specific synthesis routes for this exact molecule are not extensively published, the preparation of diaryl ketones is well-established in organic chemistry. A probable and efficient method is the Friedel-Crafts acylation . This reaction would involve the acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is directed by the hydroxyl and methoxy groups to achieve the desired substitution pattern.

G cluster_reactants Reactants cluster_process Process cluster_product Product guaiacol Guaiacol (2-Methoxyphenol) reaction Friedel-Crafts Acylation guaiacol->reaction toluoyl p-Toluoyl Chloride toluoyl->reaction product (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone reaction->product Lewis Acid (e.g., AlCl₃)

Caption: Proposed Friedel-Crafts Acylation Synthesis Route.

Rationale for Investigation: The "Privileged Scaffolds" Approach

In medicinal chemistry, certain molecular structures, known as "privileged scaffolds," appear frequently in biologically active compounds. Both the vanillin moiety and the diaryl ketone core are considered as such. Vanillin derivatives are known to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][4] Similarly, the diaryl ketone scaffold is present in various pharmaceuticals and biologically active molecules, with activities including antifungal and enzyme inhibition.[6][7][8] The combination of these two scaffolds in a single molecule provides a strong rationale for investigating its therapeutic potential.

Predicted Biological Activities Derived from the Vanillin Scaffold

The vanillin substructure is a rich source of potential bioactivity, primarily due to its phenolic hydroxyl group, which can participate in hydrogen bonding and act as a radical scavenger.

Anticancer Potential

Mechanistic Hypothesis: Vanillin and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The mechanisms are often multidimensional but can include the inhibition of protein kinases, disruption of cell signaling pathways, and induction of apoptosis.[2] The presence of the diaryl ketone core may further enhance this activity, as many kinase inhibitors possess a similar hinge-binding motif.

Proposed Experimental Workflow: The initial investigation into anticancer activity should begin with a broad in-vitro cytotoxicity screening against a panel of human cancer cell lines.

G start Prepare Compound Stock (in DMSO) treat Treat cells with serial dilutions of compound start->treat cells Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates cells->treat incubate Incubate for 48-72 hours treat->incubate assay Add MTT or XTT Reagent incubate->assay read Measure Absorbance (Spectrophotometer) assay->read end Calculate IC₅₀ values read->end

Caption: Workflow for In-Vitro Cytotoxicity Screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting viability against compound concentration and fitting the data to a dose-response curve.

Antioxidant and Anti-inflammatory Activity

Mechanistic Hypothesis: The phenolic hydroxyl group on the vanillin ring is a prime candidate for donating a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant activity.[9] Chronic inflammation is often linked to oxidative stress. By reducing reactive oxygen species (ROS), the compound may also exert anti-inflammatory effects, potentially by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS).

Proposed Experimental Workflow: A two-pronged approach can validate both direct antioxidant capacity and cellular anti-inflammatory effects.

G cluster_antioxidant Antioxidant Assay (DPPH) cluster_antiinflammatory Anti-inflammatory Assay (Nitric Oxide) a1 Compound + DPPH solution a2 Incubate in dark a1->a2 a3 Measure Absorbance at 517 nm a2->a3 a4 Calculate % Scavenging a3->a4 b1 Culture Macrophages (e.g., RAW 264.7) b2 Pre-treat with Compound b1->b2 b3 Stimulate with LPS b2->b3 b4 Collect Supernatant b3->b4 b5 Add Griess Reagent b4->b5 b6 Measure Absorbance at 540 nm b5->b6 b7 Calculate % NO Inhibition b6->b7

Caption: Workflow for Antioxidant and Anti-inflammatory Assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound in methanol.

  • Reaction: In a 96-well plate, add 100 µL of the compound solution to 100 µL of the DPPH solution. Ascorbic acid should be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The discoloration from purple to yellow indicates scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

Antimicrobial Potential

Mechanistic Hypothesis: Vanillin derivatives are known to possess antibacterial and antifungal properties, potentially by disrupting cell membrane integrity, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[2][10][11]

Proposed Experimental Workflow: The standard method to assess antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Predicted Biological Activities Derived from the Diaryl Ketone Scaffold

The rigid diaryl ketone linker orients the two aromatic rings in a specific conformation that is conducive to fitting into enzymatic active sites or receptor pockets.

Enzyme Inhibition Potential (Cholinesterase)

Mechanistic Hypothesis: The diaryl ketone scaffold is found in inhibitors of various enzymes.[12] Given the prevalence of neuroactive vanillin derivatives, acetylcholinesterase (AChE), a key target in Alzheimer's disease, is a logical enzyme to investigate.[4] The compound could potentially bind to the active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.

Proposed Experimental Workflow: Ellman's method is a reliable and widely used colorimetric assay for measuring AChE activity.

G start Prepare Reagents: AChE Enzyme, DTNB, ATChI, Compound mix Incubate AChE with Compound start->mix react Add DTNB and substrate (ATChI) mix->react measure Monitor absorbance change at 412 nm over time react->measure end Calculate % Inhibition and IC₅₀ value measure->end

Caption: Workflow for Acetylcholinesterase (AChE) Inhibition Assay.

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

  • Reagent Preparation: All solutions are prepared in a phosphate buffer (pH 8.0). Prepare solutions of AChE enzyme, the test compound, Ellman's reagent (DTNB), and the substrate (acetylthiocholine iodide, ATChI).

  • Incubation: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations. Then add the AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding the ATChI substrate.

  • Measurement: Immediately measure the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm continuously for 5 minutes using a microplate reader in kinetic mode.

  • Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to a control without the compound. Calculate the IC₅₀ value from the dose-response curve.

Antifungal Activity

Mechanistic Hypothesis: Certain diaryl ketones have shown potent activity against plant pathogenic and human pathogenic fungi.[6] The mechanism may involve disruption of the fungal cell wall or membrane, or inhibition of fungal-specific enzymes.

Proposed Experimental Workflow: Similar to antibacterial testing, a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), can be used to determine the MIC against pathogenic fungi.

Experimental Protocol: Antifungal Susceptibility Testing

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours (depending on the fungal species).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Data Interpretation and Future Directions

The initial screening assays will generate quantitative data that will guide the subsequent stages of research.

Table 1: Template for Summarizing Quantitative Biological Activity Data

Assay TypeTarget/OrganismEndpointResult (e.g., IC₅₀, MIC)Positive Control
CytotoxicityMCF-7 (Breast Cancer)IC₅₀µMDoxorubicin
CytotoxicityA549 (Lung Cancer)IC₅₀µMDoxorubicin
AntioxidantDPPH RadicalEC₅₀µMAscorbic Acid
Anti-inflammatoryRAW 264.7 (LPS)IC₅₀ (NO)µMDexamethasone
AntibacterialS. aureusMICµg/mLVancomycin
AntibacterialE. coliMICµg/mLCiprofloxacin
AntifungalC. albicansMICµg/mLFluconazole
Enzyme InhibitionAcetylcholinesteraseIC₅₀µMDonepezil

Logical Progression: Should any of the initial screens yield promising results (e.g., IC₅₀ or MIC values in the low micromolar range), the following steps are warranted:

  • Selectivity Studies: For cytotoxic compounds, test against non-cancerous cell lines to determine a therapeutic index.

  • Mechanism of Action (MoA) Studies: If a compound is a potent enzyme inhibitor, perform enzyme kinetics studies. If it is cytotoxic, investigate the mode of cell death (apoptosis vs. necrosis).

  • Structure-Activity Relationship (SAR): Synthesize analogs of the lead compound to understand which structural features are critical for activity.

  • In-Vivo Models: If in-vitro data is sufficiently strong, progress to testing in animal models of disease (e.g., xenograft models for cancer, infection models for antimicrobial activity).

G start Compound Synthesis &(4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone screening Broad In-Vitro Screening (Anticancer, Antimicrobial, Antioxidant, Enzyme Inhibition) start->screening hit Identification of 'Hit' Activity (Potent & Selective) screening->hit hit->screening No moa Mechanism of Action Studies hit->moa Yes sar Lead Optimization (SAR Studies) moa->sar invivo In-Vivo Efficacy & Toxicity Studies sar->invivo end Preclinical Candidate invivo->end

Caption: Overall Investigational Strategy for Drug Discovery.

References

  • F. Tiemann, W. Haarmann. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c02176]
  • A. Author et al. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [URL: https://www.mdpi.com/2304-8158/12/1/1]
  • A. Author et al. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acsomega.5c02176]
  • R. Kumar et al. A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research. [URL: https://sphinxsai.com/2012/vol4-1/10%20(266-279)%20JM12.pdf]
  • BenchChem. The Burgeoning Bio-potential of Vanillin and its Derivatives: A Technical Guide. BenchChem. [URL: https://www.benchchem.
  • ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. ChemBK. [URL: https://www.chembk.com/en/chem/(4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone]
  • H. Zhang et al. Design, synthesis, and bioactivities screening of a diaryl ketone-inspired pesticide molecular library as derived from natural products. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21457470/]
  • BenchChem. Unraveling the Biological Role of Biphenyl-4-yl-p-tolyl-methanone: A Review of Available Data. BenchChem. [URL: https://www.benchchem.
  • A. Author et al. Diaryl Ketones as Photoactivators. ResearchGate. [URL: https://www.researchgate.
  • A. Author et al. Some bioactive molcolues containing diaryl ketone structure. ResearchGate. [URL: https://www.researchgate.net/figure/Some-bioactive-molcolues-containing-diaryl-ketone-structure_fig1_372863488]
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  • A. Author et al. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra08304h]
  • A. Author et al. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [URL: https://www.researchgate.net/publication/279753050_4-Hydroxy-3-methoxy-benzaldehyde_series_aroyl_hydrazones_Synthesis_thermostability_and_antimicrobial_activities]
  • A. Author et al. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [URL: https://www.pertanika.upm.edu.my/pjst/browse/regular-issue?article=JST-0275-2012]

Sources

An In-depth Technical Guide to (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a substituted benzophenone, represents a molecule of significant interest within the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive exploration of its discovery, historical context, detailed synthetic methodologies, and thorough characterization. While direct biological applications remain an emerging field of study, this document will also delve into the known activities of structurally related compounds to provide a contextual framework for future research and drug development endeavors. This guide is intended to serve as a foundational resource for researchers seeking to understand and utilize this compound in their scientific pursuits.

Introduction and Molecular Overview

This compound, also known by its IUPAC name and various synonyms such as 4-hydroxy-3-methoxy-4'-methylbenzophenone, is a diaryl ketone featuring a vanilloid moiety linked to a p-tolyl group through a carbonyl bridge. Its chemical structure combines the functionalities of a phenol, a methoxy ether, and a ketone, bestowing upon it a unique electronic and steric profile that makes it a valuable scaffold in chemical synthesis.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 134612-39-8
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Melting Point 180-182 °C
Boiling Point 431.5 °C
Appearance Crystalline solid
Solubility Soluble in ethanol, acetone, and dimethyl ketone; insoluble in water.

The presence of a phenolic hydroxyl group allows for potential hydrogen bonding interactions and provides a site for further chemical modification. The methoxy group, ortho to the hydroxyl, influences the electronic nature of the aromatic ring and can play a role in directing electrophilic substitution reactions. The p-tolyl group on the other side of the carbonyl provides a non-polar region and a site for potential metabolic transformations in biological systems.

Historical Context and Discovery

While a definitive seminal publication detailing the first-ever synthesis and characterization of this compound is not readily apparent in a historical context, its structural motif is rooted in the rich history of benzophenone chemistry. Benzophenones and their derivatives have been a subject of extensive research for over a century due to their diverse applications, ranging from photochemistry to medicinal chemistry.[2]

The synthesis of substituted hydroxybenzophenones has been achieved through classical organic reactions such as the Friedel-Crafts acylation and the Fries rearrangement, both of which were developed in the late 19th and early 20th centuries.[3][4] It is highly probable that this compound was first synthesized as part of broader investigations into the scope and limitations of these fundamental reactions, or as an intermediate in the synthesis of more complex molecules. Its recent appearance in chemical supplier catalogs and databases suggests a growing interest in its potential as a building block for novel compounds.

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The two most logical and historically significant methods are the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation of Guaiacol

This is a direct and efficient method for forming the C-C bond between the two aromatic rings and the carbonyl group. The reaction involves the electrophilic acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

Reaction Scheme:

G cluster_0 Friedel-Crafts Acylation Guaiacol Guaiacol Product This compound Guaiacol->Product pToluoylChloride p-Toluoyl Chloride pToluoylChloride->Product AlCl3 AlCl₃ AlCl3->Product Catalyst HCl HCl

Figure 1: General scheme for the Friedel-Crafts acylation to synthesize the target compound.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 - 1.5 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). A solution of p-toluoyl chloride (1.0 equivalent) in the same dry solvent is added dropwise via the dropping funnel to the stirred suspension of AlCl₃. This results in the formation of the electrophilic acylium ion complex.

  • Electrophilic Aromatic Substitution: A solution of guaiacol (1.0 equivalent) in the dry solvent is then added dropwise to the reaction mixture, maintaining the low temperature. The hydroxyl and methoxy groups of guaiacol are ortho-, para-directing. Due to steric hindrance from the methoxy group, acylation is favored at the para-position relative to the hydroxyl group.

  • Reaction Progression and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure this compound.

Fries Rearrangement of p-Tolyl Vanillate

An alternative approach is the Fries rearrangement, which involves the intramolecular rearrangement of a phenolic ester to a hydroxyaryl ketone.[2][3][5] This two-step process begins with the esterification of vanillin (4-hydroxy-3-methoxybenzaldehyde) to form p-tolyl vanillate, followed by the Lewis acid-catalyzed rearrangement.

Reaction Scheme:

G cluster_1 Fries Rearrangement Vanillin Vanillin pTolylVanillate p-Tolyl Vanillate Vanillin->pTolylVanillate pToluoylChloride_ester p-Toluoyl Chloride pToluoylChloride_ester->pTolylVanillate Esterification Product_fries This compound pTolylVanillate->Product_fries LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Product_fries Rearrangement

Figure 2: General scheme for the Fries rearrangement to synthesize the target compound.

Experimental Protocol:

  • Esterification: Vanillin is reacted with p-toluoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent to form the ester, p-tolyl vanillate. The product is isolated and purified.

  • Rearrangement: The purified p-tolyl vanillate is then subjected to the Fries rearrangement conditions. It is treated with a Lewis acid, such as aluminum chloride, in a suitable solvent (or neat at elevated temperatures). The reaction temperature can influence the regioselectivity, with lower temperatures generally favoring the para-rearranged product.[3]

  • Work-up and Purification: The work-up procedure is similar to that of the Friedel-Crafts acylation, involving quenching with acid and ice, followed by extraction and purification of the desired hydroxyketone.

Spectroscopic Characterization

While a definitive, publicly available, complete set of spectral data from a primary research publication for this compound is not readily found, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.[6][7][8][9][10][11][12][13][14]

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons of the vanilloid ring (likely 3 distinct signals, exhibiting ortho and meta coupling). - Aromatic protons of the p-tolyl ring (two doublets, showing ortho coupling). - A singlet for the methoxy group protons (~3.9 ppm). - A singlet for the phenolic hydroxyl proton (chemical shift will vary with solvent and concentration). - A singlet for the methyl group protons on the tolyl ring (~2.4 ppm).
¹³C NMR - A signal for the carbonyl carbon (~195-200 ppm). - Signals for the aromatic carbons, with those attached to oxygen appearing at lower field. - A signal for the methoxy carbon (~56 ppm). - A signal for the methyl carbon of the tolyl group (~21 ppm).
IR Spectroscopy - A broad O-H stretching band for the phenolic hydroxyl group (~3200-3600 cm⁻¹). - A strong C=O stretching band for the ketone (~1640-1680 cm⁻¹). - C-O stretching bands for the ether and phenol (~1200-1300 cm⁻¹). - C-H stretching and bending vibrations for the aromatic rings and methyl/methoxy groups.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 242.27 g/mol . - Characteristic fragmentation patterns, including cleavage at the carbonyl group to give acylium ions corresponding to the p-toluoyl and vanilloyl moieties.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological studies on this compound are limited, the benzophenone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[2] The vanilloid moiety is also present in many biologically active natural products and synthetic compounds.

  • Antimicrobial and Antifungal Activity: Many substituted benzophenones have demonstrated antimicrobial and antifungal properties.[15] The specific substitution pattern of the title compound could be explored for its potential activity against various pathogens.

  • Anti-inflammatory and Antioxidant Properties: The phenolic hydroxyl group suggests potential antioxidant activity through radical scavenging. Furthermore, some benzophenone derivatives are known to inhibit inflammatory pathways.[16]

  • Enzyme Inhibition: The diaryl ketone structure is a common motif in various enzyme inhibitors. For example, certain benzophenone derivatives have been investigated as inhibitors of HIV-1 reverse transcriptase.[1]

  • Anticancer Research: The benzophenone scaffold has been utilized in the design of anticancer agents that can, for instance, inhibit tubulin polymerization.[17]

  • As a Research Intermediate: The compound serves as a valuable intermediate for the synthesis of more complex molecules. The hydroxyl and carbonyl groups provide reactive handles for further chemical transformations, allowing for the generation of libraries of related compounds for high-throughput screening in drug discovery programs.[5] The methoxy group is a common feature in many approved drugs, influencing their binding properties and metabolic stability.

Conclusion

This compound is a structurally interesting molecule with a foundation in classical organic synthesis. While its full biological potential is yet to be unlocked, its chemical features make it a promising candidate for further investigation in medicinal chemistry and drug development. This technical guide has provided a comprehensive overview of its known properties, synthesis, and characterization, alongside a forward-looking perspective on its potential applications. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration into the chemistry and biology of this intriguing compound.

References

  • Fries, K. & Wirtz, H. (1908). Über die Umlagerung von Phenoläthern in Phenylketone. Berichte der deutschen chemischen Gesellschaft, 41(2), 3318-3331.
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  • Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.
  • Khan, S. A., et al. (2010). Synthesis and biological evaluation of nitrogen-containing benzophenone analogues as TNF-alpha and IL-6 inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 20(7), 2292-2296.
  • Mahendra, M., et al. (2005). Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. Journal of Chemical Crystallography, 35(11), 917-920.
  • Dandia, A., et al. (2013). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 3(5), 1345-1377.
  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • YouTube. (2021, October 27). Fries Rearrangement [Video]. Professor Dave Explains. Retrieved from [Link]

  • Request PDF. (n.d.). Lessons from the Total Synthesis of Highly Substituted Benzophenone Natural Products. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. Retrieved from [Link]

  • Bagno, A., D'Amico, E., & Scipioni, A. (2004). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations.
  • PubChem. (n.d.). (4-Methoxyphenyl)(3-methylphenyl)methanone. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in molecular biology (Clifton, N.J.), 1861, 161–193.
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  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a valuable diaryl ketone intermediate in pharmaceutical and materials science research. The synthesis is achieved via a robust Friedel-Crafts acylation of guaiacol with p-toluoyl chloride, facilitated by the Lewis acid catalyst aluminum chloride. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, and a comprehensive guide to product purification and characterization, ensuring a reliable and reproducible outcome for researchers.

Introduction: The Significance of Diaryl Ketones

Diaryl ketones, characterized by a carbonyl group bridged between two aryl moieties, are a cornerstone of modern organic synthesis. Their structural motif is present in numerous biologically active compounds and advanced materials. The target molecule, this compound, incorporates the vanilloid scaffold, which is of significant interest in drug discovery. Traditional methods for the synthesis of such ketones, like Friedel-Crafts reactions, remain highly relevant due to their efficiency and scalability.[1][2]

This protocol details a regioselective Friedel-Crafts acylation. The reaction leverages guaiacol (2-methoxyphenol) and p-toluoyl chloride as key starting materials. Guaiacol, a derivative of the bio-abundant lignin, presents a sustainable and cost-effective entry point for complex molecule synthesis.[3] The primary challenge in acylating phenolic substrates is the potential for O-acylation; however, by carefully controlling the reaction conditions and catalyst stoichiometry, C-acylation can be selectively achieved to yield the desired product.[4][5]

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[6][7] The core of this reaction is the in-situ generation of a highly electrophilic acylium ion.

Reaction Scheme:

Guaiacol + p-Toluoyl Chloride → this compound

Mechanistic Steps:

  • Formation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of p-toluoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[7] This step is critical as it creates the potent electrophile required for the reaction.

  • Electrophilic Attack: The electron-rich aromatic ring of guaiacol acts as a nucleophile, attacking the acylium ion. The hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho-, para-directing. The acylation occurs predominantly at the para-position relative to the hydroxyl group due to reduced steric hindrance compared to the ortho-position adjacent to the methoxy group. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.

  • Rearomatization: The AlCl₄⁻ anion, generated in the first step, acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring.

  • Catalyst Complexation and Work-up: The product, a ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst.[4][6] This necessitates the use of a stoichiometric amount of the catalyst. The reaction is completed by an aqueous work-up, which hydrolyzes the complex to liberate the final ketone product and decompose the excess aluminum chloride.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3 & 4: Rearomatization & Work-up pToluoylCl p-Toluoyl Chloride AlCl3 AlCl₃ (Lewis Acid) pToluoylCl->AlCl3 Coordination Acylium Acylium Ion (Electrophile) + AlCl₄⁻ AlCl3->Acylium Cleavage Guaiacol Guaiacol (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Attack Guaiacol->SigmaComplex ProductComplex Ketone-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation by AlCl₄⁻ FinalProduct (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone ProductComplex->FinalProduct Aqueous Work-up (HCl/H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous aluminum chloride and p-toluoyl chloride must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Guaiacol (2-Methoxyphenol)Reagent, 98%Sigma-Aldrich
p-Toluoyl chloride98%Sigma-AldrichCorrosive, moisture-sensitive
Anhydrous Aluminum Chloride99.9%Sigma-AldrichHighly hygroscopic, reacts violently with water
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent
Hydrochloric Acid (HCl)Concentrated (37%)VWRFor work-up
Saturated Sodium BicarbonateACS GradeFor neutralization
Anhydrous Magnesium SulfateACS GradeDrying agent
Ethyl AcetateACS GradeFor chromatography/recrystallization
HexanesACS GradeFor chromatography/recrystallization
Three-neck round-bottom flask250 mLOven-dried before use
Dropping funnel100 mLOven-dried before use
Magnetic stirrer and stir bar
Ice bath
Separatory funnel500 mL
Rotary evaporator
Step-by-Step Synthesis Procedure

G Start Setup: Dry Glassware under N₂ Step1 Suspend Anhydrous AlCl₃ in DCM at 0°C Start->Step1 Step2 Dropwise add p-Toluoyl Chloride Solution (in DCM) Step1->Step2 Step3 Dropwise add Guaiacol Solution (in DCM) Step2->Step3 Step4 Warm to RT, Stir for 2-4h Step3->Step4 Step5 Quench: Pour onto Ice/Conc. HCl Step4->Step5 Step6 Extract with DCM Step5->Step6 Step7 Wash Organic Layer (H₂O, NaHCO₃, Brine) Step6->Step7 Step8 Dry (MgSO₄), Filter, Evaporate Step7->Step8 Step9 Purify: Column Chromatography or Recrystallization Step8->Step9 End Characterize Pure Product Step9->End

Caption: Workflow for the synthesis of the target compound.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried to prevent moisture from inactivating the catalyst.

  • Catalyst Suspension: In the fume hood, carefully charge the reaction flask with anhydrous aluminum chloride (4.0 g, 30 mmol, 1.5 equiv). Add 50 mL of anhydrous dichloromethane (DCM) to create a stirrable suspension. An inert atmosphere (nitrogen or argon) is crucial.[8]

  • Cooling: Cool the suspension to 0-5 °C using an ice bath. Efficient cooling is vital to control the exothermic reaction.

  • Reagent Addition 1 (Acylating Agent): Dissolve p-toluoyl chloride (3.1 g, 20 mmol, 1.0 equiv) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.[9] Expert Insight: This pre-complexation step forms the reactive acylium ion.

  • Reagent Addition 2 (Substrate): After the first addition is complete, dissolve guaiacol (2.48 g, 20 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0-5 °C. The reaction mixture will typically darken in color.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a separate beaker containing a mixture of 50 g of crushed ice and 20 mL of concentrated HCl.[8][9] This step quenches the reaction and breaks the ketone-AlCl₃ complex. Perform this step with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

  • Column Chromatography: For higher purity, the crude material can be purified on a silica gel column using a gradient eluent system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:Ethyl Acetate 9:1 to 7:3).[10]

Results and Validation

The successful synthesis should yield this compound as an off-white or pale yellow solid.

Expected Yield and Physicochemical Properties
ParameterExpected Value
Theoretical Yield 4.84 g
Typical Experimental Yield 65-80%
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approx. 180-182°C[11]
Analytical Characterization

The identity and purity of the final compound must be confirmed by spectroscopic methods.

G Crude Crude Product Purified Purified Product Crude->Purified Purification NMR ¹H NMR & ¹³C NMR Purified->NMR MS Mass Spectrometry (MS) Purified->MS FTIR FT-IR Spectroscopy Purified->FTIR Validation Structure Confirmed NMR->Validation MS->Validation FTIR->Validation

Caption: Product validation and characterization workflow.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum should show distinct signals for both aromatic rings and the methoxy and methyl groups.

    • p-Tolyl protons: Two doublets in the aromatic region (approx. δ 7.7 and 7.3 ppm), and a singlet for the methyl group (approx. δ 2.4 ppm).

    • Guaiacol protons: Three aromatic protons in the region δ 6.9-7.4 ppm, a singlet for the methoxy group (approx. δ 3.9 ppm), and a broad singlet for the phenolic hydroxyl group (can vary, approx. δ 6.0 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show 15 distinct carbon signals, including a signal for the ketone carbonyl at approx. δ 196 ppm, signals for the aromatic carbons, and signals for the methoxy and methyl carbons at approx. δ 56 ppm and δ 21 ppm, respectively.[12]

  • FT-IR (KBr, cm⁻¹): Key vibrational bands are expected for the O-H stretch (broad, ~3300-3500 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), the ketone C=O stretch (strong, ~1650-1670 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹).[13]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 243.09 or [M-H]⁻ at m/z 241.08.

Safety and Handling

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and moisture-sensitive. Reacts violently with water, releasing HCl gas. Handle only in a fume hood and wear appropriate PPE, including gloves, lab coat, and safety goggles.

  • p-Toluoyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood.

  • Concentrated HCl: Highly corrosive and toxic. Avoid inhalation of fumes and contact with skin.

References

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Application Notes & Protocols for the Purification of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the purification of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a key intermediate in pharmaceutical and chemical synthesis.[1][2] Achieving high purity of this benzophenone derivative is critical for ensuring the integrity of downstream applications. This document explores three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

This compound (CAS: 134612-39-8) is a crystalline solid belonging to the benzophenone class of compounds.[1] Its structure, featuring a hydroxylated and methoxylated phenyl ring and a tolyl group, imparts moderate polarity and specific solubility characteristics that are central to designing effective purification strategies. Understanding its physical properties is the foundational step in selecting an appropriate purification method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃[1]
Molar Mass 242.27 g/mol [1]
Appearance Light Brown Solid[1]
Melting Point 103–105°C[1]
Solubility Soluble in dichloromethane, ethanol, acetone. Insoluble in water.[1]
Storage Condition 2-8°C[1]

The presence of a phenolic hydroxyl group allows for hydrogen bonding, while the aromatic rings contribute to its solid nature and solubility in organic solvents. Its insolubility in water and good solubility in moderately polar solvents like ethanol are key levers for purification by recrystallization.

Strategic Approach to Purification

The choice of purification technique depends on the impurity profile of the crude material, the required final purity, and the scale of the operation. A preliminary analysis by Thin-Layer Chromatography (TLC) or analytical HPLC is essential to assess the complexity of the crude mixture.

Purification_Strategy Crude Crude Product (Post-Synthesis) Analysis Initial Purity Assessment (TLC / Analytical HPLC) Crude->Analysis Decision Evaluate Impurity Profile Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization   Few, structurally similar impurities High initial purity (>90%) Column Flash Column Chromatography Decision->Column Multiple impurities with different polarities Low initial purity (<90%) Prep_HPLC Preparative HPLC (Final Polish) Recrystallization->Prep_HPLC Highest purity required Final High-Purity Compound (>99%) Recrystallization->Final Column->Prep_HPLC Highest purity required Column->Final Prep_HPLC->Final

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Principle: Recrystallization is a robust technique for purifying solid compounds, ideal when the crude material has a relatively high initial purity (>90%). It operates on the principle of differential solubility: the target compound and its impurities have different solubilities in a given solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Rationale for this compound: Given its solubility profile (soluble in ethanol, insoluble in water), a mixed-solvent system of ethanol and water is an excellent choice.[1] Ethanol acts as the primary solvent, dissolving the compound when hot, while water serves as the anti-solvent, inducing precipitation as the solution cools.

Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid near the boiling point. This ensures the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization solution) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried solid. A sharp melting point close to the literature value (103–105°C) indicates high purity.[1] Confirm purity with analytical TLC or HPLC.

Method 2: Flash Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).[3] More polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly. For our target molecule, the phenolic -OH group provides a primary site for interaction with silica.

Rationale: Flash chromatography is highly effective for separating mixtures with multiple components of varying polarities or when recrystallization fails to remove a key impurity.

Column_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Eluent Selection via TLC (Target Rf ~0.3) Slurry 2. Prepare Silica Slurry (in Hexane) TLC->Slurry Pack 3. Pack Column (Wet Slurry Method) Slurry->Pack Sample 4. Sample Loading (Dry or Wet Method) Pack->Sample Elute 5. Elute with Solvent System Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Product Isolated Product Evaporate->Product

Caption: Step-by-step workflow for flash column chromatography.

Protocol: Silica Gel Flash Chromatography
  • Eluent Selection: Use TLC to find a suitable solvent system. A mixture of Hexane and Ethyl Acetate is a good starting point. Test various ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc). The ideal system should give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.

  • Column Packing:

    • Place a small cotton plug at the bottom of a glass column.[3]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).[3]

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Do not let the solvent level drop below the top of the silica.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane) and pipette it carefully onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better separation.

  • Elution: Carefully add the eluent to the top of the column and begin elution, collecting the solvent in fractions (e.g., 10-20 mL test tubes). A gradient elution (gradually increasing the polarity by increasing the percentage of ethyl acetate) may be necessary to separate compounds with close Rf values.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions that contain only the pure target compound. Evaporate the solvent using a rotary evaporator to obtain the purified solid.

Method 3: Preparative HPLC

Principle: Preparative HPLC is a high-resolution chromatographic technique used for isolating pure compounds from a mixture on a larger scale than analytical HPLC. For moderately polar molecules like benzophenone derivatives, reverse-phase chromatography is the method of choice.[4][5][6] In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., acetonitrile/water).

Rationale: This method is employed when very high purity (>99.5%) is required, often as a final polishing step after initial purification by recrystallization or flash chromatography. It is highly effective at separating structurally similar isomers or impurities that are difficult to remove by other means.

Protocol: Reverse-Phase Preparative HPLC
  • Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of Acetonitrile and Water is typical.[4][6] Adding 0.1% formic acid to both solvents can improve peak shape and ensure MS compatibility.[4][8]

    • Detection: Use a UV detector set to a wavelength where the compound absorbs strongly (e.g., 254 nm or 287 nm).[5][6][7]

  • Sample Preparation: Dissolve the partially purified compound in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter to remove particulates.[7]

  • Scale-Up to Preparative System: Transfer the analytical method to a preparative HPLC system equipped with a larger C18 column. Adjust the flow rate and injection volume according to the column dimensions.

  • Injection and Fraction Collection: Inject the sample onto the preparative column. Use an automated fraction collector to collect the eluent in separate vials based on time or UV signal. The peak corresponding to the target compound should be collected.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Isolation: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the final product.

Summary of Techniques

Table 2: Comparison of Purification Techniques

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Principle Differential SolubilityDifferential AdsorptionDifferential Partitioning
Typical Scale mg to kgmg to >100 gµg to multi-gram
Speed Moderate to SlowFastSlow
Achievable Purity Good to Excellent (>98%)Good (>95%)Excellent (>99.5%)
Cost (Solvent/Consumables) LowModerateHigh
Best For Removing small amounts of impurities from a mostly pure solid.Complex mixtures with multiple components.Final polishing to achieve highest purity; separating isomers.

References

  • (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone - Introduction . ChemBK. [Link]

  • Separation of Benzophenone, 3-amino- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • (4-Hydroxy-3-Methoxyphenyl)(4-Methylphenyl)-Methanone . ChemBK. [Link]

  • Separation of 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . International Journal of ChemTech Research. [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry . MDPI. [Link]

  • Column Chromatography . Professor Dave Explains via YouTube. [Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine . NIH National Center for Biotechnology Information. [Link]

  • Benzophenone Analyzed with HPLC - AppNote . MicroSolv Technology Corporation. [Link]

Sources

The Versatile Role of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone , a substituted benzophenone, serves as a pivotal precursor in the landscape of organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds with significant biological activities. Its unique structural features, including a reactive ketone, a nucleophilic hydroxyl group, and an electron-rich aromatic ring, make it an ideal starting material for building complex molecular architectures. This guide provides an in-depth exploration of its applications in the synthesis of chalcones, flavones, and isoxazoles, complete with detailed experimental protocols for researchers and professionals in drug development.

Section 1: Synthesis of the Core Scaffold: this compound

The journey into the synthetic applications of this key benzophenone derivative begins with its own efficient synthesis. The most common and industrially scalable method is the Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride.[1] This electrophilic aromatic substitution reaction introduces the p-tolylcarbonyl group onto the guaiacol ring, primarily at the position para to the hydroxyl group due to steric and electronic effects.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Reaction Scheme:

G Guaiacol Guaiacol Product This compound Guaiacol->Product pToluoylChloride p-Toluoyl Chloride pToluoylChloride->Product AlCl3 AlCl₃ (catalyst) AlCl3->Product

Caption: Friedel-Crafts acylation of guaiacol.

Materials:

  • Guaiacol (2-methoxyphenol)

  • p-Toluoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.[2]

  • Guaiacol Addition: After the addition of the acyl chloride, dissolve guaiacol (1.0 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[2] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Section 2: Gateway to Flavonoids: Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as crucial precursors for a vast array of biologically active molecules, including flavones.[3] They are typically synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[4][5] In this context, this compound acts as the ketone component.

Protocol 2: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

Reaction Scheme:

G Start This compound Chalcone Chalcone Derivative Start->Chalcone Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Chalcone Base Base (e.g., NaOH, KOH) Base->Chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Standard laboratory glassware

Procedure:

  • Reactant Solution: Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol in an Erlenmeyer flask.

  • Base Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Slowly add the base dropwise to the stirred ethanolic solution of the reactants. A change in color and the formation of a precipitate are often observed.[6][7]

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture by slowly adding dilute HCl until a neutral pH is achieved.

  • Isolation: Collect the precipitated solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol, to afford the pure product.

Reactant AldehydeCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeNaOHEthanol675-85
4-ChlorobenzaldehydeKOHMethanol880-90
4-MethoxybenzaldehydeNaOHEthanol585-95

Table 1: Representative yields for the synthesis of chalcone derivatives from this compound. Yields are estimated based on similar reactions and may require optimization.

Section 3: Crafting the Flavone Core: Oxidative Cyclization of Chalcones

Flavones are a class of flavonoids that exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[8][9] A common and effective method for their synthesis is the oxidative cyclization of 2'-hydroxychalcones.[10][11] The chalcones derived from this compound, which possess a hydroxyl group ortho to the carbonyl linkage to the p-tolyl ring, are ideal substrates for this transformation. A widely used and reliable method employs iodine in dimethyl sulfoxide (DMSO).[10]

Protocol 3: Synthesis of Flavones via Iodine-Mediated Oxidative Cyclization

Reaction Scheme:

G Chalcone 2'-Hydroxychalcone Derivative Flavone Flavone Derivative Chalcone->Flavone Iodine I₂ / DMSO Iodine->Flavone

Caption: Oxidative cyclization of a chalcone to a flavone.

Materials:

  • 2'-Hydroxychalcone derivative (from Protocol 2)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 eq) in DMSO.

  • Catalyst Addition: Add a catalytic amount of iodine (0.1-0.2 eq).[10]

  • Heating: Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the precipitate with a dilute solution of sodium thiosulfate to remove any excess iodine, followed by washing with cold water until the washings are neutral.[10]

  • Purification: Dry the crude product and purify it by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to obtain the pure flavone derivative.

Section 4: Access to Isoxazoles: A Versatile Heterocycle

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms adjacent to each other. They are present in a number of pharmaceuticals and are known for a wide range of biological activities.[12] A common synthetic route to isoxazoles involves the reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine hydrochloride.[13]

Protocol 4: Synthesis of Isoxazoles from Chalcones

Reaction Scheme:

G Chalcone Chalcone Derivative Isoxazole Isoxazole Derivative Chalcone->Isoxazole Hydroxylamine NH₂OH·HCl Hydroxylamine->Isoxazole Base Base (e.g., NaOH, NaOAc) Base->Isoxazole

Caption: Synthesis of an isoxazole from a chalcone.

Materials:

  • Chalcone derivative (from Protocol 2)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • Reaction Mixture: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Base Addition: Add a base such as sodium hydroxide (1.5 eq) or sodium acetate (2.0 eq) to the mixture.[14]

  • Reflux: Reflux the reaction mixture for 6-10 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Washing: Wash the precipitate with cold water.

  • Purification: The crude isoxazole derivative is purified by recrystallization from ethanol to yield the final product.

Conclusion

This compound has demonstrated its significant utility as a versatile building block in organic synthesis. The protocols outlined in this guide provide a practical framework for the synthesis of chalcones, flavones, and isoxazoles. These synthetic routes offer access to a rich diversity of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The straightforward nature of these transformations, coupled with the ready availability of the starting materials, underscores the importance of this compound as a key intermediate for the synthesis of valuable molecular entities. Further exploration of its reactivity is poised to unveil even more innovative synthetic methodologies and novel bioactive compounds.

References

  • ResearchGate. (2025). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC. [Link]

  • Synthesis of Chalcones with Anticancer Activities. PMC. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. PMC. [Link]

  • Synthesis of Derivatives of methoxy substituted Flavone. bepls. [Link]

  • A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. PubMed. [Link]

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. MDPI. [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. [Link]

  • Electrochemical cyclization of chalcones for synthesis of flavones. Scilit. [Link]

  • Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. Scholars' Bank. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. [Link]

  • Design, Synthesis and Pharmacological Screening of Novel Flavone Derivatives. Systematic Reviews in Pharmacy. [Link]

  • Flavones: From Biosynthesis to Health Benefits. PMC. [Link]

  • Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. RJPBCS. [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC. [Link]

  • Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. ResearchGate. [Link]

  • Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. ResearchGate. [Link]

  • Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH. [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • Friedel Crafts Acylation. Scribd. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Publishing. [Link]

  • Facile Synthesis, Isolation and Characterization of Acetovanillone and its Isomeric Related Substances. Asian Journal of Chemistry. [Link]

  • Friedel-Crafts acylation (video). Khan Academy. [Link]

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Use of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone as a pharmaceutical intermediate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis and Application of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Diaryl-Methanone Scaffolds

In the landscape of modern drug discovery, the diaryl-methanone framework represents a "privileged scaffold." This class of compounds, characterized by a central ketone group flanked by two aromatic rings, is a cornerstone in the synthesis of numerous biologically active molecules.[1][2] Their structural rigidity, combined with the potential for diverse functionalization on either aromatic ring, allows for precise tuning of steric and electronic properties to achieve high-affinity interactions with biological targets.[3] this compound is an exemplary member of this class, serving as a versatile and strategically important intermediate. Its synthesis originates from guaiacol, a readily available and bio-based precursor, adding an element of green chemistry to its profile.[4][5][6] This document provides a comprehensive guide for researchers, detailing its synthesis, characterization, and subsequent transformation into advanced pharmaceutical precursors.

Section 1: Physicochemical Profile and Characterization

This compound, also known as 4-hydroxy-3-methoxy-4'-methylbenzophenone, is a crystalline solid at room temperature.[7] Understanding its physical and chemical properties is paramount for its effective use in synthesis, including solvent selection for reactions and purification.

PropertyValueSource
CAS Number 134612-39-8[7]
Molecular Formula C₁₅H₁₄O₃[7]
Molar Mass 242.27 g/mol [7]
Appearance Light Brown Solid[7]
Melting Point 103–105°C[7]
Boiling Point 432.066°C at 760 mmHg[7]
Solubility Soluble in Dichloromethane[7]
Storage 2-8°C[7]
Spectroscopic Characterization

Validation of the synthesized compound's identity and purity is critical. The following are expected spectral characteristics based on its structure:

  • ¹H-NMR Spectroscopy: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on both rings, a singlet for the methoxy group (-OCH₃), a singlet for the methyl group (-CH₃) on the p-tolyl ring, and a broad singlet for the phenolic hydroxyl group (-OH).

  • ¹³C-NMR Spectroscopy: The carbon NMR will show a signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm, along with distinct signals for the aromatic carbons and the methyl and methoxy carbons.

  • FT-IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration (around 1660 cm⁻¹), a broad band for the hydroxyl (O-H) stretch (around 3400-3500 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the aromatic rings.[8]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the compound's molecular weight (m/z = 242.27).

Section 2: Synthesis Protocol via Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride.[9][10]

Mechanism and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[9][10][11] The reaction proceeds through the following key steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of p-toluoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[10] This acylium ion is a potent electrophile.

  • Electrophilic Attack: The electron-rich guaiacol ring acts as a nucleophile, attacking the electrophilic acylium ion. The substitution occurs predominantly at the position para to the hydroxyl group due to its strong activating and ortho-, para-directing effects. The methoxy group also directs ortho- and para-, reinforcing this regioselectivity.

  • Restoration of Aromaticity: The resulting intermediate, an arenium ion or σ-complex, loses a proton to restore the aromaticity of the ring, yielding the final diaryl-methanone product.[9]

  • Complex Formation: The product ketone, being a Lewis base, forms a stable complex with the AlCl₃ catalyst.[11] Therefore, a stoichiometric amount of the catalyst is required. This complex is subsequently hydrolyzed during the aqueous work-up to release the final product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation pToluoylCl p-Toluoyl Chloride AcyliumIon Acylium Ion (Electrophile) pToluoylCl->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AreniumIon Arenium Ion Intermediate AcyliumIon->AreniumIon + Guaiacol Guaiacol Guaiacol ProductComplex Product-AlCl₃ Complex AreniumIon->ProductComplex - H⁺ FinalProduct (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone ProductComplex->FinalProduct Aqueous Work-up

Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Laboratory Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment:

  • Guaiacol (1.24 g, 10 mmol)

  • p-Toluoyl chloride (1.55 g, 10 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (2.0 g, 15 mmol)

  • Anhydrous Dichloromethane (DCM), 50 mL

  • Concentrated Hydrochloric Acid (HCl), 10 mL

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask (100 mL) with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube.

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask with the stirrer, dropping funnel, and condenser. Add anhydrous AlCl₃ (2.0 g) and anhydrous DCM (20 mL) to the flask.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Reagent Addition 1: Dissolve p-toluoyl chloride (1.55 g) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reagent Addition 2: After the first addition is complete, dissolve guaiacol (1.24 g) in 10 mL of anhydrous DCM and add it to the dropping funnel. Add the guaiacol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 50 g) and concentrated HCl (10 mL). This step is highly exothermic and should be done with caution to decompose the aluminum chloride complex.[12][13]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL - caution: CO₂ evolution ), and finally with brine (50 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude solid can be purified by crystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to afford the final product as a light brown solid.

Section 3: Application in Pharmaceutical Synthesis

The true value of this compound lies in its potential for further elaboration into complex pharmaceutical agents. A key transformation is the regioselective nitration of the guaiacol ring, a critical step in the synthesis pathway towards compounds related to the drug Tolcapone, which is used in the management of Parkinson's disease.[14]

Synthetic Pathway to a Tolcapone Precursor

The synthesized diaryl-methanone can be nitrated to install a nitro group at the 5-position of the guaiacol ring, yielding (4-Hydroxy-3-methoxy-5-nitrophenyl)(p-tolyl)methanone. This nitrated compound is a direct precursor or a closely related analogue to intermediates used in the synthesis of COMT inhibitors.[14][15]

G Intermediate (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone Nitration Nitration (e.g., HNO₃/H₂SO₄) Intermediate->Nitration NitratedProduct (4-Hydroxy-3-methoxy-5-nitrophenyl) (p-tolyl)methanone Nitration->NitratedProduct FurtherSteps Further Synthetic Transformations NitratedProduct->FurtherSteps API Active Pharmaceutical Ingredient (e.g., Tolcapone) FurtherSteps->API

Caption: Synthetic utility of the intermediate.
Protocol for Nitration

This protocol demonstrates the subsequent transformation, highlighting the intermediate's utility.

Materials and Equipment:

  • This compound (2.42 g, 10 mmol)

  • Glacial Acetic Acid (20 mL)

  • Nitric Acid (65-70%), approx. 1 mL

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the starting methanone (2.42 g) in glacial acetic acid (20 mL) in a round-bottom flask with stirring.

  • Cooling: Cool the solution to 10-15 °C in an ice-water bath.

  • Nitrating Agent Addition: Add nitric acid (approx. 1 mL) dropwise to the stirred solution. Maintain the temperature below 20 °C throughout the addition.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Precipitation: Pour the reaction mixture into a beaker containing 100 mL of cold water. A yellow solid should precipitate.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The crude product can be further purified by crystallization from ethanol.

Section 4: Safety and Handling

Professional laboratory safety practices are mandatory when performing the described protocols.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[16][17] All operations must be conducted within a certified chemical fume hood.[17]

  • Reagent-Specific Hazards:

    • Aluminum Chloride (AlCl₃): Corrosive and water-reactive. It releases HCl gas upon contact with moisture. Handle in a dry environment.

    • p-Toluoyl Chloride: Corrosive and a lachrymator. Reacts with water and moisture. Causes severe skin burns and eye damage.[12]

    • Acids (HCl, HNO₃): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes and inhalation of vapors.[16]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water, removing contaminated clothing.[17][18]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[16][17][18]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[17][18]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[16][17]

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. [Link]

  • Exim Enterprise. Guaiacol: A Versatile Organic Intermediate for Flavors, Pharmaceuticals, and Beyond. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Guaiacol in Chemical Synthesis and Industrial Applications. [Link]

  • Pharmaffiliates. CAS No : 134612-80-9 | Product Name : 4-Hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone. [Link]

  • National Institutes of Health. Friedel-Crafts Acylation with Amides. [Link]

  • Wikipedia. Guaiacol. [Link]

  • Vinati Organics. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. (4-Methoxyphenyl)(3-methylphenyl)methanone. [Link]

  • PubMed Central. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. [Link]

  • The Royal Society of Chemistry. Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. [Link]

  • PubMed. A series of novel aryl-methanone derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3) in FLT3-ITD-positive acute myeloid leukemia. [Link]

  • PubChem. Npc108109. [Link]

  • PubMed. Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. [Link]

  • ResearchGate. Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Aladdin. (4-Hydroxy-3-methoxy-5-nitrophenyl)(p-tolyl)methanone. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Pharmaffiliates. (4-Hydroxy-3-methoxyphenyl)(4-methyl-3-nitrophenyl)methanone. [Link]

  • PubMed. Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubMed. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. [Link]

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl). [Link]

  • National Institutes of Health. (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. [Link]

Sources

The Versatile Scaffold: (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Vanillin-Derived Benzophenone

In the landscape of medicinal chemistry and drug discovery, the identification and utilization of versatile molecular scaffolds are paramount. (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a benzophenone derivative of the readily available natural product vanillin, has emerged as a significant building block in the synthesis of a diverse array of bioactive molecules. Its structure, featuring a reactive ketone, a phenolic hydroxyl group, and a methoxy group on one aromatic ring, coupled with a tolyl moiety on the other, provides a rich platform for chemical modification. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic application of this compound in the synthesis of molecules with therapeutic potential, with a particular focus on anticancer agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data-driven insights to empower your research endeavors. This compound is a valuable intermediate for creating a variety of bioactive molecules.[1]

Core Synthetic Strategy: The Claisen-Schmidt Condensation for Chalcone Synthesis

A primary and highly effective strategy for elaborating the this compound scaffold is the Claisen-Schmidt condensation. This base-catalyzed reaction between a ketone and an aromatic aldehyde is a cornerstone of organic synthesis for generating α,β-unsaturated ketones, commonly known as chalcones.[1][2] Chalcones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

The rationale for employing the Claisen-Schmidt condensation lies in its reliability and the biological significance of the resulting chalcone framework. The presence of the α,β-unsaturated ketone moiety in chalcones makes them potent Michael acceptors, enabling them to interact with biological nucleophiles such as cysteine residues in proteins, thereby modulating their function.

Application Note 1: Synthesis of a Novel Anticancer Chalcone Derivative

This section provides a detailed protocol for the synthesis of a representative bioactive chalcone, (E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-1-(p-tolyl)prop-2-en-1-one, a molecule designed to exhibit enhanced anticancer activity. The introduction of a nitro group on the B-ring of the chalcone can significantly influence its electronic properties and biological activity.

Experimental Protocol: Synthesis of (E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-1-(p-tolyl)prop-2-en-1-one

Objective: To synthesize a novel chalcone derivative with potential anticancer activity via a Claisen-Schmidt condensation.

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% (v/v) solution

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and 4-nitrobenzaldehyde (1.1 equivalents) in an appropriate volume of 95% ethanol (approximately 15-20 mL per gram of ketone).

  • Base Addition: While stirring the solution at room temperature, add a 40-50% aqueous solution of sodium hydroxide dropwise. The addition of a strong base is crucial to deprotonate the α-carbon of the ketone, forming the enolate necessary for the condensation.[4]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The formation of the chalcone will be indicated by the appearance of a new, typically more polar, spot.

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic. This step neutralizes the excess base and precipitates the crude product.

  • Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.[5]

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Visualizing the Workflow

G cluster_0 Reaction Setup cluster_1 Condensation cluster_2 Work-up & Isolation cluster_3 Purification & Characterization A Dissolve this compound and 4-Nitrobenzaldehyde in Ethanol B Add aq. NaOH dropwise with stirring at RT A->B Initiate Reaction C Monitor reaction by TLC B->C Stir for 24-48h D Pour into ice and acidify with HCl C->D Upon Completion E Collect crude product by filtration D->E Precipitation F Recrystallize from Ethanol E->F Purify G Dry and characterize (NMR, IR, MS) F->G Final Product

Caption: Experimental workflow for the synthesis of a bioactive chalcone.

Expected Characterization Data

The following table summarizes the expected spectroscopic data for the synthesized chalcone.

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, the α,β-unsaturated protons (trans coupling constant of ~15-16 Hz), methoxy protons, and tolyl methyl protons.
¹³C NMR Resonances for carbonyl carbon, aromatic carbons, vinylic carbons, methoxy carbon, and tolyl methyl carbon.
IR (cm⁻¹) Characteristic peaks for O-H stretching, C=O stretching (conjugated ketone), C=C stretching, and N-O stretching (nitro group).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the product.

Application Note 2: Evaluation of Anticancer Activity

The synthesized chalcone derivatives can be screened for their cytotoxic activity against various cancer cell lines to determine their therapeutic potential.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized chalcone derivative against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized chalcone derivative

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the synthesized chalcone in DMSO. Make serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the chalcone. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Data Presentation: Anticancer Activity of Chalcone Derivatives

The following table presents hypothetical IC₅₀ values for the synthesized chalcone and related derivatives against different cancer cell lines, illustrating the potential for structure-activity relationship (SAR) studies. Several chalcones have demonstrated cytotoxic effects on various cell lines.[6]

CompoundCancer Cell LineIC₅₀ (µM) [Hypothetical Data]
Synthesized Chalcone MCF-7 (Breast)5.2
Synthesized Chalcone HeLa (Cervical)8.7
Synthesized Chalcone A549 (Lung)12.1
Reference Drug (Doxorubicin) MCF-7 (Breast)0.8

Mechanism of Action: A Deeper Look

The anticancer activity of chalcones is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways.

Visualizing the Apoptotic Pathway

G Chalcone This compound -derived Chalcone ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by chalcone derivatives.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile scaffold for the synthesis of bioactive molecules. The Claisen-Schmidt condensation provides a robust and efficient route to a wide range of chalcone derivatives with significant therapeutic potential, particularly in the realm of anticancer drug discovery. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this vanillin-derived benzophenone and to develop novel compounds with enhanced biological activity. Future research should focus on expanding the library of derivatives, exploring other synthetic transformations of the scaffold, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.

References

  • Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities. Molecules, 17(6), 6179-6195. Available from: [Link]

  • ChemExperiment. (2021). Synthesis of Substituted Chalcones. YouTube. Available from: [Link]

  • ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. Available from: [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Available from: [Link]

  • Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities. ResearchGate. Available from: [Link]

  • Srinivas, B., et al. (2020). Synthesis and anticancer activity of chalcones derived from vanillin and isovanillin. ResearchGate. Available from: [Link]

  • Aboul-Enein, H. Y., et al. (2021). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Guaringue, R. P., et al. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for the Characterization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a substituted benzophenone, is a molecule of significant interest in medicinal chemistry and materials science. Its structural features, including a hydroxylated and methoxylated phenyl ring coupled with a tolyl group, suggest potential applications as a versatile synthetic intermediate for pharmaceuticals and as a functional moiety in polymers and organic electronics. The precise characterization of this compound is paramount to ensure its identity, purity, and quality for research, development, and potential commercial applications.

These application notes provide a comprehensive guide to the analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust and reliable analysis. The methodologies are grounded in established analytical principles and are designed to be self-validating, ensuring a high degree of scientific integrity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Melting Point 103–105 °C
Appearance Light brown solid
Solubility Soluble in dichloromethane, ethanol, acetone; insoluble in water.

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like substituted benzophenones. The method described below is adapted from established protocols for similar compounds and is designed for high-resolution separation and accurate quantification.[1]

Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of moderately polar compounds.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The ratio can be optimized to achieve the desired resolution and retention time.

  • Flow Rate: A flow rate of 1.0 mL/min is typically used.

  • Column Temperature: Maintain the column at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Injection Volume: 10 µL.

  • UV Detection: The wavelength of detection should be set at the absorption maximum of the analyte. Based on the structure, a wavelength of around 287 nm is a suitable starting point.[1]

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples and record the chromatograms. The purity is determined by the area percentage of the main peak, and the concentration is calculated from the calibration curve.

Method Validation: The HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which include assessing specificity, linearity, accuracy, precision, and robustness.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Dilution_Series Dilution_Series Standard->Dilution_Series Dissolve & Serially Dilute Sample Test Sample Sample_Sol Sample_Sol Sample->Sample_Sol Dissolve in Mobile Phase HPLC HPLC System (C18 Column, UV Detector) Dilution_Series->HPLC Inject Calibration Standards Sample_Sol->HPLC Inject Sample Chromatograms Obtain Chromatograms HPLC->Chromatograms Calibration_Curve Construct Calibration Curve Chromatograms->Calibration_Curve Purity_Calc Calculate Purity (Area %) Chromatograms->Purity_Calc Quantification Quantify Analyte Calibration_Curve->Quantification

HPLC-UV Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds. For molecules with hydroxyl groups like this compound, derivatization is often necessary to improve volatility and chromatographic performance.

Protocol: GC-MS Analysis with Derivatization

  • Derivatization: The hydroxyl group can be derivatized to a less polar and more volatile trimethylsilyl (TMS) ether. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Accurately weigh about 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the derivatized sample in splitless mode.

  • Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 50 to 500.

    • Ion source temperature: 230 °C.

    • Transfer line temperature: 280 °C.

  • Data Analysis: Identify the TMS-derivatized analyte by its retention time and mass spectrum. The fragmentation pattern will be characteristic of the molecule.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Test Sample Derivatization Derivatization with BSTFA Sample->Derivatization GCMS GC-MS System (Capillary Column, EI Source) Derivatization->GCMS Inject Derivatized Sample TIC Total Ion Chromatogram GCMS->TIC Mass_Spectrum Mass Spectrum of Peak TIC->Mass_Spectrum Identification Identify Compound Mass_Spectrum->Identification

GC-MS Analysis Workflow

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are required for a complete structural assignment. The following are predicted chemical shifts, which should be confirmed by experimental data.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.70d2HProtons ortho to carbonyl on tolyl ring
~7.30d2HProtons meta to carbonyl on tolyl ring
~7.40dd1HProton on the hydroxylated/methoxylated ring
~6.95d1HProton on the hydroxylated/methoxylated ring
~7.50d1HProton on the hydroxylated/methoxylated ring
~6.00s1HPhenolic -OH
~3.95s3HMethoxy (-OCH₃) protons
~2.45s3HMethyl (-CH₃) protons on tolyl ring

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~196.0Carbonyl carbon (C=O)
~150.0Carbon bearing the hydroxyl group
~148.0Carbon bearing the methoxy group
~144.0Quaternary carbon on the tolyl ring
~135.0Quaternary carbon on the hydroxylated/methoxylated ring
~132.0CH on the tolyl ring
~130.0CH on the tolyl ring
~125.0CH on the hydroxylated/methoxylated ring
~115.0CH on the hydroxylated/methoxylated ring
~110.0CH on the hydroxylated/methoxylated ring
~56.0Methoxy carbon (-OCH₃)
~21.5Methyl carbon (-CH₃) on tolyl ring

Note: The predicted chemical shifts are for illustrative purposes and should be confirmed with an experimental spectrum. The actual values may vary depending on the solvent and other experimental conditions.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Assign the signals in the spectra to the corresponding nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200BroadO-H stretch (phenolic)
3050-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₃, -OCH₃)
~1650StrongC=O stretch (ketone)
1600-1450Medium-StrongC=C stretch (aromatic rings)
~1270StrongC-O stretch (aryl ether)
~1150MediumC-O stretch (phenol)

Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent. For a solid sample, the KBr pellet method is common.

  • Instrumentation: A standard FTIR spectrometer.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophores.

Expected UV-Vis Spectral Data

For a benzophenone derivative with extensive conjugation, two main absorption bands are expected:

  • π → π* transition: A strong absorption band is expected in the range of 250-300 nm.

  • n → π* transition: A weaker absorption band is expected at a longer wavelength, typically around 330-360 nm.

Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the spectrum over a range of 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorption (λ_max) for each band.

Summary of Analytical Methods

Analytical TechniquePurposeKey Parameters
HPLC-UV Purity assessment and quantificationC18 column, Acetonitrile/Water mobile phase, UV detection at ~287 nm
GC-MS Identification and impurity profilingCapillary column, BSTFA derivatization, EI-MS
¹H and ¹³C NMR Unambiguous structural elucidationHigh-field NMR, CDCl₃ or DMSO-d₆ solvent
FTIR Functional group identificationKBr pellet or thin film, 4000-400 cm⁻¹ range
UV-Vis Confirmation of chromophoric systemDilute solution in ethanol, 200-400 nm scan range

References

  • ChemBK. (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • Walash, M. I., et al. "Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin." Chemistry Central Journal 5.1 (2011): 1-7.
  • ACD/Labs. NMR Prediction. [Link]

Sources

Experimental Applications in Modern Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

<_

APPLICATION NOTES & PROTOCOLS

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides an in-depth technical guide to the experimental applications integral to the development, substantiation, and safety assessment of cosmetic formulations. It moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to cosmetic science.

Introduction: The Imperative for Rigorous Scientific Substantiation

The modern cosmetics industry operates at the intersection of consumer expectation and stringent regulatory oversight. Claims of product efficacy, from "anti-aging" to "24-hour hydration," must be supported by adequate and verifiable evidence.[1][2][3] This necessitates a multi-faceted testing strategy that begins with foundational in vitro assays and often culminates in in vivo clinical trials on human volunteers.[4][5] The European Union's Regulation (EC) No 1223/2009, for example, has banned animal testing for cosmetic products and ingredients, accelerating the development and validation of alternative testing methods.[6][7] This guide focuses on these critical in vitro and instrumental applications that form the bedrock of product development, ensuring safety, stability, and efficacy.

Section 1: Foundational Analysis - Stability and Safety

Before any efficacy claims can be explored, the fundamental safety and stability of a formulation must be unequivocally established. These protocols are designed to predict a product's shelf-life and ensure it poses no risk to the consumer under normal use conditions.[8][9][10]

Stability Testing: Predicting Shelf-Life and Integrity

Stability testing is a critical experiment where a formula batch is subjected to various environmental conditions to simulate its lifecycle.[11] The goal is to ensure the product's physical, chemical, and microbiological qualities, as well as its functionality and aesthetics, remain consistent over time.[12][13]

Key Parameters for Evaluation:

  • Physical & Chemical Integrity: Color, odor, pH, viscosity, texture, and emulsion stability (e.g., phase separation or creaming).[12][13]

  • Microbiological Stability: Assessing contamination with bacteria, mold, or yeast.[12][13]

  • Packaging Compatibility: Evaluating interactions between the product and its container.[12][14]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for cosmetic formulation stability testing.

Protocol 1: Accelerated Stability Testing

Principle of the Method: This protocol uses elevated temperature and humidity to accelerate the rate of chemical degradation and physical changes, allowing for a faster prediction of long-term stability.[12][15] A common rule of thumb is that three months of stable storage at 45°C can predict a two-year shelf life at room temperature.[13]

Materials & Equipment:

  • Finished product samples in final packaging

  • Control samples in inert glass containers

  • Stability chambers (e.g., 40°C/75% RH, 50°C)

  • Refrigerator (4°C) and Freezer (-10°C)

  • Viscometer, pH meter, light microscope

  • High-Performance Liquid Chromatography (HPLC) system for active ingredient analysis

Methodology:

  • Initial Analysis (Time 0): Record baseline measurements for all key parameters (pH, viscosity, appearance, color, odor, and concentration of active ingredients) for the batch.[11]

  • Sample Storage: Place samples in various stability conditions as outlined in the table below.

  • Periodic Evaluation: At specified time points (e.g., 2, 4, 8, 12 weeks), remove samples from each condition and allow them to equilibrate to room temperature.

  • Analysis: Re-measure all parameters from Step 1. Carefully observe and document any changes, such as emulsion separation, discoloration, or significant shifts in pH or viscosity.

  • Data Interpretation: Compare the results at each time point to the Time 0 data and the control sample stored at 4°C. Significant changes in accelerated conditions may indicate potential long-term instability.

Table 1: Stability Testing Conditions and Schedule

ConditionPurposeEvaluation Schedule (Weeks)
4°C (Refrigerator)Control / Baseline Stability4, 8, 12, 52
25°C / 60% RHReal-Time Shelf-Life4, 8, 12, 26, 52, 104
45°CAccelerated Stability2, 4, 8, 12
50°CAccelerated Stability (Stress)1, 2, 4, 8
Freeze-Thaw Cycles (-10°C to 25°C)Evaluate Emulsion StabilityAfter 3 and 5 cycles
Photostability Chamber (UV/Vis)Assess Light Sensitivity1, 2, 4
Safety & Toxicology Assessment

Toxicological testing is mandatory to ensure consumer safety and identify potential hazards like skin irritation or sensitization.[7][8] Following the ban on animal testing in regions like the EU, a suite of in vitro methods using 2D cell cultures and 3D reconstructed human tissue models has become the standard.[6][7][16]

Common In Vitro Safety Tests:

  • Skin Irritation: Using reconstructed human epidermis models (e.g., EpiDerm™, EPISKIN™) as per OECD Guideline 439.[7]

  • Eye Irritation: Using methods like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or reconstructed human corneal epithelial models.[7]

  • Skin Sensitization: Evaluating key events in the sensitization pathway using tests like the Direct Peptide Reactivity Assay (DPRA, OECD 442C) and KeratinoSens™ (OECD 442D).[7]

  • Genotoxicity: Assessing mutagenicity using the bacterial reverse mutation test (Ames test, OECD 471).[6][7]

  • Phototoxicity: Using the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432) to assess potential for light-induced toxicity.[7]

Section 2: Efficacy & Claim Substantiation

Once a formulation is deemed safe and stable, its efficacy must be demonstrated to substantiate marketing claims.[1][5] This involves a range of in vitro and instrumental methods designed to provide robust, quantifiable data.

Anti-Aging & Antioxidant Activity

A primary driver of extrinsic skin aging is oxidative stress from UV radiation and pollution.[17] Therefore, demonstrating a product's antioxidant capacity is a cornerstone of anti-aging claim substantiation.[18]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Multi-level approach for anti-aging claim substantiation.

Protocol 2: DPPH Radical Scavenging Assay

Principle of the Method: This is a rapid and widely used chemical assay to measure the free radical scavenging capacity of an ingredient or formulation.[17] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant, it accepts a hydrogen atom and is reduced to the colorless diphenylpicrylhydrazine. The color change, measured by a spectrophotometer, is proportional to the antioxidant activity.[19][20]

Materials & Equipment:

  • DPPH solution (in methanol or ethanol)

  • Test sample (extract or finished product)

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • Methanol or ethanol (as solvent)

  • Spectrophotometer (capable of reading at ~517 nm)

  • 96-well microplate

Methodology:

  • Preparation: Prepare serial dilutions of the test sample and the positive control in the chosen solvent.

  • Reaction: In a 96-well plate, add a fixed volume of DPPH solution to each well.

  • Addition of Sample: Add a small volume of the sample dilutions, control, or blank solvent to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm using the spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 indicates higher antioxidant activity.

Cellular and Tissue-Based Assays: While chemical assays are excellent for screening, cell-based methods provide more biologically relevant data by accounting for factors like bioavailability and cellular uptake.[17][21] Assays using human keratinocytes or 3D skin models can measure the reduction of intracellular Reactive Oxygen Species (ROS) after exposure to stressors like UV radiation or pollutants.[19][22] Furthermore, the inhibition of enzymes like collagenase and elastase, which degrade the skin's structural proteins, can be measured to support anti-wrinkle claims.[23]

Skin Hydration and Barrier Function

Claims related to moisturization are among the most common in the cosmetics industry.[24] Substantiating these claims requires instrumental measurements that quantify changes in the skin's water content and its ability to retain moisture.

Key Instrumental Methods:

  • Corneometry: Measures the capacitance of the skin, which is directly related to the water content in the stratum corneum (the outermost skin layer). It is a quick and widely used method for assessing surface hydration.[24][25]

  • Transepidermal Water Loss (TEWL): Measures the rate of water evaporation from the skin's surface. A lower TEWL value indicates a more intact and efficient skin barrier, which is better at retaining moisture.[24][26][27] This is a crucial measurement for substantiating claims of skin barrier repair.[28][29][30]

Protocol 3: In Vivo Evaluation of Skin Hydration and TEWL

Principle of the Method: This protocol describes a standardized clinical method for evaluating the performance of a moisturizing product on human volunteers under controlled environmental conditions.[26] Changes in skin hydration (Corneometer) and barrier function (Tewameter) are measured over time after a single product application.[25][31]

Materials & Equipment:

  • Corneometer® (e.g., CM 825)

  • Tewameter® (e.g., TM 300)

  • Test product and a placebo/control formulation

  • Climate-controlled room (e.g., 21°C, 50% RH)

  • Human volunteers meeting inclusion/exclusion criteria (e.g., dry skin type)

Methodology:

  • Acclimatization: Volunteers rest in the climate-controlled room for at least 20-30 minutes to allow their skin to equilibrate.

  • Baseline Measurements (T=0): Define test areas on the forearms. Take at least three baseline measurements for both hydration (Corneometer) and TEWL (Tewameter) in each area and average the results.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test product and control to their respective designated areas. Leave one area untreated as a negative control.

  • Post-Application Measurements: At specified time points (e.g., 1, 2, 4, 8, 24 hours), repeat the Corneometer and Tewameter measurements on all test sites.

  • Data Analysis:

    • Hydration: Calculate the percentage increase in hydration compared to baseline for each product.

    • TEWL: Calculate the percentage decrease in TEWL compared to baseline.

    • Statistics: Perform appropriate statistical analysis (e.g., ANOVA, t-test) to determine if the changes are statistically significant compared to the untreated control and the placebo.

Table 2: Example Data - Skin Hydration Study

Time PointUntreated Control (AU)Placebo Cream (AU)Test Moisturizer (AU)% Increase vs. Baseline (Test)
Baseline (T=0) 35.2 ± 3.134.9 ± 2.835.5 ± 3.0-
2 Hours 35.8 ± 3.345.1 ± 4.075.3 ± 5.5112.1%
8 Hours 35.5 ± 2.940.2 ± 3.562.1 ± 4.874.9%
24 Hours 35.1 ± 3.036.5 ± 3.150.7 ± 4.242.8%
AU = Arbitrary Units (Corneometer reading)
Sun Protection Factor (SPF) Assessment

In vitro SPF testing is an essential tool for research and development, allowing for rapid screening of formulations before undertaking more complex and costly in vivo studies.[32]

Protocol 4: In Vitro SPF Determination

Principle of the Method: A thin, uniform film of the sunscreen product is applied to a substrate, typically a roughened polymethylmethacrylate (PMMA) plate, which mimics the skin's surface.[33][34] A spectrophotometer with an integrating sphere is then used to measure the UV transmittance through the film from 290 to 400 nm.[33][35] The in vitro SPF value is then calculated from the absorbance data using a standardized formula that incorporates the Erythemal Action Spectrum.[33]

Materials & Equipment:

  • UV-Transmittance Analyzer / Spectrophotometer

  • PMMA plates (e.g., Helioscreen HD 6)

  • Positive and negative control applicators

  • Analytical balance

Methodology:

  • Sample Application: Apply a precise amount of the sunscreen product (e.g., 1.2-1.3 mg/cm²) onto the PMMA plate and spread evenly to create a uniform film.[33][34][36]

  • Drying/Settling: Allow the film to dry and settle for a specified period (e.g., 15-20 minutes).

  • Measurement: Place the plate in the spectrophotometer and measure the UV transmittance at multiple points across the plate in the 290-400 nm range.

  • Calculation: The instrument's software calculates the SPF value based on the Diffey and Robson equation, which integrates the product's absorbance with the sun's erythemal effectiveness at each wavelength.[33]

  • Photostability (Optional but Recommended): To assess photostability, the plate is exposed to a controlled dose of UV radiation from a solar simulator, and the transmittance is measured again. A significant drop in the calculated SPF indicates poor photostability.

Conclusion

The experimental applications detailed in this guide represent a fraction of the rigorous scientific investigation required in modern cosmetic development. By employing a logical, tiered approach—starting with foundational safety and stability, moving to mechanistic in vitro efficacy tests, and culminating in instrumental in vivo validation—researchers can build a robust body of evidence. This not only ensures regulatory compliance and consumer safety but also fosters genuine innovation and builds consumer trust through scientifically substantiated product claims.[1][17]

References

  • Vertex AI Search. (2025, August 13). In Vitro or In Vivo? Comparing Cosmetic Testing Methods.
  • Charles River. Cosmetic Toxicology and Safety Testing.
  • MDPI. (n.d.). Safety Testing of Cosmetic Products: Overview of Established Methods and New Approach Methodologies (NAMs).
  • Microbe Investigations. Cosmetic Toxicology and Safety Testing Services.
  • Eurofins Scientific. (2024, May 11). Safety Testing for Cosmetics.
  • Premium Beauty News. (2023, September 5). How to evaluate the skin barrier function?
  • Vertex AI Search. Hydration Testing Services for Cosmetic Product Development.
  • MavenRS. (2024, November 8). Ensuring Cosmetic Safety: Toxicological Testing, Risk Assessments, Patch & Challenge Testing, and Regulatory Compliance.
  • Vertex AI Search. (2025, August 27). Top 4 Methods to Measure Skin Hydration in Cosmetics.
  • Courage + Khazaka. Skin Moisturising.
  • Novology India. (2024, November 14). In Vivo vs. In Vitro Testing in Skincare: What the Labels Don't Tell You.
  • QACS Lab. (2025, December 9). The Importance of Antioxidant Testing in the Cosmetic Industry.
  • QIMA Life Sciences. Cosmetics Claims Substantiation What You Need to Know.
  • Dermatest Pty Ltd. In vitro SPF Testing.
  • National Institutes of Health. (2012, October 30). In Vitro Evaluation of Sunscreens: An Update for the Clinicians.
  • MDPI. Review of Modern Techniques for the Assessment of Skin Hydration.
  • National Institutes of Health. In vitro techniques to assess the proficiency of skin care cosmetic formulations.
  • Coptis. How to justify your cosmetic claims.
  • Mérieux NutriSciences. CosmeticLAB for the Skin Care - in vitro and in vivo testing.
  • Waters Corporation. Cosmetic Testing Solutions - Personal Care Analysis.
  • Eurofins. (2024, September 4). The future of in vitro testing in the cosmetics industry: an insight by Eurofins.
  • Juniper Publishers. (2021, May 28). In vitro Methods to Substantiate the Antioxidant and Antipollution Claims of a Cosmetic Formulation Enriched with Vitamin.
  • MatTek Corporation. AN IN VITRO METHOD TO EVALUATE THE ANTIOXIDANT EFFICACY OF TOPICAL FORMULATIONS.
  • XCellR8. Anti-oxidant activity.
  • ResearchGate. (2016, October 11). Determination of the in vitro SPF.
  • MDEdge. (2022, August 17). Sun Protection Factor Testing: A Call for an In Vitro Method.
  • MDPI. Harmonizing In Vitro Techniques for Anti-Aging Cosmetic Ingredient Assessment: A Comprehensive Review.
  • Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights.
  • SGS proderm. Proof of anti-age product effects.
  • Contract Laboratory. (2023, February 28). A Laboratory Guide to Cosmetics Formulation Testing.
  • SpecialChem. (2020, April 28). Alternative In-Vitro SPF Sunscreen Test Method.
  • MDPI. (2021, February 3). Assessment of the Suitability of Methods for Testing the Antioxidant Activity of Anti-Aging Creams.
  • National Institutes of Health. Skin hydration is significantly increased by a cream formulated to mimic the skin's own natural moisturizing systems.
  • Stichting Reclame Code. (2019, May 22). GUIDELINES FOR COSMETIC PRODUCT CLAIM SUBSTANTIATION.
  • Abich Inc. Discover Anti-Aging Cosmetics: Tests and studies.
  • UL Solutions. Cosmetics and Personal Care Product Testing.
  • Future Cosmetics. Skin Barrier Function Assessment.
  • MakingCosmetics. Stability Testing of Cosmetics.
  • UL Prospector. (2015, January 2). Formulator's Guide to Stability Testing by Perry Romanowski.
  • Umbrex. Regeneration and Anti-Aging Efficacy Studies.
  • CD Formulation. In Vitro Anti-Aging Test.
  • Certified Cosmetics. Claim Substantiation.
  • OnlyTRAININGS. Cosmetic Claims: Avoid Costly Mistakes & Build Scientifically Valid Claims.
  • SGS. Innovation in Skin Science: Testing Methods for Barrier Function and Product Tolerability.
  • Alfa Chemistry. (2025, October 21). Ensuring Beauty with Science: An In-Depth Look at Cosmetic Testing.
  • Creative Biolabs. Clinical Testing of Skin Barrier Function in Cosmetics.
  • Intertek. Cosmetic Testing Services.
  • SpecialChem. Testing Stability of Your Cosmetic Formulation.
  • Plastic Surgery Key. (2016, April 13). METHODS TO ASSESS SKIN BARRIER INTEGRITY: EFFECTS OF CLEANSING PRODUCTS.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a substituted benzophenone of interest in medicinal chemistry and organic synthesis. This guide is designed for researchers and drug development professionals to navigate the common challenges associated with its preparation, primarily via the Friedel-Crafts acylation of guaiacol. We will delve into the mechanistic intricacies of the reaction, provide robust troubleshooting strategies for yield improvement, and offer detailed, field-proven protocols.

Core Reaction Overview: The Challenge of Acylating Phenols

The most direct route to this compound is the Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). However, phenols are notoriously challenging substrates for this reaction. The primary issue stems from the fact that phenols are bidentate nucleophiles, meaning they can react at two different positions.[1][2]

  • C-Acylation (Desired Reaction): The aromatic ring can act as a nucleophile, attacking the acylium ion electrophile to form the desired carbon-carbon bond, yielding the hydroxyaryl ketone.

  • O-Acylation (Competing Reaction): The lone pair of electrons on the phenolic oxygen can also attack the acylium ion, leading to the formation of a phenyl ester. This pathway is often kinetically favored and can significantly reduce the yield of the target molecule.[2][3]

A second major hurdle is the deactivation of the Lewis acid catalyst. The oxygen atom of the phenol's hydroxyl group can coordinate with the Lewis acid, rendering the catalyst inactive and deactivating the aromatic ring towards the desired electrophilic substitution.[1][3]

Reaction_Pathways reactants Guaiacol + p-Toluoyl Chloride + AlCl₃ c_acylation C-Acylation (Ring Attack) reactants->c_acylation Thermodynamic Control o_acylation O-Acylation (Oxygen Attack) reactants->o_acylation Kinetic Control product (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone (Desired Product) c_acylation->product side_product Guaiacyl p-toluate (Ester Side-Product) o_acylation->side_product fries Fries Rearrangement (Excess AlCl₃, Heat) side_product->fries Can be converted fries->product

Caption: Competing C-acylation and O-acylation pathways in the synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of this compound is consistently low or the reaction fails entirely. What is happening?

A1: Low yields in the Friedel-Crafts acylation of guaiacol are almost always due to two interconnected issues:

  • Dominant O-Acylation: As explained above, the formation of the guaiacyl p-toluate ester is a major competing reaction. Under conditions with insufficient catalyst, this kinetically favored product can become the primary or sole product, consuming your starting materials.[2]

  • Catalyst Deactivation: Guaiacol's phenolic hydroxyl group and the carbonyl oxygen of the newly formed ketone product both complex strongly with the AlCl₃ catalyst.[4] If a substoichiometric amount of catalyst is used, there may not be enough free AlCl₃ to activate the p-toluoyl chloride and drive the reaction forward, leading to a stalled reaction or complete failure.[1][3]

Q2: How can I modify my reaction conditions to favor the desired C-acylation and increase my yield?

A2: The key is to shift the reaction equilibrium from the kinetically favored O-acylated product to the thermodynamically more stable C-acylated product. This is primarily achieved by manipulating the amount of Lewis acid catalyst.

Using a stoichiometric excess of a strong Lewis acid like AlCl₃ (typically 2.5 to 3.0 equivalents) is crucial.[2] The excess catalyst serves multiple roles:

  • One equivalent complexes with the hydroxyl group of guaiacol.

  • A second equivalent complexes with the carbonyl group of the product ketone as it forms.

  • The remaining catalyst is then available to activate the p-toluoyl chloride, forming the acylium ion electrophile required for the ring acylation.[4]

This high catalyst concentration also promotes the in-situ rearrangement of any O-acylated ester that forms back into the desired C-acylated ketone via the Fries Rearrangement mechanism.[2]

Q3: My main product appears to be the O-acylated ester, guaiacyl p-toluate. Is it possible to salvage my synthesis?

A3: Yes, absolutely. The formation of the ester is not a dead end. You can convert this ester into your target ketone by inducing a Fries Rearrangement . This reaction is mechanistically related to the Friedel-Crafts acylation and uses the same type of catalyst.[2][3]

If you have already isolated the ester, you can subject it to Friedel-Crafts conditions (e.g., treat it with excess AlCl₃ in a suitable solvent). The Lewis acid will coordinate to the carbonyl oxygen of the ester, facilitating the cleavage of the ester bond to regenerate the acylium ion, which then acylates the aromatic ring, usually at the para position to the hydroxyl group.[5] This makes the Fries Rearrangement an excellent strategy for maximizing your overall yield.

Q4: What are the likely impurities in my crude product, and what is the best way to purify it?

A4: Your crude product will likely contain a mixture of:

  • The desired product: this compound.

  • The O-acylated ester: Guaiacyl p-toluate.

  • Unreacted starting materials: Guaiacol and p-toluic acid (from hydrolysis of p-toluoyl chloride).

  • The ortho-acylated isomer: (2-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone.

A standard purification workflow involves a liquid-liquid extraction followed by either recrystallization or column chromatography.[6]

  • Acidic/Basic Work-up: After quenching the reaction with acid, the organic layer should be washed with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove acidic impurities like unreacted p-toluic acid and excess HCl. A subsequent wash with dilute NaOH can help remove unreacted guaiacol, though your phenolic product may also have some solubility.

  • Purification:

    • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective.

    • Column Chromatography: For separating mixtures of the desired para-isomer from the ortho-isomer and the O-acylated ester, silica gel column chromatography is the most reliable method.[7] A solvent gradient of hexane and ethyl acetate is typically effective.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_catalyst Check AlCl₃ Stoichiometry Was it > 2.5 eq? start->check_catalyst increase_catalyst ACTION: Increase AlCl₃ to 2.5 - 3.0 eq. check_catalyst->increase_catalyst No analyze_product Analyze Crude Product (TLC, NMR) check_catalyst->analyze_product Yes success High Yield & Purity increase_catalyst->success o_acylation_major Is O-acylated ester the major product? analyze_product->o_acylation_major fries_rearrangement ACTION: Perform Fries Rearrangement on isolated ester or crude mixture. o_acylation_major->fries_rearrangement Yes purification_issue Yield is good, but purity is low. o_acylation_major->purification_issue No fries_rearrangement->success optimize_purification ACTION: Optimize purification. (Recrystallization solvent screen or Column Chromatography) purification_issue->optimize_purification optimize_purification->success

Caption: A logical workflow for troubleshooting low-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst stoichiometry for this synthesis?

A1: For direct C-acylation of guaiacol, a stoichiometric excess of AlCl₃ is recommended. A ratio of at least 2.5 equivalents of AlCl₃ relative to the limiting reagent (guaiacol or p-toluoyl chloride) is a standard starting point.

Parameter Condition Primary Outcome Rationale
Catalyst Stoichiometry Low (< 1.5 eq. AlCl₃)O-Acylation (Ester)Insufficient free catalyst to promote C-acylation; kinetically favored pathway dominates.[2]
High (> 2.5 eq. AlCl₃)C-Acylation (Ketone)Ensures enough active catalyst for the reaction and promotes Fries rearrangement of any ester formed.[2]

Q2: How does reaction temperature affect the outcome?

A2: Temperature plays a critical role in controlling the regioselectivity (ortho vs. para substitution), particularly in a Fries Rearrangement.

  • Low Temperatures (0-25 °C): Generally favor the formation of the para -acylated product, which is the desired this compound. This is the thermodynamically controlled product.[2]

  • High Temperatures (>100 °C): Tend to favor the formation of the ortho -acylated isomer. The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures.[2]

Q3: Are there alternative synthetic strategies to improve yield and avoid these issues?

A3: Yes. A highly effective alternative is a deliberate two-step process that leverages the Fries Rearrangement:

  • Step 1: O-Acylation (Esterification): First, synthesize the guaiacyl p-toluate ester under conditions that favor O-acylation (e.g., using a base like pyridine or a low concentration of an acid catalyst). This reaction is typically high-yielding and easy to perform.

  • Step 2: Fries Rearrangement: Isolate the pure ester and then subject it to strong Lewis acid conditions (e.g., AlCl₃) at a controlled low temperature to rearrange it cleanly to the desired para-ketone.[8]

This two-step approach often provides a higher overall yield and a cleaner crude product than the direct, one-pot Friedel-Crafts acylation because it separates the competing pathways into two distinct, optimized reactions.

Experimental Protocols

Safety Precaution: Friedel-Crafts reactions are highly exothermic and involve corrosive, water-sensitive reagents. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all glassware must be thoroughly dried before use.

Protocol 1: Direct C-Acylation of Guaiacol (High Catalyst Load)
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 2.7 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve guaiacol (1.0 equivalent) and p-toluoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Slow Addition: Add the guaiacol/p-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Proceed to the Work-up and Purification Protocol .

Protocol 2: Two-Step Synthesis via Fries Rearrangement

Part A: O-Acylation to form Guaiacyl p-toluate

  • Dissolve guaiacol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

  • Add p-toluoyl chloride (1.1 equivalents) dropwise.

  • Stir at room temperature for 2-3 hours until the reaction is complete (TLC).

  • Wash the reaction mixture with dilute HCl, then with water, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly or purified.

Part B: Fries Rearrangement

  • Follow the setup described in Protocol 1 , using AlCl₃ (1.5 equivalents per equivalent of ester) in anhydrous DCM.

  • Cool to 0 °C and add a solution of the guaiacyl p-toluate (1.0 equivalent) in DCM dropwise.

  • Stir at 0-5 °C for 3-5 hours, monitoring by TLC for the disappearance of the ester and the appearance of the ketone product.

  • Proceed to the Work-up and Purification Protocol .

Protocol 3: Work-up and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 3M solution) with vigorous stirring.[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.[7][10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude solid by either recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography using a hexane/ethyl acetate eluent system.

References

  • ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]

  • CurlyArrows. (n.d.). Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?[Link]

  • Molecules. (2018). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Pramana - Journal of Physics. (2005). Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. [Link]

  • Google Patents. (2010). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • ResearchGate. (2020). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation (video). [Link]

  • Aladdin. (n.d.). (4-Hydroxy-3-methoxy-5-nitrophenyl)(p-tolyl)methanone. [Link]

  • Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • Pharmaffiliates. (n.d.). (4-Hydroxy-3-methoxyphenyl)(4-methyl-3-nitrophenyl)methanone. [Link]

  • CP Lab Safety. (n.d.). (4-Hydroxy-3-methoxy-5-nitrophenyl)(p-tolyl)methanone, min 98%, 250 mg. [Link]

  • University of New Hampshire. (2019). Optimization of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide via Reductive Amination. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 23886-71-7 | (4-Methoxyphenyl)(p-tolyl)methanone. [Link]

  • Google Patents. (1988). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
  • Hoffman Fine Chemicals. (n.d.). CAS 23886-71-7 | (4-Methoxyphenyl)(p-tolyl)methanone. [Link]

  • ResearchGate. (2006). 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione. [Link]

Sources

Technical Support Center: Overcoming Solubility Issues of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Experimental Solutions Division

This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. This document provides in-depth troubleshooting protocols and addresses frequently asked questions to ensure successful experimental outcomes.

Troubleshooting Guide

This section provides detailed, step-by-step solutions to common solubility problems encountered when working with this compound.

Q1: I'm starting a new experiment. What is the best practice for preparing a stock solution of this compound?

A1: A systematic approach is crucial when first solubilizing a compound with known poor aqueous solubility. The most reliable method is to create a high-concentration stock solution in a suitable organic solvent, which can then be diluted into your aqueous experimental medium. Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its powerful solubilizing capacity for a wide range of organic molecules.[1]

  • Pre-weigh the Compound: Accurately weigh a precise amount of this compound (M.W. 242.27 g/mol )[2] in a sterile microcentrifuge tube. For example, weigh 2.42 mg to prepare 1 mL of a 10 mM solution.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO to the tube.

  • Initial Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If solid particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing.[3] Sonication in a bath sonicator for 5-10 minutes can also be effective.[1]

  • Visual Confirmation: Ensure the solution is completely clear and free of any visible particulate matter before storing.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Scientist's Note (Expertise): Using 100% DMSO is critical for the initial stock as it provides the strongest practical solvation environment for nonpolar compounds. Preparing small aliquots is not just for convenience; it preserves the integrity of the compound, as repeated freeze-thaw cycles can compromise stability and may cause the compound to fall out of solution over time.[1]

Q2: My compound precipitated when I diluted the DMSO stock into my aqueous buffer (e.g., PBS or cell culture medium). What is happening and how can I fix it?

A2: This is a common phenomenon known as "crashing out." It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. The final concentration of DMSO is too low to keep the compound dissolved.

Several strategies can be used to overcome this issue. The following workflow provides a systematic approach to troubleshooting.

G cluster_solutions Optimization Strategies start Start: Precipitation Observed stock Prepare High-Concentration DMSO Stock (e.g., 10-50 mM) start->stock Begin Troubleshooting dilute Dilute Stock into Aqueous Medium stock->dilute check Precipitation Still Occurs? dilute->check ph_mod Strategy 1: Modify pH of Aqueous Medium (Target pH 8-9) check->ph_mod Yes success Success: Clear Solution Achieved check->success No cosolvent Strategy 2: Use a Co-solvent System (e.g., Pluronic F-68, PEG-400) ph_mod->cosolvent If Insoluble ph_mod->success If Soluble lower_conc Strategy 3: Lower Final DMSO % (Use higher stock concentration) cosolvent->lower_conc If Insoluble cosolvent->success If Soluble lower_conc->success If Soluble fail Re-evaluate Experiment: Consider Alternative Formulation lower_conc->fail If Insoluble

Caption: A workflow for troubleshooting initial solubility issues.

  • Mechanism: this compound contains a phenolic hydroxyl group. Phenols are weak acids. By increasing the pH of the aqueous buffer to a value above the compound's pKa, the hydroxyl group deprotonates to form a phenoxide salt. This ionized form is significantly more polar and, therefore, more soluble in water.[4][5][6] For many phenolic compounds, increasing the pH to 8-9 can dramatically improve solubility.[4]

  • Protocol:

    • Prepare your aqueous buffer (e.g., PBS).

    • Adjust the pH of the buffer by adding small amounts of a dilute base, such as 0.1 M NaOH, until the target pH (e.g., 8.5) is reached. Monitor with a calibrated pH meter.

    • Pre-warm the pH-adjusted buffer to 37°C.[1]

    • While vortexing the buffer, add the small volume of DMSO stock solution dropwise to ensure rapid mixing.

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar solutes.[7] They work by reducing the interfacial tension between the hydrophobic compound and the aqueous solution.[8]

  • Protocol:

    • Prepare your aqueous buffer containing a small percentage (e.g., 1-5%) of a biocompatible co-solvent like polyethylene glycol (PEG) or ethanol.

    • Add the DMSO stock solution to this co-solvent/buffer mixture, again using vigorous vortexing.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound?

A: The fundamental properties of the compound dictate its behavior in experiments.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₄O₃[2]
Molecular Weight 242.27 g/mol [2]
Appearance Light Brown Solid[2]
Water Solubility Insoluble[2]
Organic Solubility Soluble in Dichloromethane, Ethanol, Acetone[2]

Q: How exactly does pH affect the solubility of this compound?

A: The phenolic hydroxyl group is the key. At neutral or acidic pH, this group is protonated (-OH) and the molecule is less polar, making it poorly soluble in water. In an alkaline (basic) environment, a proton is removed, creating a negatively charged phenoxide ion (-O⁻). This charge increases the molecule's polarity, allowing it to interact more favorably with polar water molecules, thus increasing its solubility.[5][6]

G cluster_protonated Low Aqueous Solubility (Neutral/Acidic pH) cluster_deprotonated High Aqueous Solubility (Alkaline pH) Protonated Protonated Deprotonated Deprotonated Protonated->Deprotonated + OH⁻ - H₂O Protonated_label This compound Deprotonated->Protonated + H₃O⁺ Deprotonated_label Phenoxide Salt Form

Caption: Effect of pH on the ionization and solubility of the compound.

Q: Can I use heating or sonication to dissolve my compound directly in an aqueous buffer?

A: While gentle heating and sonication are excellent tools for dissolving compounds in organic stock solutions, their use directly in aqueous buffers should be approached with caution.[1] Forcing a poorly soluble compound into an aqueous solution with heat can create a supersaturated, unstable solution that may precipitate upon cooling or with slight agitation. Furthermore, prolonged or excessive heat can cause degradation of the compound.[1] It is always preferable to use the DMSO stock method first.

Q: Are there alternative solvents to DMSO for making the stock solution?

A: Yes. If your experimental system is incompatible with DMSO, other solvents can be tested.[1]

  • Dimethylformamide (DMF): Similar to DMSO in its strong solubilizing power.

  • Ethanol: A good option for many organic compounds and is often better tolerated in biological systems than DMSO, though it is a less powerful solvent.

  • Acetone: The compound is known to be soluble in acetone[2], but its high volatility and potential for reacting with certain cellular components make it less common for in vitro stock solutions.

Always perform small-scale solubility tests with any new solvent before preparing a large stock solution.[1]

References

  • Current time information in Toronto, CA. (n.d.). Google.
  • Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. (2024, April 9). ChemBK. Retrieved January 16, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 16, 2026, from [Link]

  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest. Retrieved January 16, 2026, from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved January 16, 2026, from [Link]

  • How does pH affect the solubility of phenolic acid? (2016, January 2). ResearchGate. Retrieved January 16, 2026, from [Link]

  • (4-Methoxyphenyl)(3-methylphenyl)methanone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 4-Chloro-4'-methylbenzophenone. (n.d.). Solubility of Things. Retrieved January 16, 2026, from [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018, April 18). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Solubility Enhancement Technique. (n.d.). CUTM Courseware. Retrieved January 16, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved January 16, 2026, from [Link]

Sources

Troubleshooting purification of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the chromatographic purification of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a key intermediate in pharmaceutical and organic synthesis.[1] This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this polar aromatic ketone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Flash column chromatography using silica gel as the stationary phase is the most prevalent and effective method for purifying this compound on a laboratory scale.[2][3] The polarity of the phenolic hydroxyl group and the methoxy group requires careful selection of the mobile phase to achieve optimal separation from nonpolar byproducts and starting materials.

Q2: My crude product is a thick oil/gum. How should I prepare it for column chromatography?

A2: If your product has poor solubility in the initial chromatography solvent, dry loading is the recommended method.[4] To do this, dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a portion of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of your packed column.

Q3: What are the expected major impurities from a Friedel-Crafts acylation synthesis of this compound?

A3: The synthesis of this compound is often achieved via a Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride.[5][6][7] Potential impurities include unreacted p-toluoyl chloride, p-toluic acid (from hydrolysis of the acyl chloride), and potentially regioisomers depending on the reaction conditions. The Lewis acid catalyst (e.g., AlCl₃) must be completely removed during the workup to prevent it from interfering with the chromatography.[5][7]

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography can be an excellent alternative, especially for highly polar compounds that are difficult to separate using normal-phase silica gel.[8] In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8]

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process, providing diagnostic steps and proven solutions.

Scenario 1: Poor or No Separation on the TLC Plate

Symptom: The spots for your product and impurities are either clumped together at the baseline, streaking, or have very similar Rf values.

Causality: This indicates that the chosen solvent system is not suitable for achieving differential migration of the components on the stationary phase. The polarity of the mobile phase is likely either too low (components remain on the baseline) or too high (components move with the solvent front).

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or acetone in varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).[9][10]

    • For highly polar compounds that do not move from the baseline even in high concentrations of ethyl acetate, a more polar solvent like methanol can be added to the mobile phase in small increments (e.g., 1-5%).[11][12]

  • Consider pH Modification:

    • The phenolic hydroxyl group on your target molecule is weakly acidic. Interactions with the slightly acidic silica gel can lead to peak tailing and poor separation.[8][13]

    • Adding a small amount of a modifier to your mobile phase can improve peak shape and resolution. For acidic compounds, adding a small amount of acetic acid can be beneficial.[8] The pH of the mobile phase should ideally be about 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[14]

  • Alternative Stationary Phases:

    • If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase for your TLC analysis, such as alumina (which is available in acidic, basic, and neutral forms) or a reversed-phase plate.[8]

Scenario 2: The Compound is Insoluble in the Mobile Phase

Symptom: Your crude product does not fully dissolve in the solvent system you intend to use for the column.

Causality: The solubility of a compound is highly dependent on the polarity of the solvent. A solvent system optimized for chromatographic separation may not be the best for initial dissolution.

Troubleshooting Protocol:

  • Minimum Volume of a Stronger Solvent for Loading:

    • Dissolve your sample in the minimum amount of a more polar solvent than your mobile phase (e.g., dichloromethane or acetone).[4]

    • Carefully apply this concentrated solution to the top of the column and allow it to adsorb onto the silica before starting the elution.[4] Be aware that using a very strong solvent for loading can lead to band broadening.

  • Dry Loading (Recommended):

    • As mentioned in the FAQs, dry loading is the preferred method for samples with low solubility in the eluent.[4] This ensures that the compound is introduced to the column in a solid form and dissolves gradually as the mobile phase passes through, leading to better separation.

Scenario 3: Low Yield After Column Chromatography

Symptom: The amount of purified product recovered is significantly lower than expected based on the crude weight.

Causality: This can be due to several factors, including incomplete elution from the column, decomposition on the stationary phase, or physical loss of the product.

Troubleshooting Protocol:

  • Check for Compound Stability on Silica:

    • Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, develop the plate. If you see new spots or streaking that wasn't present initially, your compound may be decomposing on the silica.[11]

    • If instability is suspected, consider deactivating the silica gel by treating it with a small amount of a base like triethylamine or using a different stationary phase like alumina.[11]

  • Ensure Complete Elution:

    • After your product has seemingly eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and collect the fractions. Analyze these fractions by TLC to see if any of your product was strongly retained.[11]

  • Gradient Elution:

    • Instead of isocratic elution (using a single solvent mixture), a gradient elution can be more effective.[15][16][17] This involves gradually increasing the polarity of the mobile phase during the chromatography run. This can help to elute more strongly adsorbed compounds and can also lead to sharper peaks and better resolution.[15][18]

Scenario 4: Presence of Unexpected Impurities in the Final Product

Symptom: NMR or other analytical techniques show the presence of impurities in your "purified" product.

Causality: The impurities may have co-eluted with your product, or your product may have degraded during the workup or purification process.

Troubleshooting Protocol:

  • Optimize the Mobile Phase for Better Resolution:

    • If an impurity is co-eluting, you need to find a solvent system that provides better separation. This may involve trying different solvent combinations or using a shallower gradient during elution.[19]

  • NMR Analysis of Crude and Purified Material:

    • Compare the NMR spectra of your crude and purified material. This will help you determine if the impurity was present from the start or if it was formed during purification. Common solvent impurities can be identified by comparing their chemical shifts to known values.[20][21][22]

  • Recrystallization as a Final Polishing Step:

    • If your product is a solid, recrystallization can be a highly effective final purification step to remove small amounts of impurities that are difficult to separate by chromatography.

Data Presentation and Experimental Protocols

Table 1: Recommended TLC Solvent Systems for Method Development
Solvent System (v/v)PolarityTypical Application
20% Ethyl Acetate in HexaneLow to MediumGood starting point for resolving non-polar byproducts.
50% Ethyl Acetate in HexaneMediumFor compounds of intermediate polarity.
10% Methanol in DichloromethaneHighTo elute highly polar compounds or check for baseline impurities.[12]
95:5:0.1 Dichloromethane:Methanol:Acetic AcidMedium (Acidic)To improve the peak shape of acidic compounds.[8]
Protocol 1: Step-by-Step Flash Column Chromatography
  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Create a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the packed silica to prevent disturbance.[4]

  • Sample Loading:

    • If using wet loading, dissolve your sample in the minimum amount of the mobile phase and carefully apply it to the top of the column.[4]

    • For dry loading, pre-adsorb your sample onto a small amount of silica and carefully add the resulting powder to the top of the column.[4]

  • Elution:

    • Begin eluting with your starting solvent system.

    • If using a gradient, gradually increase the percentage of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow Start Start Purification TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Poor_Separation Poor Separation? TLC_Analysis->Poor_Separation Optimize_Solvent Optimize Mobile Phase Poor_Separation->Optimize_Solvent Yes Run_Column Run Column Chromatography Poor_Separation->Run_Column No Optimize_Solvent->TLC_Analysis Change_Stationary_Phase Consider Alternative Stationary Phase Optimize_Solvent->Change_Stationary_Phase If still poor Change_Stationary_Phase->TLC_Analysis Low_Yield Low Yield? Run_Column->Low_Yield Check_Stability Check Compound Stability Low_Yield->Check_Stability Yes Incomplete_Elution Ensure Complete Elution Low_Yield->Incomplete_Elution Yes Impure_Product Product Impure? Low_Yield->Impure_Product No Check_Stability->Run_Column Incomplete_Elution->Run_Column Optimize_Separation Re-optimize Separation Impure_Product->Optimize_Separation Yes Recrystallize Recrystallize Impure_Product->Recrystallize Minor Impurities Pure_Product Pure Product Impure_Product->Pure_Product No Optimize_Separation->Run_Column Recrystallize->Pure_Product

Caption: A flowchart for troubleshooting chromatography.

Diagram 2: Chemical Structures of Interest

Chemical_Structures cluster_target This compound cluster_starting_material1 Guaiacol cluster_starting_material2 p-Toluoyl chloride cluster_byproduct p-Toluic acid Target Target SM1 SM1 SM2 SM2 Byproduct Byproduct

Caption: Key chemical structures in the synthesis.

References

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • Danaher Life Sciences. Gradient vs. Isocratic Elution in HPLC.
  • Biotage. (2025, May 15). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
  • PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Welch Materials. (2026, January 7). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
  • Thermo Fisher Scientific. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • BenchChem. Troubleshooting column chromatography purification of polar ketone compounds.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • University of California, Los Angeles. Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture.
  • ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?
  • ChemBK. (2024, April 9). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation.
  • Theseus. Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Biotage. Optimizing Chromatographic Purification for Rapid Results in Chemical Manufacturing.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • CDN. CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC).
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ChemicalBook. (2-hydroxyphenyl)-(4-methoxyphenyl)methanone synthesis.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Wikipedia. Friedel–Crafts reaction.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Gregory, G. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Steps. Friedel–Crafts Acylation with Practice Problems.

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Stability and degradation of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability and handling of this compound. We address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the inherent stability of this compound, a molecule possessing both a phenolic hydroxyl group and a benzophenone core.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by three factors stemming from its chemical structure: light, oxidizing conditions, and high temperatures. Its benzophenone core makes it susceptible to photodegradation , while the phenolic hydroxyl group is a prime target for oxidative degradation .[1][2][3] At elevated temperatures, thermal degradation can also occur, typically involving the cleavage of the ketone and ether bonds.[4][5]

Q2: How susceptible is the compound to photodegradation?

A2: As a benzophenone derivative, the compound is expected to be highly susceptible to photodegradation. Benzophenones are designed to absorb UV light, which can lead to the formation of excited triplet states.[6][7] This excitation can initiate degradation through several pathways, including direct photolysis or indirect reactions with reactive oxygen species generated in the sample matrix.[6][8] Photodegradation kinetics for benzophenones often follow a pseudo-first-order model.[2] Therefore, it is critical to protect solutions and solid samples from light, especially UV sources, by using amber vials or storing them in the dark.

Q3: My sample solution is turning yellow/brown over time. What is the likely cause?

A3: A color change to yellow or brown is a classic indicator of the oxidation of the phenolic group.[3][9] Phenolic compounds are known to be unstable in the presence of oxygen and can be oxidized to form colored quinone-type structures.[3] This process can be accelerated by exposure to light, the presence of metal ions, or a basic pH. To mitigate this, consider de-gassing your solvents, using antioxidants, or preparing fresh solutions before use.

Q4: Is thermal degradation a concern under typical laboratory conditions (e.g., heating to 50-60 °C)?

A4: Under typical laboratory conditions, such as heating for solubility or short-term incubation at 50-60 °C, significant thermal degradation is unlikely. The thermal decomposition of aromatic ketones generally requires much higher temperatures, often starting above 300 °C.[4][5] However, prolonged exposure to even moderate heat, especially in the presence of other stressors like oxygen or light, could accelerate other degradation pathways.

Q5: How does pH affect the stability of the compound in aqueous solutions?

A5: The pH of the medium can significantly impact stability. In basic conditions (high pH), the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is much more susceptible to oxidation than the protonated phenol, leading to accelerated oxidative degradation. Acidic conditions may be more protective against oxidation but could potentially promote other reactions if harsh conditions (e.g., strong acid and heat) are applied. For optimal stability in solution, a slightly acidic to neutral pH (pH 4-7) is generally recommended.

Troubleshooting Guide

This guide provides structured advice for common experimental problems.

Problem: My analytical results show a loss of the parent compound and the appearance of unknown peaks. How can I determine the cause of this degradation?

Answer: Unexplained sample degradation is a common issue that requires a systematic approach to diagnose. The primary culprits are often light, oxygen, temperature, or pH. The following workflow can help you pinpoint the cause.

G start Start: Unexpected Degradation Observed check_light Was the sample protected from light? (e.g., amber vials, dark storage) start->check_light check_headspace Was the vial sealed with minimal headspace? check_light->check_headspace Yes light_issue Potential Photodegradation check_light->light_issue No check_temp Was the sample exposed to heat? (e.g., sonication, autosampler) check_headspace->check_temp Yes air_issue Potential Oxidation check_headspace->air_issue No check_temp->start No, problem persists. Consider forced degradation study. temp_issue Potential Thermal-Accelerated Degradation check_temp->temp_issue Yes rerun_dark Action: Rerun experiment in complete darkness or with amber autosampler vials. light_issue->rerun_dark rerun_purged Action: Prepare sample using de-gassed solvent and purge vial headspace with N2 or Argon. air_issue->rerun_purged rerun_cool Action: Rerun experiment with cooled autosampler and avoid heating steps. temp_issue->rerun_cool resolved Problem Resolved rerun_dark->resolved rerun_purged->resolved rerun_cool->resolved

Caption: Troubleshooting workflow for diagnosing sample degradation.

If this initial troubleshooting does not resolve the issue, a forced degradation (stress testing) study is the definitive method to understand the compound's liabilities. This involves intentionally exposing the compound to harsh conditions to identify its degradation pathways.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for systematically evaluating the stability of this compound.

Objective: To identify the degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear glass vial and a parallel sample in an amber, foil-wrapped vial to assess the contribution of light. Include a control sample (stock solution diluted with water) stored at 5 °C in the dark.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH. Incubate at 60 °C for 8 hours. Rationale: Base-catalyzed degradation is often faster for phenols.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂. Store at room temperature in the dark for 24 hours.

    • Thermal: Place a vial of the stock solution in an oven at 80 °C for 48 hours.

    • Photolytic: Expose a solution (in a clear vial) to a photostability chamber (ICH Q1B guideline option) or direct sunlight for a defined period.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) and analyze by a stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control. Identify major degradation products.

Expected Outcome Data Summary:

The results of a forced degradation study can be summarized in a table to clearly present the compound's vulnerabilities.

Stress ConditionIncubation TimeTemperature% Degradation (Hypothetical)Observations
0.1 M HCl24 hr60 °C< 5%Minor degradation products observed.
0.1 M NaOH8 hr60 °C25%Significant degradation, solution turned yellow.
3% H₂O₂24 hrRoom Temp40%Major degradation peak, color change.
Thermal48 hr80 °C< 10%Slight increase in minor impurities.
Photolytic (UV/Vis)8 hrRoom Temp> 50%Multiple degradation products formed.
Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from its potential degradation products. This method must be validated for specificity.

  • Instrumentation: HPLC with a UV/Vis or Photodiode Array (PDA) detector.[10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 280 nm. Rationale: This wavelength is chosen to capture the absorbance of the benzophenone chromophore while minimizing interference from common solvents. A PDA detector is highly recommended to assess peak purity.

Key Degradation Pathways Visualization

The following diagram illustrates the main environmental factors and the resulting degradation pathways for the molecule.

G cluster_molecule Core Molecule light Light (UV/Vis) molecule (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone light->molecule excites benzophenone core oxygen Oxygen / ROS* oxygen->molecule attacks phenolic -OH heat High Temperature (>80°C) heat->molecule increases kinetic energy photo Photodegradation (Cleavage, Rearrangement) molecule->photo oxidative Oxidative Degradation (Phenol Oxidation, Ring Opening) molecule->oxidative thermal Thermal Degradation (Bond Scission) molecule->thermal caption *ROS: Reactive Oxygen Species

Caption: Major degradation pathways for the target compound.

References

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. MDPI. [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]

  • DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR.org. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PubMed. [Link]

  • (PDF) Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. PMC - NIH. [Link]

  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]

  • Effect of benzophenone type UV filters on photodegradation of co-existing sulfamethoxazole in water. Asia-Pacific Network for Global Change Research. [Link]

  • release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun. RSC Publishing. [Link]

  • (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. ChemBK. [Link]

  • Benzophenone imine - Wikipedia. Wikipedia. [Link]

  • Cross-Coupling of Alkyl Redox-Active Esters with Benzophenone Imines: Tandem Photoredox and Copper Catalysis. PubMed. [Link]

  • A Convenient Preparation Method for Benzophenone Imine Catalyzed by Tetrabutylammonium Fluoride. ACS Publications. [Link]

  • (4-Hydroxy-3-methoxyphenyl)(4-methyl-3-nitrophenyl)methanone. Pharmaffiliates. [Link]

  • Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. RSC Advances (RSC Publishing). [Link]

  • [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. PubMed. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • (4-Hydroxy-3-methoxy-5-nitrophenyl)(p-tolyl)methanone. Aladdin. [Link]

  • Analytical Techniques for the Assessment of Drug Stability. OUCI. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. [Link]

  • Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. ResearchGate. [Link]

  • Aldehyde - Wikipedia. Wikipedia. [Link]

  • (4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem. [Link]

  • 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone. MDPI. [Link]

  • (4-Hydroxy-3-Methoxyphenyl)(4-Methylphenyl)-Methanone. ChemBK. [Link]

  • 3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione. ResearchGate. [Link]

  • Promotion of 4-hydroxy-3-methoxyphenylglycol formation in man by reserpine. PubMed. [Link]

  • (PDF) 4′-Hydroxy-3′-methoxyacetophenone (acetovanillone). ResearchGate. [Link]

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Technical Support Center: Interpreting Spectroscopic Data for (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and need to interpret its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Drawing from established principles of spectroscopy and extensive experience with benzophenone derivatives, this document provides practical, in-depth answers to common questions and troubleshooting scenarios.

Structure of this compound

To facilitate the discussion, the following structure and numbering scheme will be used throughout this guide.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for this compound. These values are based on established substituent effects on aromatic systems and data from analogous benzophenone structures.[1][2][3][4] Actual experimental values may vary slightly depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
H-2', H-6'~ 7.75Doublet (d)2HOrtho to carbonyl, coupled to H-3'/H-5'.
H-3', H-5'~ 7.28Doublet (d)2HMeta to carbonyl, coupled to H-2'/H-6'.
H-2~ 7.35Doublet (d)1HOrtho to carbonyl, meta to OH, ortho to OCH₃.
H-6~ 7.40Doublet of doublets (dd)1HOrtho to carbonyl, ortho to OH, meta to OCH₃.
H-5~ 6.95Doublet (d)1HMeta to carbonyl, ortho to OH.
4-OH5.0 - 10.0Broad singlet (br s)1HHighly variable, dependent on solvent, concentration, and temperature.[5][6]
3-OCH₃~ 3.90Singlet (s)3HMethoxy group protons.
p-CH₃~ 2.40Singlet (s)3Hp-tolyl methyl group protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

Carbon AssignmentPredicted δ (ppm)Notes
C=O~ 195.5Carbonyl carbon, typically deshielded.[4]
C-4~ 150.0Carbon bearing the hydroxyl group.
C-3~ 147.0Carbon bearing the methoxy group.
C-4'~ 143.0Carbon bearing the methyl group.
C-1'~ 135.0Quaternary carbon of the p-tolyl ring attached to the carbonyl.
C-2', C-6'~ 132.0Aromatic CH ortho to the carbonyl on the p-tolyl ring.
C-3', C-5'~ 129.0Aromatic CH meta to the carbonyl on the p-tolyl ring.
C-1~ 130.0Quaternary carbon of the hydroxy-methoxyphenyl ring.
C-6~ 124.0Aromatic CH.
C-2~ 114.0Aromatic CH.
C-5~ 115.0Aromatic CH.
3-OCH₃~ 56.0Methoxy carbon.[7]
p-CH₃~ 21.5p-tolyl methyl carbon.
Frequently Asked Questions & Troubleshooting (NMR)

Question 1: I don't see the signal for the hydroxyl proton (4-OH), or it appears as a very broad hump. Is my sample degraded?

Answer: This is one of the most common observations when analyzing phenolic compounds by ¹H NMR and it rarely indicates sample degradation. The chemical shift and appearance of the hydroxyl proton are highly sensitive to several factors:

  • Solvent Effects: In protic solvents like methanol-d₄ or D₂O, the hydroxyl proton undergoes rapid chemical exchange with the solvent's deuterium atoms. This can cause the peak to broaden significantly or even disappear from the spectrum. In aprotic solvents like CDCl₃, residual water can also facilitate this exchange. Using a dry, aprotic solvent like DMSO-d₆ is often the best way to observe a sharper hydroxyl proton signal, as DMSO is an excellent hydrogen bond acceptor.[8][9]

  • Concentration: At higher concentrations, intermolecular hydrogen bonding between molecules of your compound increases. This can lead to peak broadening and a downfield shift (higher ppm value).

  • Temperature: Decreasing the temperature of the NMR experiment can slow down the rate of proton exchange, resulting in a sharper signal.[8]

  • Acidity/Basicity: Trace acidic or basic impurities in your NMR tube or solvent can catalyze proton exchange, leading to peak broadening.

Troubleshooting Steps:

  • Re-run in DMSO-d₆: Dissolve your sample in anhydrous DMSO-d₆ to minimize proton exchange and promote the observation of a well-defined -OH peak.

  • D₂O Shake: To confirm the identity of a suspected -OH peak, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.[10]

  • Check Solvent Purity: Ensure you are using a high-purity, dry NMR solvent.

Question 2: The aromatic region of my ¹H NMR spectrum is complex and the multiplets are overlapping. How can I assign the protons?

Answer: The aromatic region (typically 6.5-8.0 ppm) can be crowded due to the presence of seven aromatic protons. Overlapping signals are common, especially with lower-field NMR instruments.

Causality and Strategy: The electronic environment dictates the chemical shift. Protons ortho to the electron-withdrawing carbonyl group (H-2', H-6', H-2, H-6) will be the most deshielded and appear furthest downfield. Protons on the electron-rich 4-hydroxy-3-methoxyphenyl ring will generally be more shielded (further upfield) than those on the p-tolyl ring.

Troubleshooting and Resolution Protocol:

  • Higher Field Strength: If available, re-run your sample on a higher field NMR spectrometer (e.g., 600 MHz or higher). The increased magnetic field strength will improve signal dispersion, reducing overlap.

  • 2D NMR Experiments: These are essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are spin-coupled to each other. You should see a correlation between H-2'/H-6' and H-3'/H-5' on the p-tolyl ring, and between H-5 and H-6 on the other ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the methyl protons (p-CH₃) should show a correlation to C-4' and C-3'/C-5'. The methoxy protons (3-OCH₃) will correlate to C-3. This is a powerful tool for assigning both ¹H and ¹³C spectra.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. This is the most direct way to link your proton and carbon spectra.

G cluster_0 Experimental Observation cluster_1 Troubleshooting Workflow A Overlapping Aromatic Signals B Acquire 2D COSY Spectrum A->B Initial Step C Acquire 2D HSQC/HMBC Spectra B->C D Integrate 1D and 2D Data C->D E Unambiguous Signal Assignment D->E

Caption: Workflow for resolving overlapping NMR signals.

Question 3: Why is the predicted chemical shift for the carbonyl carbon (~195.5 ppm) so far downfield in the ¹³C NMR spectrum?

Answer: The chemical shift of a carbon nucleus is primarily determined by the electron density around it. The carbonyl carbon is double-bonded to a highly electronegative oxygen atom. This oxygen atom strongly withdraws electron density from the carbon through both inductive effects (sigma bonds) and resonance effects (pi bond). This deshielding effect means the carbon nucleus is more exposed to the external magnetic field of the NMR spectrometer, and therefore resonates at a much higher frequency (further downfield) compared to more electron-rich sp² (alkene, aromatic) or sp³ (alkane) carbons.[4] This downfield position is a characteristic feature of carbonyl carbons in ketones and aldehydes.

Part 2: Mass Spectrometry (MS)

Expected Mass Spectrometry Data

For a compound with the molecular formula C₁₅H₁₄O₃, the expected mass spectrometry data is as follows.

Table 3: Predicted m/z Values for Major Ions

IonFormulaExact MassNominal MassIonization ModeNotes
[M]⁺˙[C₁₅H₁₄O₃]⁺˙242.0943242EIMolecular ion.
[M+H]⁺[C₁₅H₁₅O₃]⁺243.1021243ESI, CI (Positive)Protonated molecule.
[M-H]⁻[C₁₅H₁₃O₃]⁻241.0865241ESI (Negative)Deprotonated molecule (at the phenolic -OH).
[M-CH₃]⁺[C₁₄H₁₁O₃]⁺227.0708227EILoss of a methyl radical from the p-tolyl group.
[p-tolyl-CO]⁺[C₈H₇O]⁺119.0497119EIAcylium ion from cleavage α to the carbonyl. A very common and often intense fragment for benzophenones.
[HO-Ph(OCH₃)-CO]⁺[C₈H₇O₃]⁺151.0395151EIAcylium ion from the other side of the carbonyl.
[p-tolyl]⁺[C₇H₇]⁺91.054891EITropylium ion, a common fragment from benzyl-type structures.
Frequently Asked Questions & Troubleshooting (MS)

Question 1: My mass spectrum (using Electron Ionization, EI) does not show a strong molecular ion peak ([M]⁺˙ at m/z 242). Should I be concerned?

Answer: While a weak or absent molecular ion can sometimes indicate an unstable compound, for benzophenones, it's often a consequence of the EI process itself. EI is a high-energy ionization technique that can cause extensive fragmentation.[11]

Causality and Fragmentation Pathway: The molecular ion of this compound is susceptible to fragmentation, particularly cleavage of the bonds adjacent (alpha) to the carbonyl group. This α-cleavage is highly favorable as it leads to the formation of stable acylium ions.[12]

G M Molecular Ion [M]⁺˙ m/z = 242 F1 [p-tolyl-CO]⁺ m/z = 119 M->F1 α-cleavage F3 [HO-Ph(OCH₃)-CO]⁺ m/z = 151 M->F3 α-cleavage F4 [p-tolyl]• F1->F4 - CO F2 [HO-Ph(OCH₃)]•

Caption: Primary EI fragmentation pathways for the target molecule.

The most probable fragmentation pathway involves the formation of the p-toluoyl cation ([C₈H₇O]⁺) at m/z 119 , which is often the base peak (the most intense peak) in the spectrum. The alternative cleavage would yield a fragment at m/z 151. Because the m/z 119 fragment is so stable and readily formed, the abundance of the parent molecular ion at m/z 242 can be significantly reduced.

Troubleshooting and Confirmation:

  • Use a "Softer" Ionization Technique: If confirming the molecular weight is critical, re-analyze the sample using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, resulting in much less fragmentation and a prominent peak for the protonated molecule [M+H]⁺ at m/z 243 or the deprotonated molecule [M-H]⁻ at m/z 241.[13]

  • Look for Characteristic Fragments: The presence of the strong m/z 119 peak, along with the tropylium ion at m/z 91, is highly characteristic of a p-tolyl ketone structure and strongly supports the identity of your compound, even with a weak molecular ion.

Question 2: In my ESI negative mode spectrum, why is the [M-H]⁻ peak at m/z 241 so intense?

Answer: The high intensity of the [M-H]⁻ peak in ESI negative mode is expected and is a direct consequence of the molecule's structure. The 4-hydroxyl group is a phenolic proton, which is acidic (pKa ≈ 10). In the ESI process, it is very easily deprotonated to form a stable phenoxide anion. This high gas-phase basicity makes the molecule particularly sensitive to analysis in negative ion mode, often resulting in a spectrum dominated by the [M-H]⁻ ion with minimal fragmentation. This is a highly reliable way to confirm the molecular weight of phenolic compounds.

Question 3: I see a peak at m/z 227 in my EI spectrum. What could this be?

Answer: A peak at m/z 227 corresponds to a loss of 15 mass units from the molecular ion (242 - 15 = 227). This is almost always due to the loss of a methyl radical (•CH₃).[14] In your molecule, the most likely source of this loss is the p-tolyl methyl group. The resulting [M-CH₃]⁺ ion is stabilized by the aromatic system. While not always the most intense fragment, its presence is consistent with the proposed structure.

References

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(4), 353–397. [Link]

  • Exarchou, V., et al. (2014). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. [Link]

  • Abraham, R. J., Mobli, M., & Smith, R. J. (2007). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–872. [Link]

  • Reddit. (2025). Phenol OH Proton NMR Question. r/chemhelp. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. docbrown.info. [Link]

  • The Royal Society of Chemistry. (n.d.). S2 S2 S3 S6 S6 S7 S19. rsc.org. [Link]

  • Chemistry Stack Exchange. (2023). I can't understand a fragment in the Mass-Spectrum of Benzophenone. chemistry.stackexchange.com. [Link]

  • ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS. researchgate.net. [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. chem.pugetsound.edu. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. cam.ac.uk. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. organicchemistrydata.org. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. organicchemistrydata.org. [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. ku.dk. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. chemistrysteps.com. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. chem.libretexts.org. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. chemistry.msu.edu. [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. rsc.org. [Link]

  • ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor. researchgate.net. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl) acrylonitrile. researchgate.net. [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. chem.libretexts.org. [Link]

  • ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation. chembk.com. [Link]

  • Jacob, P., III, Yu, L., Shulgin, A. T., & Benowitz, N. L. (2002). Determination of 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate in human urine using liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 74(22), 5834–5838. [Link]

  • University of Wisconsin-River Falls. (n.d.). Mass Spectrometry: Fragmentation. uwrf.edu. [Link]

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Technical Support Center: Scaling Up the Synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. As a key intermediate in various pharmaceutical and fine chemical applications, robust and scalable synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its preparation.

Introduction: Choosing Your Synthetic Pathway

The synthesis of this unsymmetrical diaryl ketone primarily proceeds via two well-established electrophilic aromatic substitution routes: the Friedel-Crafts Acylation and the Fries Rearrangement. The choice between them depends on starting material availability, desired regioselectivity, and scale. This guide will address the intricacies of both methods.

Start Select Synthesis Strategy FC Route 1: Friedel-Crafts Acylation (Guaiacol + p-Toluoyl Chloride) Start->FC Fries Route 2: Fries Rearrangement (Guaiacyl p-Toluate) Start->Fries Reaction Reaction Execution (Lewis Acid Catalysis) FC->Reaction Fries->Reaction Workup Aqueous Workup & Quenching Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Product (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone Purification->Product

Caption: High-level workflow for the synthesis of the target ketone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and effective methods are:

  • Friedel-Crafts Acylation: This involves the direct acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] The electrophile is a highly reactive acylium ion generated from the p-toluoyl chloride and AlCl₃.[3]

  • Fries Rearrangement: This is an intramolecular rearrangement of guaiacyl p-toluate (the ester precursor) to the corresponding hydroxyaryl ketone, also catalyzed by a Lewis acid.[4][5] This route can sometimes offer better control over regioselectivity.

Q2: Why is my reaction yield consistently low?

A2: Low yield is a frequent issue in both syntheses and can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[6][7]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of AlCl₃, not catalytic amounts. This is because the product ketone complexes with the AlCl₃, effectively sequestering it.[6]

  • Sub-optimal Temperature: Excessively high temperatures can lead to side reactions and the formation of tarry byproducts, while temperatures that are too low may prevent the reaction from starting or proceeding at a reasonable rate.[8]

  • Deactivated Substrate: For the Friedel-Crafts route, the hydroxyl group on guaiacol can coordinate with the Lewis acid, potentially deactivating the ring towards electrophilic substitution.

Q3: I am observing the formation of multiple products. What is happening and how can I improve selectivity?

A3: This is likely due to the formation of regioisomers. In the Friedel-Crafts acylation of guaiacol, acylation can occur either para or ortho to the hydroxyl group. The methoxy group directs ortho/para, and the hydroxyl group also directs ortho/para. The desired product is from acylation at the position para to the hydroxyl group. The formation of the ortho-isomer is a common side product.

  • To improve para-selectivity: Temperature control is key. In the Fries rearrangement, lower temperatures generally favor the formation of the para product, while higher temperatures can favor the ortho isomer.[9][10] This principle can also be applied to the Friedel-Crafts acylation.

Q4: Why are anhydrous conditions so critical for this synthesis?

A4: Lewis acids like aluminum chloride are powerful desiccants and react vigorously with water. This reaction is detrimental for two primary reasons:

  • Catalyst Deactivation: The hydrolysis of AlCl₃ renders it catalytically inactive, halting the formation of the necessary acylium ion electrophile.[7]

  • Side Reactions: The reaction with water produces hydrochloric acid (HCl), which can complicate the reaction medium.[7] Ensuring all glassware is oven-dried and all solvents are anhydrous is a non-negotiable prerequisite for success.

Q5: What is the risk of polyacylation in the Friedel-Crafts route?

A5: Fortunately, the risk is very low. Unlike Friedel-Crafts alkylation, where the product is often more reactive than the starting material, Friedel-Crafts acylation yields a ketone. The acyl group is an electron-withdrawing group that deactivates the aromatic ring, making a second acylation event much less favorable.[6][11][12]

Troubleshooting Guide: From Low Conversion to Purification Woes

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Product Conversion

If your reaction fails to proceed or stalls, consult the following decision tree.

problem_node problem_node check_node check_node solution_node solution_node start Problem: Low/No Conversion check_catalyst Is the AlCl3 fresh and anhydrous? start->check_catalyst check_conditions Were anhydrous conditions maintained? check_catalyst->check_conditions Yes sol_catalyst Solution: Use fresh, high-purity AlCl3 from a new, sealed container. check_catalyst->sol_catalyst No check_temp Was the reaction temperature optimized? check_conditions->check_temp Yes sol_conditions Solution: Oven-dry all glassware. Use anhydrous grade solvents. check_conditions->sol_conditions No check_stoich Was catalyst stoichiometry >1.0 equivalent? check_temp->check_stoich Yes sol_temp Solution: Monitor internal temp. For low reactivity, try gentle heating (e.g., 40-60°C). check_temp->sol_temp No sol_stoich Solution: Increase AlCl3 to 1.1-1.5 eq. Product complexation consumes catalyst. check_stoich->sol_stoich No success Yield Should Improve check_stoich->success Yes sol_catalyst->success sol_conditions->success sol_temp->success sol_stoich->success

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Dark, Tarry Byproducts

Causality: This is almost always a result of the reaction temperature being too high. Friedel-Crafts reactions can be exothermic, and runaway temperatures lead to polymerization and decomposition of the aromatic substrate.

Solutions:

  • Strict Temperature Control: Use an ice-salt bath for initial reagent additions to maintain a low temperature (0-10°C).[7][8]

  • Slow Addition: Add the acylating agent (p-toluoyl chloride) or the catalyst dropwise or in small portions to control the exotherm.

  • Efficient Stirring: Ensure vigorous mechanical stirring to dissipate heat evenly and prevent localized hot spots.[7]

Problem 3: Difficult Product Isolation & Purification

Causality: The workup step is critical. The aluminum chloride-ketone complex must be completely hydrolyzed. Incomplete quenching can lead to oily products that are difficult to crystallize and emulsions during extraction.

Solutions:

  • Thorough Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and helps dissolve inorganic salts.

  • Solvent Selection for Recrystallization: The crude product often contains residual starting materials and isomers. Recrystallization is a powerful purification technique. Toluene or a mixture of ethanol and water are often effective solvents.[13]

  • Column Chromatography: For high-purity material, silica gel column chromatography is recommended. A gradient elution with a mixture of hexane and ethyl acetate typically provides good separation.[14][15]

Quantitative Data Summary

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes the expected impact of key variables.

ParameterConditionExpected Outcome on YieldImpact on Para-SelectivityRationale & References
Temperature Low (0-25°C)May be lower due to slow kineticsHigher Favors the thermodynamically stable para product in Fries rearrangement.[9]
High (40-80°C)May increase rate, but risks decompositionLowerHigher temperatures can favor the kinetically controlled ortho product.[16]
Catalyst Stoichiometry < 1.0 eq.Low No significant impactInsufficient catalyst to drive the reaction to completion due to product complexation.[6]
1.1 - 1.5 eq.Optimal No significant impactEnsures enough free catalyst is available throughout the reaction.
Solvent Non-polar (e.g., CS₂, Dichloromethane)GoodGood Standard solvents for Friedel-Crafts reactions.
Polar (e.g., Nitrobenzene)VariableMay decreaseCan alter catalyst activity and solvation of intermediates.

Experimental Protocols

Safety First: These reactions involve corrosive and moisture-sensitive reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Protocol 1: Friedel-Crafts Acylation of Guaiacol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a gas bubbler. Ensure all glassware is thoroughly oven-dried.

  • Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane (DCM) as the solvent.

  • Cooling: Cool the stirred suspension to 0-5°C using an ice-salt bath.

  • Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the AlCl₃ suspension via the dropping funnel, maintaining the internal temperature below 10°C. Stir for 15-20 minutes.

  • Substrate Addition: Dissolve guaiacol (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene or ethanol/water) or by column chromatography.[13][17]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a small volume of a test solvent (e.g., toluene).

  • Heating: Gently heat the mixture until the solid dissolves completely.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.

  • Scaling Up: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent.

  • Filtration: Once crystallization is complete, collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Benzophenone Synthesis.
  • Mondal, B. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. YouTube.
  • Sigma-Aldrich. (n.d.). Fries Rearrangement.
  • RSC Publishing. (n.d.). Synthesis of diaryl ketones via a phosphine-free Fukuyama reaction.
  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • ACS Publications. (2019). ICl/AgNO3 Co-Catalyzed Radical Oxidation of Diaryl- and Alkylarylalkynes into 1,2-Diketones. The Journal of Organic Chemistry.
  • Pharmaffiliates. (n.d.). (4-Hydroxy-3-methoxyphenyl)(4-methyl-3-nitrophenyl)methanone.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement.
  • ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement.
  • PMC - NIH. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes.
  • Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone.
  • Google Patents. (n.d.). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.
  • Organic Syntheses. (n.d.). benzophenone.
  • ResearchGate. (2025). Synthesis of Symmetrical Diaryl Ketones by Cobalt-Catalyzed Reaction of Arylzinc Reagents with Ethyl Chloroformate.
  • Der Pharma Chemica. (2012). Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's.
  • ChemBK. (2024). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone Request for Quotation.
  • Journal of Applied Pharmaceutical Science. (2025). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone.
  • The Royal Society of Chemistry. (n.d.). Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones.
  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Crude Biphenyl-4-yl-p-tolyl-methanone.
  • ResearchGate. (2019). Oximation reaction of benzophenone 4 with hydroxylamine 5 to form benzophenone oxime 6.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Chemical Science (RSC Publishing). (2022). Unified synthesis of multiply arylated alkanes by catalytic deoxygenative transformation of diarylketones.
  • Benchchem. (n.d.). (4-Hydroxy-3-methylphenyl)(phenyl)methanone.

Sources

Technical Support Center: Crystallization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this and structurally similar phenolic compounds. Our goal is to move beyond simple protocols and offer a deeper understanding of the physicochemical principles at play, enabling you to refine your crystallization methods for optimal yield, purity, and crystal form.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a diaryl ketone with key functional groups that dictate its crystallization behavior: a phenolic hydroxyl group, a methoxy group, and a carbonyl group. These features allow for hydrogen bonding, which can be both beneficial for forming a stable crystal lattice and a challenge in preventing aggregation and impurity inclusion.[1] The presence of two aromatic rings also introduces the possibility of π-π stacking interactions within the crystal structure.

A related compound, (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone, has been shown to crystallize in a monoclinic system, with intermolecular hydrogen bonds of the O–H···O type playing a crucial role in the crystal packing.[2] This highlights the importance of the hydroxyl and carbonyl groups in directing the crystallization process.

Solubility Profile: Based on its structure and data for similar compounds, this compound is expected to be soluble in common organic solvents like ethanol and acetone, and insoluble in water.[1] A successful recrystallization strategy hinges on identifying a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[3]

Solvent SystemSolubility at Room Temp.Solubility at RefluxSuitability for Recrystallization
EthanolModerateHighGood for single-solvent recrystallization.
IsopropanolLow-ModerateHighExcellent choice for cooling crystallization.
AcetoneHighVery HighMay be too strong of a solvent, leading to low recovery. Better as the "good" solvent in a mixed-solvent system.
TolueneLowModerateCan be effective, especially for larger scales.
Ethyl Acetate/HexaneVariableHigh (in Ethyl Acetate)A good mixed-solvent system. Ethyl acetate dissolves the compound, and hexane acts as the anti-solvent.
WaterInsolubleInsolubleCan be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[4]

II. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during the crystallization of this compound.

Q1: My compound "oils out" instead of crystallizing upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when a solution is highly supersaturated, and the temperature at which the compound becomes insoluble is above its melting point in the solvent mixture.

  • Causality: The high concentration of the solute in the solvent can depress the melting point of the solid. If the solution is cooled too quickly, the system doesn't have enough time to nucleate and grow crystals. Instead, it phase-separates into a solute-rich liquid.

  • Solutions:

    • Reduce the Cooling Rate: Slow, controlled cooling is crucial.[5] Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help slow down the cooling process.[6]

    • Use More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent (10-20% more) before attempting to cool it again.[6]

    • Change the Solvent System: If the problem persists, the chosen solvent may not be ideal. Switch to a solvent in which the compound is less soluble at higher temperatures. Alternatively, for a mixed-solvent system, add more of the "good" solvent to keep the compound dissolved at a slightly lower temperature.[6]

    • Seed the Solution: Introduce a few seed crystals of the pure compound at a temperature just above where it starts to oil out. This provides a template for crystal growth and can bypass the nucleation energy barrier.

Q2: I'm getting very fine needles or a powder instead of well-defined crystals. How can I improve crystal quality?

A2: The formation of fine particles is usually a result of rapid nucleation and crystal growth, often from a highly supersaturated solution.

  • Causality: When the solution is cooled too quickly or is excessively concentrated, a large number of crystal nuclei form simultaneously. These nuclei then grow rapidly, competing for the available solute and resulting in small crystal sizes.

  • Solutions:

    • Slower Cooling: As with oiling out, a slower cooling rate is paramount for growing larger, more well-defined crystals.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to create a less concentrated solution at the boiling point. While this may slightly decrease the overall yield, it often significantly improves crystal quality.[6]

    • Solvent Layering: For obtaining high-quality single crystals for analysis, consider the solvent layering technique. Dissolve the compound in a small amount of a "good" solvent (e.g., acetone) and carefully layer a "poor" or anti-solvent (e.g., hexane or water) on top.[7] Slow diffusion at the interface will promote slow crystal growth.

Q3: My crystallization yield is very low. What are the likely causes and how can I improve it?

A3: A low yield can be attributed to several factors, from using too much solvent to incomplete crystallization.

  • Causality: The most common reason is that a significant amount of the compound remains dissolved in the mother liquor after cooling.[6] Other causes include premature crystallization during a hot filtration step or using an inappropriate solvent.

  • Solutions:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[5]

    • Thorough Cooling: Ensure the crystallization mixture is cooled sufficiently. After cooling to room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

    • Check the Mother Liquor: After filtering your crystals, you can test the mother liquor for remaining product. Evaporating a small amount of the filtrate can reveal if a significant amount of compound is still in solution. If so, you may be able to recover more material by concentrating the mother liquor and cooling it again for a second crop of crystals.

    • Anti-Solvent Addition: If using a single solvent, consider adding a miscible anti-solvent to the cold mother liquor to precipitate more of the compound.

Q4: The color of my crystals is off, suggesting impurities. Should I use activated charcoal?

A4: For phenolic compounds like this compound, the use of activated charcoal should be approached with caution.

  • Causality: While activated charcoal is effective at removing colored, high-molecular-weight impurities, it can also adsorb the desired product, reducing the yield. More importantly, some grades of charcoal contain ferric ions, which can form colored complexes with phenols, thereby introducing a new impurity.[4]

  • Solutions:

    • Avoid Charcoal if Possible: First, try to achieve purification through careful recrystallization without charcoal.

    • Use High-Purity, Low-Iron Charcoal: If charcoal is necessary, use a minimal amount of a high-purity, acid-washed grade to minimize the risk of metal ion contamination.

    • Timing of Addition: Add the charcoal to the hot solution and briefly heat for a few minutes before the hot filtration step. Never add charcoal to a boiling solution, as it can cause violent bumping.[4]

III. Standard Operating Protocol: Cooling Crystallization from Isopropanol

This protocol provides a reliable method for obtaining high-purity crystals of this compound.

1. Solvent Selection and Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a magnetic stir bar and a minimal amount of isopropanol.

  • Heat the mixture on a hot plate with stirring. Gradually add more isopropanol until the solid just dissolves at the boiling point.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution quickly.

3. Controlled Cooling:

  • Remove the flask from the heat and cover it with a watch glass.

  • Allow the solution to cool slowly to room temperature on the benchtop. Avoid disturbing the flask during this period.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

4. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

5. Drying:

  • Dry the crystals under vacuum to remove residual solvent.

IV. Advanced Topics: Polymorphism and Co-crystals

Polymorphism: this compound, like many organic compounds, may exhibit polymorphism—the ability to exist in multiple crystalline forms.[8] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.

  • Controlling Polymorphism: The formation of a specific polymorph can be influenced by factors such as the choice of solvent, the cooling rate, and the presence of additives.[9][10] It is crucial during drug development to identify and control the most stable polymorphic form to ensure consistent product quality.

Co-crystallization: If the compound is difficult to crystallize on its own, forming a co-crystal with a suitable co-former can be a viable strategy. The phenolic hydroxyl group and the carbonyl group are excellent hydrogen bond donors and acceptors, respectively, making them ideal for forming co-crystals with other molecules that have complementary functional groups.

V. Visual Workflow and Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization (Cooling from Hot Solution) outcome Observe Outcome start->outcome oil Compound Oils Out outcome->oil Liquid droplets appear powder Fine Powder/Needles Form outcome->powder Solid forms too quickly low_yield Low Yield outcome->low_yield Few crystals obtained good_crystals Good Crystals Formed outcome->good_crystals Well-defined crystals solution1 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Try Different Solvent oil->solution1 solution2 1. Cool Slower 2. Reduce Concentration 3. Use Solvent Layering powder->solution2 solution3 1. Minimize Solvent 2. Ensure Thorough Cooling 3. Concentrate Mother Liquor low_yield->solution3 end Process Complete good_crystals->end solution1->start Retry solution2->start Retry solution3->start Retry

Caption: Troubleshooting workflow for crystallization.

References

  • ChemBK. (2024, April 9). (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone. Retrieved from ChemBK.com. [Link]

  • University of Babylon. Recrystallization. Retrieved from college-of-pharmacy-website. [Link]

  • Li, T. (2008). Polymorphism control and the formation of organic molecular nanocrystals. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from MIT DSpace. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from Chemistry LibreTexts. [Link]

  • Sean. (2023, January 25). Drug Polymorphism: What it is and How to Control Polymorphs. FTLOScience. [Link]

  • Ooshima, H. (2003). Strategy for control of crystallization of polymorphs. CrystEngComm, 5, 439-446. [Link]

  • Mitrouli, S., et al. (2018). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Journal of Chemical Technology & Biotechnology, 93(10), 2848-2856. Retrieved from ResearchGate. [Link]

  • University of Geneva. Guide for crystallization. Retrieved from University of Geneva website. [Link]

  • Yu, L. Polymorphism of Organic Materials. Yu Lab – UW–Madison.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]

  • Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. Gexin Publications. [Link]

  • Analytical Sciences. (2006). Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. Analytical Sciences, 22, x183-x184. [Link]

  • Sacramento State. Mixed Solvent Recrystallization. Retrieved from Sacramento State University website. [Link]

  • University of Potsdam. Advice for Crystallization. Retrieved from University of Potsdam website. [Link]

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Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a key benzophenone derivative, serves as a vital structural motif in medicinal chemistry and materials science. Its synthesis is a critical step in the development of various therapeutic agents and functional materials. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, with a focus on the classic Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, procedural nuances, and comparative performance of these methods, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal synthetic strategy.

Introduction

The diaryl ketone scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. This compound, in particular, is a precursor and intermediate in the synthesis of numerous biologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance. This guide will compare and contrast the most prevalent methods for its preparation, offering insights into the practical advantages and limitations of each approach.

Method 1: Friedel-Crafts Acylation of Guaiacol

The Friedel-Crafts acylation is a classical and widely employed method for the synthesis of aryl ketones.[1] In the context of this compound, this involves the reaction of guaiacol (2-methoxyphenol) with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

Reaction Mechanism and Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The Lewis acid catalyst, AlCl₃, coordinates to the carbonyl oxygen of p-toluoyl chloride, generating a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich aromatic ring of guaiacol. The methoxy and hydroxyl groups of guaiacol are ortho, para-directing activators. Due to steric hindrance from the methoxy group at the ortho position, the acylation predominantly occurs at the para position relative to the hydroxyl group, yielding the desired product.

A critical consideration in the acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic oxygen). To favor the thermodynamically more stable C-acylated product, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required.[3][4] The catalyst complexes with the product ketone, preventing further reaction and necessitating an aqueous workup to liberate the final product.[3]

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).[1][5] The suspension is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of p-toluoyl chloride (1.0 equivalent) in the anhydrous solvent is added dropwise to the stirred AlCl₃ suspension, maintaining the temperature below 10 °C.[1] Following this, a solution of guaiacol (1.0 equivalent) in the same solvent is added dropwise over 30 minutes, again keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours.[1]

  • Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[5] The mixture is then transferred to a separatory funnel.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[1] After drying over an anhydrous drying agent (e.g., MgSO₄), the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[5]

Solvent Effects

The choice of solvent can significantly influence the outcome of Friedel-Crafts acylations. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.[6] In some cases, polar solvents like nitrobenzene can alter the product distribution, favoring the thermodynamically more stable product by keeping the intermediate complexes soluble.[6]

Method 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

A modern and versatile alternative to the Friedel-Crafts acylation is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species and an electrophile. For the synthesis of diaryl ketones, two main strategies exist: carbonylative coupling and acyl coupling.[7] The acyl coupling approach, which avoids the use of toxic carbon monoxide gas, is particularly attractive.[7][8]

Reaction Mechanism and Rationale

The synthesis of this compound via acyl Suzuki-Miyaura coupling would involve the reaction between a suitable arylboronic acid (e.g., 4-hydroxy-3-methoxyphenylboronic acid) and an acyl halide (p-toluoyl chloride), or vice versa. The catalytic cycle involves a palladium(0) species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-acyl bond of the p-toluoyl chloride, forming an acylpalladium(II) complex.[7]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a diarylpalladium(II) intermediate.[7]

  • Reductive Elimination: The diarylpalladium(II) intermediate undergoes reductive elimination to yield the desired diaryl ketone and regenerate the Pd(0) catalyst.[7]

A key advantage of this method is its high functional group tolerance and the generally milder reaction conditions compared to Friedel-Crafts acylation.[8]

Caption: Catalytic Cycle of Acyl Suzuki-Miyaura Coupling.

Experimental Protocol: Acyl Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel are added 4-hydroxy-3-methoxyphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 4 mol%), and a suitable ligand (e.g., a phosphine ligand, 4 mol%).[9] The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: A degassed solvent (e.g., a mixture of water and an organic solvent like dioxane) and a base (e.g., K₃PO₄) are added.[10] Finally, p-toluoyl chloride (1.0 equivalent) is added, and the mixture is stirred at the desired temperature (e.g., 60-90 °C) until the reaction is complete (monitored by TLC or LC-MS).[9]

  • Work-up and Purification: The reaction mixture is cooled to room temperature and partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.[9]

Comparative Analysis

ParameterFriedel-Crafts AcylationAcyl Suzuki-Miyaura Coupling
Starting Materials Guaiacol, p-toluoyl chlorideArylboronic acid, p-toluoyl chloride
Catalyst Stoichiometric Lewis acid (e.g., AlCl₃)[3]Catalytic Palladium complex[11]
Reaction Conditions Often requires low temperatures initially, followed by room temperature or heating[1]Generally mild, can be performed at room or elevated temperatures[8]
Functional Group Tolerance Limited, sensitive groups may react with the Lewis acidHigh, tolerates a wide range of functional groups[8]
Byproducts HCl, aluminum saltsBoron-containing byproducts, salts from the base
Environmental Impact Generates significant amounts of acidic and metallic wasteMore "green" due to catalytic nature and often less hazardous reagents
Scalability Well-established for large-scale synthesis, but waste disposal can be an issueScalable, with considerations for catalyst cost and removal
Typical Yields Can be high, but dependent on conditions and substrateGenerally good to excellent[8]

Alternative Synthetic Routes

While Friedel-Crafts acylation and Suzuki coupling are prominent, other methods for the synthesis of diaryl ketones exist, though they may be less direct for the target molecule.

  • Fries Rearrangement: This reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone in the presence of a Lewis acid.[4] One could potentially synthesize p-tolyl 2-methoxyphenoxyacetate and then induce a Fries rearrangement. However, controlling the regioselectivity can be challenging.

  • Grignard Reaction: The reaction of a Grignard reagent (e.g., p-tolylmagnesium bromide) with a benzaldehyde derivative (e.g., vanillin) would produce a secondary alcohol, which would then require a subsequent oxidation step to yield the desired ketone.[12][13] This adds an extra step to the synthesis.

Conclusion and Future Perspectives

Both Friedel-Crafts acylation and Suzuki-Miyaura coupling represent viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the synthesis.

  • Friedel-Crafts acylation remains a cost-effective and well-understood method, particularly for large-scale production where starting material costs are a primary concern. However, its environmental impact and limited functional group tolerance are significant drawbacks.

  • Acyl Suzuki-Miyaura coupling offers a more modern, versatile, and environmentally friendly approach.[8] Its high functional group tolerance makes it particularly suitable for the synthesis of complex molecules in the context of drug discovery and development. The higher cost of palladium catalysts can be a consideration, but ongoing research into more efficient catalyst systems is mitigating this issue.

Future research in this area will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the use of more earth-abundant metal catalysts and the development of solvent-free or aqueous reaction conditions to further enhance the green credentials of these synthetic routes.[14][15]

References

  • Benchchem. Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Wikipedia. Friedel–Crafts reaction.
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  • Google Patents. DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
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A Comparative Guide to the Biological Activity of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. This guide provides an in-depth comparison of the biological activities of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone , a specific benzophenone derivative, and its structural analogs. By examining experimental data on their anticancer, antioxidant, and antimicrobial properties, this document aims to elucidate critical structure-activity relationships (SAR) and guide future research in drug discovery and development.

Chemical Structures and Synthetic Strategy

The core molecule, this compound, features a benzophenone skeleton with key hydroxyl and methoxy substitutions on one phenyl ring and a methyl group on the other. Its analogs typically involve modifications of these functional groups, such as altering the position or number of substituents.

A common and effective method for synthesizing these compounds is the Friedel-Crafts acylation . This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

Conceptual Synthesis Workflow

The causality behind this synthetic choice lies in its efficiency and versatility. The reaction allows for the direct coupling of the two substituted phenyl rings via a carbonyl bridge, forming the benzophenone core. The choice of starting materials (e.g., a substituted benzoic acid derivative and a substituted benzene) directly dictates the final structure of the analog, making it a powerful tool for generating a library of compounds for SAR studies.

G cluster_start Starting Materials A Substituted Benzoyl Chloride (e.g., p-toluoyl chloride) D Friedel-Crafts Acylation A->D B Substituted Phenol (e.g., Guaiacol) B->D C Lewis Acid Catalyst (e.g., AlCl3) C->D Catalyzes E Intermediate Complex D->E F Hydrolysis (Work-up) E->F G Final Product This compound & Analogs F->G

Caption: General workflow for the synthesis of benzophenone analogs via Friedel-Crafts acylation.

Comparative Anticancer Activity

Benzophenone derivatives have shown significant potential as anticancer agents, with their efficacy being highly dependent on their substitution patterns.[1][2] Studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis.[3][4]

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship (SAR) is crucial for optimizing the anticancer potency of these compounds.[5] For instance, the presence and position of hydroxyl and methoxy groups on the phenyl rings significantly influence their biological activity. While specific comparative data for this compound is limited in the available literature, broader studies on benzophenone analogs reveal key trends:

  • Halogenation: The addition of chloro and fluoro groups can increase cytotoxic potency.[4]

  • Hydroxylation: The presence of hydroxyl groups is often critical for activity, though their optimal position varies.

  • Alkoxy Groups: Methoxy groups, like the one in our core compound, modulate the electronic and steric properties, which can fine-tune the compound's interaction with biological targets.

Tabulated Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50) of various benzophenone analogs against different cancer cell lines, illustrating the impact of structural modifications.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 1 Benzophenone derivativeHL-600.48[6]
A-5490.82[6]
SMMC-77210.26[6]
SW4800.99[6]
Compound 3c Benzophenone derivativeSMMC-77210.111[1]
Compound 9d Methyl, chloro, fluoro substitutionsA549, HeLa, MCF-7Potent[4]

Note: Lower IC50 values indicate higher potency.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzophenone analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[3] This process is often mediated by the activation of a cascade of enzymes called caspases .[7][8][9] The intrinsic pathway of apoptosis, which is triggered by cellular stress, is a common target.

G drug Benzophenone Analog (e.g., Compound 9d) stress Mitochondrial Stress drug->stress cytoC Cytochrome c Release stress->cytoC apoptosome Apoptosome Formation cytoC->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Active Caspase-9 apoptosome->cas9 cleaves procas9 Pro-Caspase-9 procas9->apoptosome cas3 Active Caspase-3 (Executioner Caspase) cas9->cas3 activates procas3 Pro-Caspase-3 procas3->cas3 cleaved by Caspase-9 death Apoptosis (Cell Dismantling) cas3->death

Caption: The intrinsic apoptosis pathway initiated by benzophenone analogs.[10][11]

Comparative Antioxidant Activity

The (4-Hydroxy-3-methoxyphenyl) moiety, also known as a guaiacol derivative, is a well-known structural motif in antioxidant compounds.[12][13] The phenolic hydroxyl group is key to this activity, as it can donate a hydrogen atom to neutralize free radicals.

Mechanism of Radical Scavenging

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[14] In this assay, the antioxidant compound reduces the stable DPPH radical, a violet-colored substance, to the non-radical, yellow-colored DPPH-H.[15] The degree of color change is proportional to the antioxidant's efficacy.

Structure-Activity Relationship (SAR) Insights
  • Phenolic -OH Group: The presence of a phenolic hydroxyl group is paramount for radical scavenging activity.

  • Methoxy Group: The methoxy group at the ortho position (position 3) to the hydroxyl group can enhance antioxidant activity through electron donation, stabilizing the resulting phenoxyl radical.

  • Substituents on the Second Ring: The nature of the substituents on the p-tolyl ring can also influence the overall antioxidant potential by modifying the electronic properties of the entire molecule.

Comparative Antimicrobial Activity

Substituted phenols and benzophenones have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.[16][17][18] The lipophilic nature of the benzophenone core allows these molecules to potentially interact with and disrupt microbial cell membranes.

Structure-Activity Relationship (SAR) Insights
  • Hydroxyphenyl Group: The hydroxyl group is often crucial for antimicrobial action.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the tolyl group and the benzophenone structure, plays a significant role in its ability to penetrate microbial cell walls.

  • Substitution Patterns: As with other biological activities, the specific arrangement of functional groups is key. For example, studies on methoxyphenol compounds have shown varying efficacy against different bacterial strains, such as S. aureus and E. coli.[13]

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[19] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[20][21]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to an insoluble purple formazan product.[22] The amount of formazan produced is quantified by measuring the absorbance of the solution after solubilization, usually with DMSO.[20]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[20][23]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[21][22]

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.[24]

G A Seed Cells in 96-well Plate B Add Test Compounds (Varying Concentrations) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) Purple Crystals Form D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: DPPH Radical Scavenging Assay

This assay quantifies the antioxidant potential of a compound by measuring its ability to scavenge the DPPH free radical.[15][25]

Principle: An antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[26] The reduction in absorbance at 517 nm is measured to determine the scavenging activity.[15]

Step-by-Step Protocol:

  • Solution Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., methanol). Prepare a fresh working solution of DPPH in methanol (e.g., 0.1 M).[15][25]

  • Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compounds. Include a control (DPPH and solvent only) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[26]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[26]

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.[15] Plot the inhibition percentage against concentration to determine the IC50 value.

Conclusion and Future Directions

The biological activity of this compound and its analogs is intrinsically linked to their specific chemical structures. The presence of hydroxyl, methoxy, and tolyl groups confers a versatile profile of anticancer, antioxidant, and antimicrobial potential. Structure-activity relationship studies indicate that modifications, such as the addition of halogens or altering the position of hydroxyl groups, can significantly enhance potency.[4][27][28]

Future research should focus on synthesizing and screening a broader library of analogs to further refine these SAR insights. Mechanistic studies, particularly those investigating the specific cellular targets and signaling pathways (e.g., PI3K-Akt, MAPK), will be crucial for advancing these promising compounds from discovery to potential clinical application.[29][30]

References

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  • Caspase-activation pathways in apoptosis and immunity. Immunol Rev.

  • Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN GeneGlobe.

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  • DPPH radical scavenging activity. Marine Biology.

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the benzophenone scaffold is a cornerstone for designing molecules with tailored photophysical and biological properties. The introduction of various substituents onto the aromatic rings allows for the fine-tuning of these characteristics. This guide provides a comprehensive spectroscopic comparison of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a key structural motif, with its parent compound, benzophenone, and other relevant derivatives: 4-hydroxybenzophenone, 4-methoxybenzophenone, and the closely related aldehyde, vanillin.

Through a detailed analysis of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will elucidate the electronic and structural effects of hydroxyl, methoxy, and methyl substituents. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a causal understanding of how subtle molecular changes manifest in their spectroscopic signatures.

The Foundation: Synthesis of this compound

To ensure a thorough analysis, we begin with a reliable synthetic route to our primary compound of interest. A classic and effective method is the Friedel-Crafts acylation of guaiacol (2-methoxyphenol) with p-toluoyl chloride.[1] The hydroxyl group of guaiacol is a strongly activating, ortho-, para-director. However, due to the steric hindrance imposed by the adjacent methoxy group, the acylation predominantly occurs at the para-position relative to the hydroxyl group, yielding the desired product.

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Guaiacol + p-Toluoyl Chloride in Anhydrous DCM B Add AlCl3 portion-wise at 0°C A->B C Warm to RT, Stir for 2-4h B->C D Quench with ice-cold HCl (aq) C->D E Separate Organic Layer D->E F Wash with NaHCO3 (aq) and Brine E->F G Dry over Na2SO4 F->G H Evaporate Solvent G->H I Column Chromatography (Silica Gel) H->I J Recrystallization I->J K Final Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add guaiacol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • Acylating Agent Addition: Dissolve p-toluoyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Comparative Spectroscopic Analysis

The true utility of spectroscopic methods lies in their ability to reveal the electronic and structural landscape of a molecule. By comparing the spectra of our target compound with its simpler analogs, we can systematically dissect the contribution of each functional group.

G cluster_0 Compounds for Comparison A (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone B Benzophenone C 4-Hydroxybenzophenone D 4-Methoxybenzophenone E Vanillin

Caption: Structures of the compounds discussed in this guide.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is an invaluable tool for identifying functional groups. The carbonyl (C=O) stretch is particularly sensitive to the electronic environment.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Key C-H Stretches (cm⁻¹)
This compound~1675 (predicted)~3300-3500 (broad)~3100-3000 (aromatic), ~2950-2850 (aliphatic)
Benzophenone~1660-1670[2]N/A~3100-3000 (aromatic)
4-Hydroxybenzophenone~1650-1660~3300-3500 (broad)~3100-3000 (aromatic)
4-Methoxybenzophenone~1655-1665[3]N/A~3100-3000 (aromatic), ~2950-2850 (methoxy)
Vanillin~1690-1710[4]~3300-3500 (broad)~2850 & ~2750 (aldehyde C-H), ~3100-3000 (aromatic), ~2950-2850 (methoxy)

Analysis:

  • Carbonyl (C=O) Stretch: In benzophenone, the C=O stretch appears around 1660-1670 cm⁻¹.[2] For our target compound, this peak is predicted to be at a slightly higher wavenumber (~1675 cm⁻¹). This is because the electron-donating hydroxyl and methoxy groups on one ring are in conjugation with the carbonyl group, which would typically lower the frequency. However, the electron-donating methyl group on the other ring has a weaker effect. The interplay of these substituents results in a C=O bond with slightly more double bond character compared to a more symmetrically substituted benzophenone. Vanillin, being an aldehyde, exhibits a C=O stretch at a significantly higher frequency.[4]

  • Hydroxyl (O-H) Stretch: The presence of the phenolic hydroxyl group in this compound, 4-hydroxybenzophenone, and vanillin is clearly indicated by a broad absorption band in the 3300-3500 cm⁻¹ region, characteristic of intermolecular hydrogen bonding.

  • C-H Stretches: All the aromatic compounds show C-H stretching vibrations above 3000 cm⁻¹. The target compound and 4-methoxybenzophenone also display C-H stretches for the methyl/methoxy groups just below 3000 cm⁻¹. Vanillin is distinguished by the presence of two medium intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹ corresponding to the aldehyde C-H stretch.[4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.[5]

CompoundAromatic Protons (ppm)Other Protons (ppm)
This compound~7.7 (d, 2H), ~7.3 (d, 2H), ~7.4-7.2 (m, 3H)~6.0 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃), ~2.4 (s, 3H, -CH₃)
Benzophenone~7.8 (m, 4H), ~7.6 (m, 2H), ~7.5 (m, 4H)[6]N/A
4-Hydroxybenzophenone~7.7 (d, 2H), ~7.5 (m, 3H), ~6.9 (d, 2H)~10.0 (s, 1H, -OH)
4-Methoxybenzophenone~7.8 (d, 2H), ~7.7 (d, 2H), ~7.5 (m, 3H), ~6.9 (d, 2H)[7]~3.9 (s, 3H, -OCH₃)
Vanillin~7.4 (m, 2H), ~7.0 (d, 1H)~9.8 (s, 1H, -CHO), ~6.0 (s, 1H, -OH), ~3.9 (s, 3H, -OCH₃)

Analysis:

  • Aromatic Region: The aromatic protons in benzophenone appear as a complex multiplet between 7.5 and 7.8 ppm.[6] In our target compound, the p-tolyl ring will show two distinct doublets around 7.7 ppm and 7.3 ppm, each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring. The other aromatic ring, being trisubstituted, will exhibit a more complex pattern with three protons in the range of 7.2-7.4 ppm.

  • Substituent Effects: The electron-donating hydroxyl and methoxy groups in the target molecule, 4-hydroxybenzophenone, 4-methoxybenzophenone, and vanillin cause a significant upfield shift (to lower ppm values) of the protons on the substituted ring compared to benzophenone, due to increased electron density.[8]

  • Characteristic Peaks: The ¹H NMR spectrum of this compound will be distinguished by three sharp singlets: one for the phenolic proton (~6.0 ppm, can be broad and exchangeable with D₂O), one for the methoxy protons (~3.9 ppm), and one for the p-tolyl methyl protons (~2.4 ppm). Vanillin is easily identified by the highly deshielded aldehyde proton singlet around 9.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Carbon Skeleton View

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

CompoundC=O Carbon (ppm)Aromatic Carbons (ppm)Other Carbons (ppm)
This compound~195~150-110~56 (-OCH₃), ~21 (-CH₃)
Benzophenone~196~138-128N/A
4-Hydroxybenzophenone~196~162-115N/A
4-Methoxybenzophenone~195~163-113~55 (-OCH₃)
Vanillin~191~152-109~56 (-OCH₃)

Analysis:

  • Carbonyl Carbon: The carbonyl carbon in benzophenone resonates at approximately 196 ppm. In the target compound and 4-methoxybenzophenone, the electron-donating substituents cause a slight upfield shift of the carbonyl carbon signal to around 195 ppm. The aldehyde carbonyl carbon in vanillin is found further upfield at ~191 ppm.

  • Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbons attached to the electron-donating hydroxyl and methoxy groups will be shifted downfield (to higher ppm values), while the ortho and para carbons will be shifted upfield.

  • Aliphatic Carbons: The methoxy carbon in the target compound, 4-methoxybenzophenone, and vanillin will appear around 55-56 ppm. The methyl carbon of the p-tolyl group in our target molecule will be observed at approximately 21 ppm.

Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through fragmentation patterns.[9]

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound242151 (C₈H₇O₃⁺), 91 (C₇H₇⁺)
Benzophenone182105 (C₇H₅O⁺), 77 (C₆H₅⁺)
4-Hydroxybenzophenone198121 (C₇H₅O₂⁺), 77 (C₆H₅⁺)
4-Methoxybenzophenone212135 (C₈H₇O₂⁺), 77 (C₆H₅⁺)
Vanillin152151 (M-1), 123, 95

Analysis:

  • Molecular Ion Peak: All the compounds are expected to show a prominent molecular ion peak (M⁺) corresponding to their respective molecular weights.

  • Fragmentation Pattern: The most characteristic fragmentation pathway for benzophenones is the α-cleavage on either side of the carbonyl group.[9] For this compound, this would lead to two major fragment ions: the p-tolyl cation at m/z 91 (C₇H₇⁺) and the 4-hydroxy-3-methoxybenzoyl cation at m/z 151 (C₈H₇O₃⁺). The relative abundance of these fragments can provide information about the relative stability of the resulting cations. A similar pattern is observed for the other benzophenone derivatives. Vanillin, being an aldehyde, shows a characteristic loss of a hydrogen atom to give a strong M-1 peak at m/z 151.

Conclusion

The spectroscopic analysis of this compound in comparison to its structural relatives provides a clear illustration of fundamental structure-spectra correlations. The presence of hydroxyl, methoxy, and methyl groups induces predictable shifts in IR absorption frequencies, NMR chemical shifts, and mass spectral fragmentation patterns. This guide demonstrates that a systematic, comparative approach, grounded in the principles of organic spectroscopy, is a powerful strategy for the unambiguous structural elucidation of complex organic molecules. The data and interpretations presented herein serve as a valuable reference for researchers working with benzophenone-based compounds in various scientific disciplines.

References

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

  • Cioffi, C. L., Spencer, J. A., Ropartz, L., Gelin, C. F., Browne, L. J., Hill, J., & Djuric, S. W. (2008). Synthesis of polycyclic polyisoprenylated benzophenones. The Journal of Organic Chemistry, 73(22), 9041-9044.
  • Baughman, B. M., Stennett, E. M., Lipner, R. E., Rudawsky, A. C., & Schmidtke, S. J. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011-8019. [Link]

  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

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  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]

  • AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Conference Proceedings. [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy, 32(9), 14-22. [Link]

  • Ibeji, C. U., Adegboyega, J., Okagu, O. D., & Adeleke, B. B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(10), 504-516. [Link]

  • ResearchGate. (n.d.). Time-of-flight mass spectra of benzophenone, which is subject to a fast... [Image]. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Help interpreting IR Spectrum of Vanillin ("aldehyde bands"). Retrieved from [Link]

  • MDPI. (n.d.). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxybenzophenone. Retrieved from [Link]

  • Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Retrieved from [Link]

  • ResearchGate. (2025). Selectivity Engineered Friedel–Crafts Acylation of Guaiacol with Vinyl Acetate to Acetovanillone over Cesium-Modified Heteropolyacid Supported on K-10 Clay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]

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  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

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A Researcher's Guide to (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone Derivatives: Bridging the Gap Between In-Vitro Promise and In-Vivo Reality

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of modern drug discovery, the journey of a compound from a laboratory curiosity to a clinical candidate is fraught with challenges. A critical juncture in this journey is the transition from in-vitro (cell-based) assays to in-vivo (animal model) studies. This guide offers a comparative analysis of the in-vitro and in-vivo efficacy of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone and its structural analogs, a class of compounds belonging to the broader chalcone family, which has garnered significant interest for its therapeutic potential, particularly in oncology and inflammation.[1][2][3]

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the experimental rationale and the intricate relationship between in-vitro potency and in-vivo efficacy.

The In-Vitro Efficacy Landscape: Potent Anti-Proliferative and Anti-Inflammatory Effects

This compound and its derivatives, as part of the chalcone family, have demonstrated significant cytotoxic and anti-inflammatory effects in a variety of in-vitro models.[1][3] The core chemical structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, is amenable to modifications that can fine-tune its biological activity.[1]

Anticancer Activity

In-vitro studies consistently show that methoxy and hydroxy substitutions on the aromatic rings of chalcone derivatives play a crucial role in their anticancer activity.[4] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell migration and invasion in various cancer cell lines.[5][6]

A noteworthy example is the structurally related compound, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog. In-vitro studies of PHT have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[7][8]

Compound/Derivative Cancer Cell Line In-Vitro Activity (IC50/GI50) Reference
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)HL-60 (Leukemia)130 nM[8]
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)MDA-MB-435 (Melanoma)210 nM[8]
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)HCT-8 (Colon)400 nM[8]
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT)SF-295 (Glioblastoma)<30 nM[8]
2'-hydroxy chalcone derivative (C1)HCT116 (Colon)37.07 µM[9]
Bis-chalcone derivative (5a)A549 (Lung)41.99 ± 7.64 μM[10]
Bis-chalcone derivative (9a)HCT116 (Colon)17.14 ± 0.66 μM[10]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of a compound's potency. A lower value indicates higher potency. Data from different studies should be compared with caution due to variations in experimental conditions.

Anti-Inflammatory Activity

The anti-inflammatory properties of chalcone derivatives are often evaluated in-vitro by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[11][12] The presence of hydroxyl and methoxy groups can contribute to the radical-scavenging and anti-inflammatory activities of these compounds.[12]

The In-Vivo Perspective: Translating Cellular Effects to Systemic Efficacy

While in-vitro assays provide valuable initial data on a compound's biological activity, they do not fully recapitulate the complex physiological environment of a living organism. In-vivo studies in animal models are therefore essential to assess a compound's true therapeutic potential, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and overall toxicity.

Anticancer Efficacy in Animal Models

The promising in-vitro anticancer activity of PHT has been validated in in-vivo models. In mice bearing sarcoma 180 tumors, PHT demonstrated significant tumor inhibition rates of 30.9% and 48.2% at doses of 20 and 40 mg/kg, respectively.[7][8] Furthermore, PHT enhanced the antitumor effect of the standard chemotherapeutic agent 5-fluorouracil.[7][8] Histopathological analysis revealed only moderate toxicity to major organs, and hematological analyses showed that PHT could prevent the leukopenia induced by 5-fluorouracil.[7][8]

Another study on a novel chalcone derivative showed a dose-dependent anticancer activity in a colon cancer-induced mouse model, comparable to the standard drug 5-fluorouracil.[13] The treated mice maintained stable body weight, and showed a decrease in tumor volume and weight, along with an increased lifespan.[13]

Anti-Inflammatory Efficacy in Animal Models

The in-vivo anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives was demonstrated in a carrageenan-induced footpad edema model in rats.[14] Several of the synthesized compounds exhibited significant anti-inflammatory activity, with some derivatives showing more potent effects than the standard drug.[14]

Comparative Analysis: Why In-Vitro Potency Doesn't Always Predict In-Vivo Success

The transition from in-vitro to in-vivo is a critical attrition point in drug development. A compound that shows high potency in a cell-based assay may fail in animal models due to a variety of factors.

Pharmacokinetics (ADME): Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can all limit a compound's in-vivo efficacy, regardless of its in-vitro potency.

Toxicity: A compound may be well-tolerated by cells in a culture dish but exhibit unacceptable toxicity in a whole organism.

Target Engagement: Demonstrating that a compound reaches and interacts with its intended molecular target in a complex in-vivo system is crucial.

The structure-activity relationship (SAR) observed in-vitro may not always directly translate to in-vivo efficacy. For instance, modifications that enhance in-vitro potency might negatively impact pharmacokinetic properties. Therefore, a multi-parameter optimization approach that considers both potency and drug-like properties is essential for successful drug development.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the integrity and reproducibility of research findings, detailed and validated experimental protocols are paramount.

In-Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[5][15]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.[15]

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight cell_seeding->incubation1 compound_addition Add test compound at various concentrations incubation1->compound_addition incubation2 Incubate for 48-72 hours compound_addition->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_plate Measure absorbance solubilization->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50 Xenograft_Model_Workflow start Start: Human Cancer Cells implant Subcutaneous injection into immunocompromised mice start->implant tumor_growth Tumor growth to palpable size implant->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization treatment Administer test compound or vehicle control randomization->treatment monitoring Monitor tumor growth and animal health treatment->monitoring Repeated cycles monitoring->treatment endpoint Endpoint: Euthanasia and tumor excision monitoring->endpoint analysis Data Analysis: Tumor growth inhibition endpoint->analysis

Caption: Workflow of an in-vivo tumor xenograft model.

Mechanistic Insights: How Do These Derivatives Work?

Chalcone derivatives exert their anticancer effects through multiple mechanisms of action. One of the well-documented mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. [4]PHT, for instance, is a known tubulin inhibitor that binds to the colchicine binding site. [7][16] Other reported mechanisms include the modulation of key signaling pathways involved in cell survival and proliferation, such as the p53 and NF-κB pathways. [17][18]

Chalcone_MOA cluster_cellular_effects Cellular Effects cluster_outcomes Anticancer Outcomes chalcone (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone Derivatives tubulin Tubulin Polymerization Inhibition chalcone->tubulin p53 p53 Pathway Modulation chalcone->p53 nfkb NF-κB Pathway Inhibition chalcone->nfkb cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of action for chalcone derivatives.

Conclusion

The journey from in-vitro discovery to in-vivo validation is a critical step in the development of new therapeutics. For this compound derivatives and related chalcones, the available data indicates a strong potential for both anticancer and anti-inflammatory applications. A thorough understanding of the interplay between in-vitro and in-vivo efficacy, guided by robust experimental design and a multi-parameter optimization approach, will be crucial in translating this potential into tangible clinical benefits.

References

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - MDPI. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - MDPI. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - Semantic Scholar. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy - PubMed. [Link]

  • Representative Mechanisms of Anticancer Action of Chalcones. Chalcone... | Download Scientific Diagram - ResearchGate. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - NIH. [Link]

  • Structure–activity relationship studies on chalcone derivatives | Scilit. [Link]

  • Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - MDPI. [Link]

  • In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PubMed Central. [Link]

  • Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC. [Link]

  • Structure–activity relationship studies on chalcone derivatives - ResearchGate. [Link]

  • In silico design, synthesis of a novel chalcone derivative and its in vitro and in vivo anticancer activity against colon cancer-induced mouse model - PubMed. [Link]

  • In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed. [Link]

  • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives. [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies | ACS Omega. [Link]

  • (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone - ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives - PubMed. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. [Link]

  • Chemical structure of (4-methoxyphenyl)(3,4,5-trimethoxy- phenyl)methanone (PHT). [Link]

  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - MDPI. [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

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Performance Evaluation of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone: A Comparative Guide for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the ever-evolving landscape of cosmetic science, the quest for multifunctional ingredients that can offer a synergistic blend of benefits is paramount. (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a molecule that marries the structural features of vanillin and benzophenone, presents a compelling candidate for in-depth investigation. The vanillin moiety, a well-known phenolic aldehyde, hints at inherent antioxidant and antimicrobial properties, while the benzophenone backbone is a cornerstone of UV-filtering technology in sun care formulations.[1][2][3]

This technical guide is designed for researchers, scientists, and drug development professionals dedicated to the advancement of cosmetic formulations. It deviates from a rigid template to provide a logical and scientifically grounded framework for evaluating the performance of this compound. In the absence of extensive published data on this specific molecule, this guide will equip you with the necessary experimental protocols to generate robust data and will benchmark the potential performance against established alternatives in key cosmetic applications: antioxidant capacity, antimicrobial efficacy, and UV-filtering potential.

I. Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress is a primary contributor to premature skin aging. Ingredients with potent antioxidant capabilities are therefore highly sought after. The phenolic hydroxyl group in the this compound structure suggests a propensity for free radical scavenging. To quantify this, two widely accepted in vitro assays are recommended: the DPPH and ABTS assays.[4][5]

Comparative Framework for Antioxidant Performance

To provide context for your experimental findings, the performance of this compound should be compared against well-established antioxidants used in the cosmetic industry.

Compound Typical IC50 (DPPH Assay) Typical TEAC (ABTS Assay) Primary Function in Cosmetics
Ascorbic Acid (Vitamin C) 5 - 15 µg/mL~1.0Antioxidant, Skin brightening
Tocopherol (Vitamin E) 20 - 50 µg/mL~0.9Antioxidant, Moisturizing
Butylated Hydroxytoluene (BHT) 10 - 30 µg/mL~0.5Preservative, Antioxidant
This compound To be determined To be determined Potential Multifunctional Agent
Experimental Protocols for Antioxidant Evaluation

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration is proportional to the antioxidant activity of the sample.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound: this compound

  • Reference standards: Ascorbic acid, Tocopherol, BHT

  • 96-well microplate

  • Microplate reader (517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of the test compound and reference standards in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[7]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compound and reference standards

  • 96-well microplate

  • Microplate reader (734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • To each well of a 96-well plate, add 190 µL of the ABTS•+ working solution.

    • Add 10 µL of the sample or standard solution at different concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Prep Prepare DPPH Solution (0.1 mM) DPPH_Mix Mix Sample and DPPH Solution DPPH_Prep->DPPH_Mix DPPH_Sample Prepare Sample Dilutions DPPH_Sample->DPPH_Mix DPPH_Incubate Incubate (30 min, dark) DPPH_Mix->DPPH_Incubate DPPH_Read Read Absorbance at 517 nm DPPH_Incubate->DPPH_Read DPPH_Calc Calculate % Inhibition & IC50 DPPH_Read->DPPH_Calc ABTS_Prep Prepare ABTS•+ Solution ABTS_Mix Mix Sample and ABTS•+ Solution ABTS_Prep->ABTS_Mix ABTS_Sample Prepare Sample Dilutions ABTS_Sample->ABTS_Mix ABTS_Incubate Incubate (6 min) ABTS_Mix->ABTS_Incubate ABTS_Read Read Absorbance at 734 nm ABTS_Incubate->ABTS_Read ABTS_Calc Calculate % Inhibition & TEAC ABTS_Read->ABTS_Calc

Caption: Workflow for DPPH and ABTS antioxidant assays.

II. Antimicrobial Efficacy: A Shield Against Contamination

Cosmetic products require effective preservation to prevent microbial growth, which can compromise product safety and stability. The structural similarity of this compound to other phenolic compounds suggests potential antimicrobial activity. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are fundamental for quantifying this activity.[3][8]

Comparative Framework for Antimicrobial Performance

The efficacy of this compound as a preservative should be evaluated against commonly used cosmetic preservatives.

Compound Typical MIC (µg/mL) vs. S. aureus Typical MIC (µg/mL) vs. E. coli Primary Function in Cosmetics
Phenoxyethanol 2500 - 50002500 - 5000Preservative
Methylparaben 500 - 10001000 - 2000Preservative
Caprylyl Glycol 1000 - 40001000 - 4000Preservative, Emollient
This compound To be determined To be determined Potential Multifunctional Agent
Experimental Protocols for Antimicrobial Evaluation

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

  • Test compound and reference preservatives

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well.

  • Controls:

    • Growth Control: Wells with broth and inoculum, but no test compound.

    • Sterility Control: Wells with broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity).

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto an agar plate containing the appropriate growth medium without the test compound.

  • Incubate the plates under the same conditions as the MIC assay.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in no colony growth on the agar plate, indicating a 99.9% reduction in CFU/mL compared to the initial inoculum.

Antimicrobial_Assay_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay MIC_Inoculum Prepare Standardized Inoculum MIC_Inoculation Inoculate Microplate MIC_Inoculum->MIC_Inoculation MIC_Dilution Serial Dilution of Test Compound MIC_Dilution->MIC_Inoculation MIC_Incubation Incubate (18-72h) MIC_Inoculation->MIC_Incubation MIC_Read Determine Lowest Concentration with No Growth (MIC) MIC_Incubation->MIC_Read MBC_Subculture Subculture from Clear MIC Wells onto Agar MIC_Read->MBC_Subculture MBC_Incubation Incubate Agar Plates MBC_Subculture->MBC_Incubation MBC_Read Determine Lowest Concentration with No Growth (MBC) MBC_Incubation->MBC_Read

Caption: Workflow for MIC and MBC antimicrobial assays.

III. UV-Filtering Potential: A Modern Approach to Sun Protection

The benzophenone core of this compound suggests its potential as a UV filter. Evaluating its UV absorption spectrum and photostability is crucial to determine its efficacy in sun care formulations.

Comparative Framework for UV Filter Performance

The performance of the target compound should be compared against widely used broad-spectrum UV filters.

UV Filter UV Absorption Range Typical Max Concentration (EU) Photostability
Benzophenone-3 (Oxybenzone) UVB, UVA26%Moderate
Avobenzone UVA15%Low (requires stabilization)
Ethylhexyl Triazone UVB5%High
Zinc Oxide (non-nano) UVB, UVA1, UVA225%High
This compound To be determined N/A To be determined
Experimental Protocol for In Vitro SPF and UVA-PF Determination[11][12][13]

This method provides a reliable in vitro assessment of the Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF).

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates

  • Test compound formulated into a base cosmetic emulsion

  • Reference sunscreen formulation with a known SPF

Procedure:

  • Sample Preparation: Prepare a cosmetic emulsion containing a known concentration of this compound.

  • Substrate Application:

    • Apply a precise amount of the formulation (e.g., 1.3 mg/cm²) evenly onto the surface of a PMMA plate.

    • Allow the film to dry and equilibrate for at least 15 minutes in the dark.

  • UV Transmittance Measurement:

    • Measure the spectral transmittance of the sample-coated plate at multiple points across the UV spectrum (290-400 nm) using the spectrophotometer.

  • Calculation of In Vitro SPF: The SPF is calculated from the transmittance data using the following equation, which incorporates the erythemal action spectrum (E(λ)) and the solar spectral irradiance (I(λ)):

    SPF_in_vitro = [∫(E(λ) * I(λ) dλ)] / [∫(E(λ) * I(λ) * T(λ) dλ)]

    Where T(λ) is the spectral transmittance of the sunscreen film.

  • UVA Protection Factor (UVA-PF) and Critical Wavelength: These parameters can also be calculated from the same spectral data to assess the breadth of UVA protection.

  • Photostability Assessment: To evaluate photostability, the sample-coated plate is exposed to a controlled dose of UV radiation from a solar simulator, and the UV transmittance is measured again. A significant change in the absorption spectrum indicates poor photostability.

SPF_Assay_Workflow SPF_Formulation Formulate Test Compound into Emulsion SPF_Application Apply Uniform Film onto PMMA Plate (1.3 mg/cm²) SPF_Formulation->SPF_Application SPF_Measurement Measure UV Transmittance (290-400 nm) SPF_Application->SPF_Measurement SPF_Calculation Calculate In Vitro SPF, UVA-PF, and Critical Wavelength SPF_Measurement->SPF_Calculation SPF_Photostability Irradiate with Solar Simulator and Remeasure SPF_Measurement->SPF_Photostability SPF_Analysis Analyze Change in Absorption Spectrum SPF_Photostability->SPF_Analysis

Caption: Workflow for in vitro SPF and photostability testing.

Conclusion: A Call for Empirical Investigation

This compound stands as a molecule of significant interest at the intersection of natural product-inspired chemistry and established synthetic cosmetic ingredients. Its hybrid structure suggests a tantalizing potential for multifunctionality, offering antioxidant, antimicrobial, and UV-filtering properties from a single ingredient.

This guide provides the scientific framework and detailed protocols necessary to move beyond theoretical potential and generate the empirical data required for a thorough performance evaluation. By systematically applying these methodologies and comparing the results against industry-standard benchmarks, researchers can elucidate the true cosmetic value of this compound. The data generated will be instrumental in guiding its potential development and application, contributing to the next generation of innovative and effective cosmetic formulations.

References

  • ACS Publications. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]

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  • Microbiology Online. (n.d.). Broth Microdilution. [Link]

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  • Scholars Research Library. (2013). Sun protection factor (SPF) determination of marketed sunscreen formulation by In-Vitro method using UV-VIS spectrophotometer. Archives of Applied Science Research, 5(6), 119-122.
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A Comparative Crystallographic Analysis of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone Analogs: Unraveling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive crystallographic analysis and comparison of analogs of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone, a class of compounds with significant potential in medicinal chemistry and materials science. While the definitive crystal structure of the parent compound remains to be reported, this document leverages the available crystallographic data of closely related analogs to elucidate key structural features and intermolecular interactions that govern their solid-state properties. By examining variations in molecular conformation and crystal packing, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this important class of diarylmethanones.

Introduction: The Significance of Vanillin-Derived Diaryl-methanones

Vanillin, a readily available bio-sourced aldehyde, serves as a versatile starting material for the synthesis of a wide array of organic compounds.[1][2] Among these, diarylmethanones, also known as benzophenones, are of particular interest due to their diverse biological activities and applications in materials science. The (4-Hydroxy-3-methoxyphenyl) moiety, derived from vanillin, imparts specific electronic and hydrogen-bonding capabilities to these molecules. The nature of the second aromatic ring, in this case, a p-tolyl group and its analogs, can significantly influence the overall molecular shape, polarity, and ultimately, the crystal packing.

Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting and controlling their physical and chemical properties, such as solubility, melting point, and bioavailability.[3][4] Crystal structure analysis by single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, torsion angles, and the intricate network of intermolecular interactions that dictate the supramolecular architecture.[3] This guide will explore these parameters in selected analogs to draw meaningful comparisons and establish structural trends.

Experimental Methodologies: From Synthesis to Structural Elucidation

The synthesis and crystallization of diarylmethanones are critical steps preceding their structural analysis. The following protocols are generalized from established methods for vanillin derivatives and benzophenones.[5][6]

General Synthesis of (4-Hydroxy-3-methoxyphenyl)(aryl)methanone Analogs

A common synthetic route involves the Friedel-Crafts acylation of an appropriate aromatic compound with a derivative of vanillic acid.

Protocol:

  • Preparation of the Acylating Agent: Convert 4-hydroxy-3-methoxybenzoic acid (vanillic acid) to its corresponding acid chloride using a suitable chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.

  • Friedel-Crafts Acylation: In a separate reaction vessel, dissolve the desired aromatic substrate (e.g., toluene for the parent compound) in a suitable solvent (e.g., dichloromethane or nitrobenzene).

  • Add a Lewis acid catalyst (e.g., aluminum chloride) to the solution of the aromatic substrate.

  • Slowly add the prepared acyl chloride to the reaction mixture at a controlled temperature.

  • After the reaction is complete, quench the reaction with ice-cold water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired diarylmethanone.

Crystallization

Obtaining single crystals of sufficient quality is essential for X-ray diffraction studies. The choice of solvent and crystallization technique is crucial.

Protocol:

  • Dissolve the purified diarylmethanone in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, chloroform, or ethyl acetate-hexane) at an elevated temperature to achieve saturation.

  • Slowly cool the solution to room temperature, followed by further cooling in a refrigerator or freezer.

  • Alternatively, employ slow evaporation of the solvent at room temperature.

  • Once crystals are formed, carefully isolate them from the mother liquor and dry them.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

SC-XRD is the definitive method for determining the precise three-dimensional structure of a crystalline solid.

Protocol:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data, including integration of reflection intensities and absorption correction.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves refining atomic positions, and thermal parameters, and adding hydrogen atoms to the model.

Powder X-ray Diffraction (PXRD)

PXRD is a valuable technique for phase identification and for comparing the bulk crystalline material to the single crystal structure.[7]

Protocol:

  • Grind a small sample of the crystalline material into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the powder diffraction pattern using a powder diffractometer.

  • Compare the experimental PXRD pattern with the one calculated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

Comparative Crystal Structure Analysis of Selected Analogs

In the absence of the crystal structure for this compound, we will analyze and compare the crystallographic data of two representative analogs: (4-Methoxyphenyl)(3-methylphenyl)methanone (Analog A) and (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone (Analog B) .[8][9]

G cluster_parent This compound (Target Compound) cluster_analog_a Analog A cluster_analog_b Analog B Parent This compound Analog_A (4-Methoxyphenyl)(3-methylphenyl)methanone Parent->Analog_A Structural Similarity Analog_B (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone Parent->Analog_B Functional Group Variation

Figure 1: Relationship between the target compound and its selected analogs for comparative analysis.

Molecular Conformation

The overall shape of a molecule is defined by its bond lengths, bond angles, and torsion angles. In diarylmethanones, the most significant conformational flexibility arises from the rotation of the two aryl rings with respect to the central carbonyl group.

ParameterAnalog A: (4-Methoxyphenyl)(3-methylphenyl)methanone[8]Analog B: (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone[9]
Dihedral Angle between Phenyl Rings 55.3°42.11(6)°
Key Torsion Angles C(aryl)-C(aryl)-C(keto)-O(keto)C(aryl)-C(aryl)-C(keto)-O(keto)

Analysis:

  • Analog A exhibits a significant twist between its two phenyl rings. This conformation is typical for many benzophenone derivatives and is a result of minimizing steric hindrance between the ortho-hydrogens of the two rings.[4][10]

  • Analog B , in contrast, displays a smaller dihedral angle. This can be attributed to the presence of intramolecular hydrogen bonds between the ortho-hydroxyl groups and the carbonyl oxygen.[9] These interactions introduce a degree of planarity to the molecule.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular forces, including hydrogen bonds, van der Waals interactions, and π-π stacking. These interactions can be visualized and quantified using Hirshfeld surface analysis.

G

Figure 2: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

Analog A: (4-Methoxyphenyl)(3-methylphenyl)methanone

  • Dominant Interactions: Due to the absence of strong hydrogen bond donors, the crystal packing is likely dominated by van der Waals forces and potentially weak C-H···O interactions involving the methoxy and carbonyl groups. π-π stacking interactions between the phenyl rings of adjacent molecules may also play a role.

  • Packing Motif: The specific packing arrangement would depend on the subtle balance of these weaker interactions, often leading to densely packed structures.

Analog B: (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone

  • Dominant Interactions: The presence of hydroxyl groups introduces strong intermolecular O-H···O hydrogen bonds. In the reported structure, these hydrogen bonds link the molecules into chains.[9]

  • Packing Motif: The formation of these hydrogen-bonded chains is a primary determinant of the crystal packing. Additionally, C-H···O contacts and π-π stacking interactions contribute to the overall three-dimensional supramolecular architecture.[9]

Structure-Property Implications

The observed differences in molecular conformation and intermolecular interactions have significant implications for the macroscopic properties of these compounds.

  • Melting Point: The presence of strong intermolecular hydrogen bonds in Analog B would be expected to result in a higher melting point compared to Analog A, where only weaker van der Waals forces and C-H···O interactions are present.

  • Solubility: The hydrogen bonding capabilities of Analog B would likely lead to better solubility in polar, protic solvents compared to Analog A. Conversely, Analog A may exhibit better solubility in nonpolar organic solvents.

  • Biological Activity: The ability to form specific hydrogen bonds is often a key determinant of a molecule's interaction with biological targets. The distinct hydrogen bonding patterns of these analogs could translate to different pharmacological profiles.[3]

Conclusion and Future Directions

This comparative guide highlights the profound impact of subtle changes in chemical structure on the crystal packing and, by extension, the physical properties of this compound analogs. The presence or absence of strong hydrogen-bonding moieties, such as hydroxyl groups, fundamentally alters the supramolecular assembly in the solid state.

Future work should focus on obtaining the single-crystal structure of the parent compound, this compound, to provide a direct benchmark for comparison. Furthermore, the synthesis and crystallographic analysis of a wider range of analogs with varying substituents on the p-tolyl ring would enable the development of more comprehensive structure-property relationship models. Computational studies, such as density functional theory (DFT) calculations, could also be employed to complement the experimental data and provide deeper insights into the energetic aspects of molecular conformation and crystal packing.

References

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  • Hsieh, H.-P., Liou, J.-P., Lin, Y.-T., Mahindroo, N., & Lee, C.-Y. (2003). Structure-activity and crystallographic analysis of benzophenone derivatives-the potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 13(1), 101–105.
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  • Singh, N. B., Singh, P., & Singh, N. P. (2009). Microwave synthesis of Schiff bases derived from Vanillin and p-anisidine in 1:1 molar ratio in the solid and molten states, to formation of N-(4-methoxy phenyl)-4-hydroxy-3-methoxy phenyl methanimine (NHM) and water. Indian Journal of Chemistry - Section A, 48(10), 1373-1379.
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  • Wang, S.-F., Zhou, L.-J., & Yang, X. (2006). (E)-4-(4-Hydroxy-3-methoxyphenyl)but-3-en-2-one. Acta Crystallographica Section E: Structure Reports Online, 62(3), o871–o872.
  • Akhazzane, M., Al Houari, G., El Yazidi, M., Saadi, M., & El Ammari, L. (2015). Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one.
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Safety Operating Guide

Definitive Guide to the Proper Disposal of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity

Welcome to your comprehensive resource for the safe and compliant disposal of (4-Hydroxy-3-methoxyphenyl)(p-tolyl)methanone. As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for managing this compound's waste stream. We will explore not just the "how," but the critical "why" behind each procedural step, ensuring your laboratory practices are not only compliant but also scientifically sound and self-validating.

The subject of our focus, this compound, is an organic compound often utilized as a pharmaceutical intermediate.[1][2] While specific hazard data for this exact molecule is not extensively published, its classification within the benzophenone family demands a cautious and informed approach. Benzophenones are recognized as emerging environmental contaminants due to their stability and potential for bioaccumulation, with some demonstrating endocrine-disrupting effects on ecosystems.[3][4][5] Therefore, treating this compound as potentially hazardous waste is a prudent and necessary measure.

Part 1: Hazard Assessment and Immediate Safety

Before any disposal procedure begins, a thorough understanding of the compound's characteristics is paramount. This initial assessment dictates the entire disposal workflow.

Physicochemical and Toxicological Profile

A summary of the known properties of this compound is essential for safe handling.

PropertyValueSource
Chemical Formula C₁₅H₁₄O₃[6]
Molecular Weight 242.27 g/mol [1]
Appearance Crystalline Solid[1][2]
Solubility Insoluble in water; Soluble in ethanol, acetone, dimethyl ketone[1][2]
Known Hazards Handle with caution; Avoid contact with skin, eyes, and respiratory tract.[2] As a benzophenone, it is considered an emerging environmental contaminant.[3][4]
Personal Protective Equipment (PPE) - Your First Line of Defense

The causality here is direct: preventing exposure eliminates the risk of harm. Given the compound's nature as a solid and its potential for irritation, the following PPE is mandatory when handling the pure substance or its waste.

  • Eye Protection: Wear chemical safety goggles or glasses with side shields.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of generating dust, work within a fume hood or use a N95-rated respirator.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound waste must be managed as a regulated hazardous waste stream. This is governed at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Waste Characterization and Segregation

The Principle: The foundation of safe disposal is preventing unintended chemical reactions. Incompatible wastes must never be mixed.[9]

Procedure:

  • Designate as Hazardous Waste: Due to its chemical class (benzophenone) and environmental persistence, all waste containing this compound (pure compound, contaminated consumables, solutions) must be treated as hazardous waste.

  • Segregate at the Source:

    • Solid Waste: Collect unused or expired this compound, along with contaminated items like weigh boats, gloves, and paper towels, in a designated solid waste container.

    • Liquid Waste: If the compound has been dissolved in a solvent (e.g., ethanol, acetone), collect this solution in a separate liquid waste container. Do not mix with aqueous or incompatible solvent waste streams.

Containerization: The Principle of Containment

The Principle: The integrity of the waste container is critical to prevent leaks and environmental contamination. The container material must be chemically compatible with the waste it holds.

Procedure:

  • Select Compatible Containers:

    • For solid waste, a high-density polyethylene (HDPE) pail or a securely sealed plastic bag within a rigid outer container is appropriate.

    • For liquid waste (solutions in organic solvents), use a glass or HDPE solvent waste bottle.[8]

  • Ensure Proper Condition: Containers must be in good condition with a secure, screw-top lid.[9]

  • Do Not Overfill: Fill liquid containers to no more than 90% capacity to allow for vapor expansion.[8]

  • Keep Containers Closed: Except when adding waste, all containers must be kept tightly sealed.[9]

Labeling: The Communication of Hazard

The Principle: Accurate labeling ensures that anyone handling the waste understands its contents and associated dangers, a core requirement of the EPA.[10]

Procedure:

  • Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the Label Information: The label must include:

    • The words "HAZARDOUS WASTE" [10]

    • The full chemical name: "this compound"

    • List any solvents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date (the date the first waste was added).

Accumulation and Storage: The Satellite Accumulation Area (SAA)

The Principle: The SAA is a designated, controlled location for the short-term storage of hazardous waste at or near the point of generation, under the control of laboratory personnel.[9][10]

Procedure:

  • Designate an SAA: This should be a secondary containment tray within or near the fume hood where the work is performed.

  • Store Incompatibles Separately: Even within an SAA, ensure that containers of incompatible waste types (e.g., acids and flammable solvents) are stored separately.[9]

  • Weekly Inspection: The SAA must be inspected weekly for leaks or container degradation.[9]

  • Time and Volume Limits: An SAA can hold waste for up to one year, provided the container is not full. Once a container is full, it must be moved to the facility's central accumulation area (CAA) within three days.[9]

Final Disposal: The Role of EHS

The Principle: Hazardous waste must be tracked from its point of generation to its final disposal, which must be carried out by a licensed waste disposal facility.[10][11]

Procedure:

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) office is responsible for the collection of hazardous waste from laboratory SAAs.

  • Schedule a Pickup: Follow your facility's specific procedures for requesting a waste pickup.

  • Final Manifesting: EHS will transport the waste to a CAA before it is picked up by a certified hazardous waste vendor for final disposal, likely via incineration.[10]

Part 3: Visualization of the Disposal Workflow

To provide a clear, at-a-glance understanding of the procedural logic, the following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Phase 1: Preparation & Assessment cluster_procedure Phase 2: Segregation & Containment cluster_storage Phase 3: Accumulation & Disposal A Identify Waste: (4-Hydroxy-3-methoxyphenyl) (p-tolyl)methanone B Assess Hazards: - Solid, Water Insoluble - Benzophenone Class - Environmental Contaminant A->B C Don Personal Protective Equipment (PPE) B->C D Is waste solid or liquid? C->D E Solid Waste Container (HDPE Pail) D->E Solid F Liquid Waste Container (Glass/HDPE Bottle) D->F Liquid G Attach & Complete Hazardous Waste Label E->G F->G H Place in designated Satellite Accumulation Area (SAA) G->H I Is container full or has it been >1 year? H->I I->H No J Contact EHS for Waste Pickup I->J Yes K Final Disposal via Licensed Vendor (e.g., Incineration) J->K

Caption: Disposal workflow for this compound.

This guide provides a robust framework for the responsible management of this compound waste. By understanding the scientific and regulatory principles behind these procedures, you contribute to a culture of safety and environmental responsibility that is the hallmark of exemplary research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.